3-Chloroisoquinoline-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloroisoquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-4-9-3-7(5-12)1-2-8(9)6-13-10/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJVFQMWNDYFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287995 | |
| Record name | 6-Isoquinolinecarbonitrile, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-36-0 | |
| Record name | 6-Isoquinolinecarbonitrile, 3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Isoquinolinecarbonitrile, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloroisoquinoline-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Chloroisoquinoline-6-carbonitrile
Executive Summary
This technical guide provides an in-depth exploration of robust and efficient synthetic pathways for producing 3-Chloroisoquinoline-6-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The isoquinoline scaffold is a privileged structure in numerous biologically active compounds, and the presence of both a chloro and a cyano group offers orthogonal reactive handles for further molecular elaboration.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed analysis of synthetic strategies, step-by-step experimental protocols, and the underlying chemical principles that govern these transformations. The primary recommended pathway leverages the classical Sandmeyer reaction on a 3-aminoisoquinoline precursor, a reliable and scalable method for introducing the chloro substituent. An alternative route via an isocarbostyril intermediate is also discussed, providing a valuable strategic option.
Introduction: The Strategic Importance of Substituted Isoquinolines
The isoquinoline nucleus is a cornerstone of heterocyclic chemistry, forming the core structure of many natural alkaloids (e.g., morphine, berberine) and synthetic pharmaceuticals with diverse therapeutic applications. The strategic functionalization of the isoquinoline ring system is paramount in modulating pharmacological activity, solubility, and metabolic stability.
The target molecule, this compound, is a bifunctional intermediate of significant synthetic value:
-
The 3-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of various carbon, nitrogen, oxygen, and sulfur nucleophiles. This is a common strategy for building molecular complexity and is particularly useful in fragment-based drug discovery.
-
The 6-Carbonitrile Group: The nitrile moiety is a versatile functional group. It is a bioisostere for various groups and can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.
This guide provides the necessary expertise to confidently synthesize this valuable intermediate.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. These strategies hinge on the sequence of introducing the key chloro and cyano functional groups.
Caption: Retrosynthetic analysis of this compound.
-
Pathway 1 (The Sandmeyer Approach): This strategy involves the late-stage conversion of a 3-amino group into the target 3-chloro group. The Sandmeyer reaction is a classic, high-yielding transformation renowned for its reliability in converting aromatic amines to halides via a diazonium salt intermediate.[2][3] This is our primary recommended pathway.
-
Pathway 2 (The Isocarbostyril Approach): This alternative pathway involves the chlorination of a 3-hydroxyisoquinoline (isocarbostyril) tautomer. This is also a very common and effective method for synthesizing 3-chloroisoquinolines, typically using reagents like phosphorus oxychloride (POCl₃).
Pathway 1: The Sandmeyer Reaction Approach (Recommended)
This pathway is advantageous due to the robust and well-documented nature of the Sandmeyer reaction. The key challenge lies in the efficient synthesis of the requisite precursor, 3-Aminoisoquinoline-6-carbonitrile.
Caption: Forward synthesis workflow for Pathway 1.
Step 1A: Synthesis of 3-Amino-6-bromoisoquinoline
The synthesis begins with the regioselective bromination of commercially available 3-Aminoisoquinoline. The electron-donating amino group at the 3-position directs electrophilic substitution primarily to the 6- and 8-positions. Careful control of reaction conditions can favor the formation of the 6-bromo isomer.
Experimental Protocol:
-
To a stirred solution of 3-Aminoisoquinoline (1.0 eq) in acetonitrile (10 mL/g), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Amino-6-bromoisoquinoline.
Step 1B: Synthesis of 3-Aminoisoquinoline-6-carbonitrile
The conversion of the aryl bromide to a nitrile is efficiently achieved via a Rosenmund-von Braun reaction using copper(I) cyanide.
Causality of Experimental Choices:
-
Reagent: Copper(I) cyanide is the classic reagent for this transformation. The use of a polar aprotic solvent like DMF is crucial to dissolve the reactants and facilitate the nucleophilic substitution.
-
Temperature: The reaction typically requires elevated temperatures (reflux) to overcome the activation energy for the displacement of the bromide.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 3-Amino-6-bromoisoquinoline (1.0 eq), copper(I) cyanide (1.2 eq), and dry N,N-Dimethylformamide (DMF) (15 mL/g).
-
Heat the mixture to reflux (approx. 153°C) and maintain for 12-18 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude material via column chromatography or recrystallization to afford 3-Aminoisoquinoline-6-carbonitrile.
Step 2: Sandmeyer Reaction
This final step converts the 3-amino group to the 3-chloro group. The reaction proceeds via the formation of a diazonium salt, which then undergoes a copper(I)-catalyzed radical-nucleophilic substitution.[2][4][5]
Mechanism Insight: The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the final product.[2][5]
Experimental Protocol:
-
Diazotization: Suspend 3-Aminoisoquinoline-6-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes after the addition is complete. A positive test with starch-iodide paper should indicate a slight excess of nitrous acid.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0-5°C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture onto ice water and extract with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
| Parameter | Value |
| Starting Material | 3-Aminoisoquinoline-6-carbonitrile |
| Key Reagents | NaNO₂, HCl, CuCl |
| Temperature | 0-5°C (Diazotization), RT (Reaction) |
| Typical Yield | 65-80% |
| Purification | Silica Gel Chromatography |
Pathway 2: The Isocarbostyril Approach (Alternative)
This alternative route builds the 3-chloro functionality from a 3-hydroxyisoquinoline (isocarbostyril) intermediate. This method is particularly useful if the 3-amino precursor is difficult to access or if alternative starting materials are more readily available.
Caption: Forward synthesis workflow for Pathway 2.
Step 1: Synthesis of Isoquinoline-6-carbonitrile
This step is analogous to Step 1B in the primary pathway, starting from 6-bromoisoquinoline (which can be synthesized via a Pomeranz-Fritsch reaction from 4-bromobenzaldehyde).[6]
Step 2: Synthesis of 3-Hydroxyisoquinoline-6-carbonitrile
The introduction of a hydroxyl group at the 3-position can be achieved through various methods, often involving N-oxidation of the isoquinoline ring followed by rearrangement or direct oxidation under specific conditions. This transformation can be complex and may require significant optimization.
Step 3: Chlorination of 3-Hydroxyisoquinoline-6-carbonitrile
The conversion of the isocarbostyril to the 3-chloroisoquinoline is a standard and high-yielding reaction.
Causality of Experimental Choices:
-
Reagent: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent. A catalytic amount of DMF can sometimes be used to accelerate the reaction via the formation of a Vilsmeier-type intermediate.
-
Temperature: The reaction requires heating to drive the conversion of the relatively stable amide-like isocarbostyril to the chloro-derivative.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, carefully add 3-Hydroxyisoquinoline-6-carbonitrile (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux (approx. 105°C) for 2-4 hours. Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium carbonate solution or aqueous ammonia, until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Safety and Handling
-
Cyanide Compounds (CuCN, KCN): Highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available. All waste must be quenched with bleach or hydrogen peroxide before disposal.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it immediately in solution at low temperatures.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. The recommended Sandmeyer reaction pathway offers a robust and reliable method, leveraging a classic transformation to achieve the target molecule from a 3-amino precursor. The alternative isocarbostyril pathway provides a solid strategic backup, relying on the effective chlorination of a 3-hydroxyisoquinoline intermediate. By providing detailed protocols and explaining the causality behind experimental choices, this guide equips researchers with the necessary knowledge to successfully synthesize this versatile chemical building block for applications in drug discovery and materials science.
References
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PrepChem. (n.d.). Synthesis of 3-chloroisoquinoline. PrepChem.com. Retrieved from [Link]
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Zhang, S., et al. (2025). Rh(III)-Catalyzed Atroposelective C-H Cyanation of 1-Aryl benzo[h]isoquinolines. Organic Letters. Retrieved from [Link]
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Kirby, G. W., Tan, S. L., & Uff, B. C. (1979). Cyanochlorination and cyanation of isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 270. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Kirby, G. W., Tan, S. L., & Uff, B. C. (1979). Cyanochlorination and cyanation of isoquinolines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Kirby, G. W., Tan, S. L., & Uff, B. C. (1969). Cyanochlorination and cyanogenation of isoquinoline. Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]
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Sci-Hub. (n.d.). Cyanochlorination and cyanogenation of isoquinoline. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Sharma, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]
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Cragoe, E. J., Jr., & Robb, C. M. (n.d.). 3-hydroxyquinoline. Organic Syntheses Procedure. Retrieved from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Semantic Scholar. (n.d.). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Retrieved from [Link]
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Al-Mathkhury, H. J. F., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloroisoquinoline. National Institutes of Health. Retrieved from [Link]
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"3-Chloroisoquinoline-6-carbonitrile" chemical properties and structure
An In-depth Technical Guide to 3-Chloroisoquinoline-6-carbonitrile: A Key Intermediate in Medicinal Chemistry
Abstract
This compound is a halogenated heterocyclic compound featuring the versatile isoquinoline scaffold. Its structure, incorporating both a reactive chlorine atom and a synthetically malleable nitrile group, positions it as a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structure, physicochemical properties, anticipated spectroscopic signatures, and plausible synthetic routes. We will explore its chemical reactivity and potential applications as a building block in medicinal chemistry, grounded in the established significance of the isoquinoline core in numerous FDA-approved therapeutics. All technical discussions are supported by authoritative references to ensure scientific integrity.
The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery
The isoquinoline ring system is a prominent bicyclic aromatic heterocycle that constitutes the core framework of many natural products, particularly alkaloids, and a significant number of synthetic pharmaceuticals.[1] The inherent biological activity associated with this scaffold has rendered it a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The strategic functionalization of the isoquinoline core, such as through halogenation and cyanation, is a key strategy for modulating its electronic properties, metabolic stability, and interaction with biological targets, thereby creating novel therapeutic candidates.[1][2] this compound represents one such functionalized intermediate, offering multiple avenues for chemical elaboration.
Molecular Structure and Identification
Chemical Structure
The structure of this compound consists of an isoquinoline ring chlorinated at the C-3 position and substituted with a nitrile (cyano) group at the C-6 position.
(Note: An actual image would be generated here in a final document. This is a placeholder.)
Systematic Nomenclature and Identifiers
The unambiguous identification of a chemical entity is critical for research and regulatory purposes. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1337880-36-0 | [3] |
| Molecular Formula | C₁₀H₅ClN₂ | [4] |
| Molecular Weight | 188.61 g/mol | [5][6] |
| Canonical SMILES | C1=CC2=CN=C(C=C2C=C1C#N)Cl | [4] |
| InChI | InChI=1S/C10H5ClN2/c11-10-4-9-3-7(5-12)1-2-8(9)6-13-10/h1-4,6H | [4] |
| InChIKey | WVJVFQMWNDYFRD-UHFFFAOYSA-N | [4] |
Physicochemical Properties
Experimental data for this compound is not extensively published. The properties listed are a combination of data from chemical suppliers and computational predictions, providing a baseline for experimental design. For context, properties of the parent 3-chloroisoquinoline are also included where relevant.
| Property | Value | Source / Note |
| Physical State | Solid, powder | Inferred from related compounds[7][8] |
| Melting Point | Not available | For comparison, 1-Chloroisoquinoline-6-carbonitrile is 148-152°C[8] |
| Boiling Point | Not available | For comparison, 3-chloroisoquinoline is 291.8°C at 760 mmHg[9] |
| Solubility | Expected to be soluble in organic solvents (e.g., DMF, DMSO) and slightly soluble in water | Inferred from related compounds[8] |
| XLogP (Predicted) | 2.8 | [4] |
| Topological Polar Surface Area (TPSA) | 36.7 Ų | [10] |
Spectroscopic Characterization (Anticipated)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals exclusively in the aromatic region (typically δ 7.5-9.0 ppm). The five protons on the bicyclic ring system will exhibit complex splitting patterns (doublets, doublets of doublets) due to ortho and meta couplings. The exact chemical shifts will be influenced by the anisotropic effects of the fused rings and the electronic effects of the chloro and cyano substituents. Protons adjacent to the nitrogen atom are expected to be the most deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display 10 distinct signals for the 10 carbon atoms.
-
Nitrile Carbon (C≡N): A characteristic signal expected around δ 115-120 ppm.
-
Aromatic Carbons: Signals for the eight sp² carbons of the isoquinoline ring will appear in the δ 120-150 ppm range.
-
Carbon Bearing Chlorine (C-Cl): The carbon atom attached to the chlorine will be significantly shifted and can be identified using predictive software or comparison with similar structures.
Infrared (IR) Spectroscopy
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹, which is highly characteristic of a nitrile group.
-
C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring system.
-
C-H Bending: Out-of-plane C-H bending vibrations for the aromatic protons will appear in the 750-900 cm⁻¹ region, providing clues about the substitution pattern.
Mass Spectrometry (MS)
The mass spectrum will be critical for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The molecular ion peak should appear at m/z ≈ 188.
-
Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one chlorine atom will be observed, with a prominent M+2 peak (at m/z ≈ 190) that is approximately one-third the intensity of the M⁺ peak. This is a definitive indicator of the presence of a single chlorine atom.
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific, documented synthesis for this compound is not widely published, a plausible and robust route can be designed based on established organometallic and heterocyclic chemistry principles.[14][15] A logical approach involves the construction of a suitably substituted isoquinoline core followed by functional group interconversion. A potential two-step process starting from a dichloroisoquinoline precursor is outlined below.
Caption: Proposed synthetic strategies for this compound.
Note on Synthesis: A more direct and likely successful industrial synthesis would involve a convergent approach, starting with a pre-functionalized benzene ring (e.g., 4-amino-3-chlorobenzonitrile) and constructing the isoquinoline ring system upon it using methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions.[15] This avoids potential issues with regioselectivity during the functionalization of the isoquinoline core.
Chemical Reactivity
The reactivity of this compound is dominated by its two key functional groups:
-
C-Cl Bond at the 3-Position: The chlorine atom at the C-3 position is susceptible to nucleophilic aromatic substitution (SₙAr). This position is activated towards nucleophilic attack. This allows for the displacement of the chloride with a wide variety of nucleophiles, including amines, alcohols, thiols, and organometallic reagents (e.g., in Suzuki or Stille coupling reactions).[16] This reactivity is fundamental to its utility as a building block.
-
Nitrile Group (C≡N): The cyano group is a versatile functional handle. It can be:
-
Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).
-
Converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
-
Applications in Research and Drug Development
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its ability to serve as a scaffold for generating libraries of more complex molecules for biological screening.
-
Scaffold for Kinase Inhibitors: The quinoline and isoquinoline cores are central to many small-molecule kinase inhibitors used in oncology.[14] The C-3 position can be functionalized with various aryl or heteroaryl groups via cross-coupling reactions to target the ATP-binding site of kinases.
-
Synthesis of Novel Heterocycles: The dual reactivity of the chloro and cyano groups allows for sequential or one-pot reactions to construct novel fused heterocyclic systems with potential biological activities.
-
Fragment-Based Drug Discovery: As a functionalized heterocyclic fragment, it can be used in fragment-based screening campaigns to identify initial hits against protein targets.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from the parent compound, 3-chloroisoquinoline, and related analogs provide a strong basis for safe handling protocols.[17][18][19]
-
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[17][19]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[17]
-
Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or irritation.[17][19]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[17]
-
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[18] Avoid breathing dust, fumes, or vapors.[18] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[19]
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]
-
If on Skin: Wash off immediately with plenty of soap and water.[18]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[18]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[19]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep locked up.
-
Conclusion
This compound is a strategically designed heterocyclic intermediate with significant potential for applications in medicinal chemistry and materials science. Its defined points of reactivity—the displaceable chlorine at C-3 and the versatile nitrile at C-6—make it an ideal building block for the synthesis of diverse and complex molecular targets. While comprehensive experimental data on the compound itself is limited, a robust understanding of its properties and reactivity can be inferred from established chemical principles and data on analogous structures. Further research into the synthetic utility and biological screening of its derivatives is warranted to fully exploit its potential in the development of novel therapeutic agents.
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"3-Chloroisoquinoline-6-carbonitrile" CAS number 1337880-36-0
An In-Depth Technical Guide to 3-Chloroisoquinoline-6-carbonitrile (CAS: 1337880-36-0): A Versatile Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1337880-36-0), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the molecule's physicochemical properties, provides a predictive analysis of its spectroscopic profile, and outlines a plausible synthetic pathway. A core focus is placed on its chemical reactivity, exploring the synthetic transformations possible at its two key functional handles: the C3-chloro and C6-cyano groups. Furthermore, this guide discusses its potential applications as a pivotal intermediate in the development of novel therapeutics and advanced materials, while also detailing essential safety and handling protocols based on data from analogous structures.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities. This nitrogen-containing bicyclic aromatic system provides a rigid framework that can be strategically functionalized to interact with various biological targets.
This compound emerges as a particularly valuable building block due to its bifunctional nature. The presence of a chloro-substituent at the 3-position and a nitrile group at the 6-position offers orthogonal reactivity. The chlorine atom serves as a versatile leaving group for cross-coupling and nucleophilic substitution reactions, while the cyano group can be transformed into a range of other functionalities, such as carboxylic acids, amines, or tetrazoles.[1] This dual reactivity allows for the systematic construction of diverse chemical libraries, making it a highly sought-after intermediate for drug discovery programs and the synthesis of novel organic materials.[1]
Physicochemical Properties and Spectroscopic Profile
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1337880-36-0 | [2][3][4][5] |
| Molecular Formula | C₁₀H₅ClN₂ | [2][6] |
| Molecular Weight | 188.61 g/mol | [3][6] |
| MDL Number | MFCD22380171 | [2][3] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥95% | [2] |
Predictive Spectroscopic Characterization
While specific experimental spectra for this exact compound are not publicly available, a predictive analysis based on its structure and the principles of spectroscopic interpretation allows for the characterization of its expected spectral features.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the isoquinoline ring system will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with adjacent protons. The electron-withdrawing nature of the chloro and cyano groups will likely deshield nearby protons, shifting their signals downfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 10 unique signals corresponding to the 10 carbon atoms in the molecule. The carbon atom attached to the chlorine (C3) and the carbon of the nitrile group (C6-CN) will have characteristic chemical shifts. The quaternary carbons of the fused ring system will also be identifiable.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a sharp, strong absorption band in the range of 2220-2240 cm⁻¹, which is characteristic of a C≡N (nitrile) stretch. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C and C=N stretching vibrations would be observed in the 1500-1650 cm⁻¹ region.
-
Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188. A key diagnostic feature would be the presence of an M+2 peak at m/z 190 with an intensity approximately one-third that of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
Proposed Synthetic Strategy
A logical synthetic approach to this compound can be conceptualized based on established methodologies for constructing substituted isoquinolines, such as the Pomeranz-Fritsch or Vilsmeier-Haack reactions, followed by functional group interconversion.[7] The following diagram illustrates a plausible workflow.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol: Chlorination
This protocol details the final chlorination step, a common transformation in heterocyclic chemistry. The rationale for using phosphorus oxychloride (POCl₃) is its effectiveness in converting hydroxyl groups on nitrogen-containing heterocycles (or their tautomeric keto forms) into chloro substituents.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 3-hydroxyisoquinoline-6-carbonitrile (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature under a nitrogen atmosphere. Rationale: Using POCl₃ as both the reagent and solvent ensures the reaction goes to completion.
-
Reaction: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Rationale: This step quenches the excess reactive POCl₃.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8. Caution: This is an exothermic process and should be done slowly in an ice bath.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its two primary functional groups.
Caption: Reactivity map of this compound.
Reactions at the C3-Chloro Position
The chlorine atom at the C3 position is activated towards displacement and coupling reactions. This reactivity is central to its utility as a scaffold.
-
Palladium-Catalyzed Cross-Coupling: It is an excellent substrate for reactions like Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig amination (with amines) to introduce diverse carbon and nitrogen substituents, respectively.[8]
-
Nucleophilic Aromatic Substitution (SₙAr): Strong nucleophiles such as alkoxides, thiolates, and amines can displace the chloride, allowing for the straightforward installation of a wide range of functional groups.[1]
Transformations of the C6-Cyano Group
The nitrile group is a versatile functional group that can be converted into several other moieties.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be used in amide bond couplings.
-
Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group).
-
Cycloaddition: The nitrile can undergo [3+2] cycloaddition with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.
Applications in Drug Discovery
The structural motif of substituted quinolines and isoquinolines is prevalent in compounds targeting a variety of diseases. For instance, certain 7-substituted-3-quinolinecarbonitriles have been investigated as inhibitors of protein kinases for cancer therapy.[9] this compound serves as an ideal starting point for synthesizing analogs of such compounds. The "magic chlorine" atom often enhances physicochemical properties like membrane permeability and metabolic stability, which are critical for drug efficacy.[10] By leveraging the reactivity described above, medicinal chemists can rapidly generate a library of novel compounds for high-throughput screening against various biological targets, including kinases, proteases, and G-protein coupled receptors.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related 3-chloroisoquinoline provides a strong basis for assessing its potential hazards.[11]
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P354+P338, P317 |
| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |
Source: Aggregated GHS information for 3-Chloroisoquinoline.[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors.[12] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][14] Some suppliers recommend storing under an inert atmosphere and refrigeration to maintain long-term quality.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is a high-value synthetic intermediate with significant potential for advancing research in drug discovery and materials science. Its well-defined points of reactivity at the C3-chloro and C6-cyano positions allow for controlled and diverse molecular elaboration. Researchers equipped with an understanding of its properties, reactivity, and safe handling procedures can effectively leverage this building block to construct novel and complex molecules with tailored functions.
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Angene Chemical. (2025). Safety Data Sheet - 3-Chloroisoquinoline-7-carbonitrile. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloroisoquinoline. PubChem Compound Database. Retrieved from [Link]
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- Ford, A., Sinn, E., & Woodward, S. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 849-856.
- Das, P., & Deka, R. C. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 35059-35074.
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An In-depth Technical Guide to 3-Chloroisoquinoline-6-carbonitrile: A Core Scaffold for Kinase Inhibitor Discovery
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic pharmaceuticals. Its rigid framework and defined vectoral space for substituent placement make it an ideal scaffold for engaging with biological targets, particularly the ATP-binding sites of protein kinases. Within this class, functionalized isomers such as 3-Chloroisoquinoline-6-carbonitrile have emerged as highly valuable building blocks. The strategic placement of a reactive chlorine atom at the 3-position and a versatile carbonitrile group at the 6-position provides orthogonal chemical handles for the systematic elaboration into complex molecular architectures. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, reactivity, and application as a pivotal intermediate for researchers, medicinal chemists, and drug development professionals.
Physicochemical and Structural Properties
This compound is a solid organic compound whose fundamental properties are summarized below. This data provides the baseline for its use in synthetic chemistry, including reaction stoichiometry calculations and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅ClN₂ | [1][2] |
| Molecular Weight | 188.61 g/mol | [3] |
| CAS Number | 1337880-36-0 | [2][3][4] |
| Appearance | Off-white to yellow solid (typical) | Inferred from supplier data |
| Purity | ≥98% (commercially available) | [5] |
| SMILES | C1=CC2=CN=C(C=C2C=C1C#N)Cl | [1] |
| InChI | InChI=1S/C10H5ClN2/c11-10-4-9-3-7(5-12)1-2-8(9)6-13-10/h1-4,6H | [1] |
Synthesis of the Core Intermediate
While this compound is commercially available from multiple suppliers, understanding its synthesis is crucial for process development and cost-of-goods analysis. A definitive, peer-reviewed synthesis for this specific isomer is not readily found in academic literature, which is common for specialized commercial building blocks. However, a plausible and logical synthetic pathway can be constructed based on established transformations of the isoquinoline core.
A common strategy involves the construction of a substituted isoquinoline followed by functional group interconversion. For instance, a 3-chloroisoquinoline bearing a suitable precursor at the 6-position (such as a bromo or amino group) can be converted to the final product.
Hypothetical Synthetic Workflow:
Caption: Plausible retrosynthetic pathways to this compound.
The key transformations would involve:
-
Formation of the Isoquinoline Core: Synthesis of a 6-substituted isoquinoline via classic methods like the Pomeranz–Fritsch or Bischler–Napieralski reactions.
-
Chlorination: Introduction of the chlorine atom at the 3-position, often using reagents like phosphorus oxychloride (POCl₃) on an isoquinolinone precursor.
-
Nitrile Introduction: Conversion of a 6-position substituent, such as a bromine via a Rosenmund-von Braun reaction (e.g., using CuCN) or a diazonium salt derived from a 6-aminoisoquinoline via a Sandmeyer reaction.
Chemical Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. This bifunctionality allows for sequential and selective modifications, making it an ideal scaffold for building libraries of drug-like molecules.
-
The 3-Chloro Substituent: This position is activated towards nucleophilic aromatic substitution and, more importantly, serves as a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of carbon (Suzuki, Stille couplings), nitrogen (Buchwald-Hartwig amination), and oxygen (Buchwald-Hartwig etherification) based substituents.
-
The 6-Carbonitrile Group: The nitrile is a versatile functional group. It is relatively stable to many reaction conditions but can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid.
Primary Application: Synthesis of Kinase Inhibitors
This building block is prominently featured in the patent literature as a key intermediate in the synthesis of novel protein kinase inhibitors.[6] Kinases are a critical class of enzymes often dysregulated in cancer and other diseases, making them high-value drug targets. The isoquinoline scaffold can mimic the adenine hinge-binding region of ATP, while substituents introduced at the 3- and 6-positions can confer potency and selectivity by interacting with other regions of the kinase active site.
Workflow: From Building Block to Potent Inhibitor
The following workflow, based on methodologies described in the patent literature, illustrates the strategic use of this compound.[6]
Caption: General workflow for elaborating the core scaffold into a kinase inhibitor.
Experimental Protocols: A Self-Validating System
The following protocols are grounded in established chemical principles and specific examples from the literature, providing a reliable starting point for experimental work.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C3-Position
This protocol is based on an example utilizing this compound as a starting material for the synthesis of a kinase inhibitor intermediate.[6] The reaction displaces the chlorine atom with an amine nucleophile.
Objective: To synthesize a 3-amino-substituted isoquinoline-6-carbonitrile derivative.
Materials:
-
This compound
-
Amine nucleophile (e.g., 4-aminopiperidine derivative)
-
Diisopropylethylamine (DIPEA) or similar non-nucleophilic base
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in NMP, add the desired amine nucleophile (1.1 - 1.5 eq).
-
Add DIPEA (2.0 - 3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-substituted product.
Causality: The electron-withdrawing nature of the isoquinoline nitrogen and the C6-nitrile group activates the C3-position towards nucleophilic attack. A hindered, non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Representative)
While a specific Suzuki reaction for this exact substrate is not detailed, this class of compound is highly amenable to such couplings. This representative protocol provides a robust starting point.
Objective: To synthesize a 3-aryl- or 3-heteroaryl-isoquinoline-6-carbonitrile.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DME)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 4:1 Dioxane:Water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the C-C coupled product.
Analytical Characterization
Confirming the identity and purity of this compound and its derivatives is essential. NMR spectroscopy is the primary tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region of the proton NMR spectrum is expected to be complex due to the condensed ring system. A key signal from the patent literature identifies a singlet at 7.85 ppm in DMSO-d₆ for one of the protons on the isoquinoline core of the starting material.[6] The exact chemical shifts and coupling constants of the other aromatic protons will be highly dependent on the substitution pattern.
-
¹³C NMR: The carbon spectrum will provide valuable information. Key expected signals include:
-
The nitrile carbon (C≡N) typically appears around 115-120 ppm.
-
The carbon bearing the chlorine (C-Cl) will be downfield.
-
Quaternary carbons of the fused ring system will also be present.
-
Expected NMR Data Summary (Based on Analogous Structures):
| Data Type | Expected Chemical Shift Range (ppm) | Notes |
| ¹H NMR | 7.5 - 9.5 | Aromatic protons on the isoquinoline core. Specific shifts and coupling patterns depend on the full structure. A singlet at 7.85 ppm (in DMSO-d₆) is reported.[6] |
| ¹³C NMR | 115 - 160 | Aromatic and heteroaromatic carbons. |
| ~118 | Nitrile carbon (-C≡N). |
Safety and Handling
As with any active chemical reagent, proper safety precautions are mandatory. The following information is a summary from available Safety Data Sheets (SDS).
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed (H302) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation | Causes skin irritation (H315) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | Causes serious eye irritation (H319) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory | May cause respiratory irritation (H335) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a strategically designed chemical intermediate of significant value to the drug discovery and development community. Its bifunctional nature, with orthogonal reactive sites, allows for controlled, stepwise elaboration into complex molecules. Its demonstrated utility as a core scaffold for the synthesis of potent kinase inhibitors underscores its importance. This guide provides the foundational knowledge, field-proven insights from the patent literature, and representative protocols necessary for researchers to effectively incorporate this powerful building block into their synthetic programs, accelerating the discovery of novel therapeutic agents.
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-
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-
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A Technical Guide to the Spectral Analysis of 3-Chloroisoquinoline-6-carbonitrile
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 3-chloroisoquinoline-6-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established spectroscopic principles to offer a robust framework for the characterization of this molecule. In the absence of direct experimental data, this guide leverages spectral data from analogous structures and theoretical considerations to predict the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral features of this compound.
Introduction
This compound is a substituted isoquinoline, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic pharmaceuticals. The unique substitution pattern of a chloro group at the 3-position and a nitrile group at the 6-position is anticipated to impart distinct electronic and, consequently, spectral properties to the isoquinoline scaffold. Accurate interpretation of its spectral data is paramount for its unambiguous identification, purity assessment, and further development in research and pharmaceutical applications. This guide will delve into the predicted ¹H NMR, ¹³C NMR, MS, and IR spectra, providing a detailed rationale for the expected chemical shifts, fragmentation patterns, and vibrational frequencies.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is fundamental to interpreting its spectral data. The isoquinoline ring system is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known chemical shifts of isoquinoline and the application of substituent chemical shift (SCS) effects for the chloro and cyano groups.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to display five signals in the aromatic region, corresponding to the five protons on the isoquinoline ring system. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electronic effects of the chloro and cyano substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-1 | ~9.2 | s | - | Deshielded due to proximity to the electronegative nitrogen atom. |
| H-4 | ~7.8 | s | - | Influenced by the adjacent chloro group and the nitrogen atom. |
| H-5 | ~8.3 | d | ~8.5 | Deshielded by the anisotropic effect of the pyridine ring and the nitrile group. |
| H-7 | ~7.9 | dd | ~8.5, ~1.5 | Influenced by the ortho cyano group and meta chloro group. |
| H-8 | ~8.1 | d | ~8.5 | Influenced by the anisotropic effect of the pyridine ring. |
Causality behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules, offering good solubility and a clean spectral window.[1] The predicted chemical shifts are estimations based on data from substituted quinolines and isoquinolines.[2][3] The multiplicities and coupling constants are predicted based on standard aromatic coupling patterns.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show ten distinct signals for the ten carbon atoms in the molecule, as there are no elements of symmetry. The chemical shifts are predicted based on the known spectrum of isoquinoline and the additive effects of the chloro and cyano substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-1 | ~152 | Deshielded by the adjacent nitrogen atom. |
| C-3 | ~148 | Attached to the electronegative chlorine atom. |
| C-4 | ~120 | Influenced by the adjacent chloro group. |
| C-4a | ~136 | Bridgehead carbon. |
| C-5 | ~129 | |
| C-6 | ~115 | Attached to the electron-withdrawing cyano group. |
| C-7 | ~132 | |
| C-8 | ~128 | |
| C-8a | ~127 | Bridgehead carbon. |
| CN | ~118 | Nitrile carbon. |
Trustworthiness of Predictions: The prediction of ¹³C NMR chemical shifts in polychloro-quinolines and -isoquinolines has been shown to be reasonably accurate using empirical methods like the Multiple Substituent Chemical Shifts (MSCS) method.[4] The values presented here are derived from a qualitative application of these principles, considering the electronic effects of the substituents.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra for a solid heterocyclic compound like this compound is crucial for accurate structural elucidation.[5]
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A typical workflow for NMR analysis of an organic compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Mass Spectrum (Electron Ionization - EI)
Upon electron ionization, this compound is expected to show a prominent molecular ion peak (M⁺˙). The presence of chlorine will be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M⁺˙ peak.
Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum
| m/z (mass-to-charge ratio) | Proposed Fragment | Neutral Loss | Rationale |
| 188/190 | [C₁₀H₅ClN₂]⁺˙ (M⁺˙) | - | Molecular ion with chlorine isotope pattern. |
| 153 | [C₁₀H₅N₂]⁺ | Cl | Loss of a chlorine radical. |
| 126 | [C₉H₄N]⁺ | HCN | Loss of hydrogen cyanide from the pyridine ring. |
Expertise in Fragmentation Analysis: The fragmentation of isoquinoline alkaloids often involves characteristic losses of substituents and cleavage of the heterocyclic ring system.[6][7][8] The predicted fragmentation of this compound is based on these established principles, with the initial loss of the labile chloro group being a highly probable event. The subsequent loss of HCN is a common fragmentation pathway for nitrogen-containing aromatic rings.[9]
Experimental Protocol for ESI-MS Analysis
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar organic molecules.
Step-by-Step Protocol for ESI-MS Sample Preparation
-
Sample Dissolution: Dissolve a small amount of the compound (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).
-
Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: If any particulate matter is present, filter the solution through a 0.2 µm syringe filter to prevent clogging of the ESI needle.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Cl and C≡N bonds.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3100-3000 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds in aromatic rings. |
| 2230-2210 | C≡N stretch | Strong, sharp | Diagnostic for the nitrile functional group. |
| 1620-1580 | Aromatic C=C stretch | Medium-Strong | Characteristic of the isoquinoline ring system. |
| 1500-1400 | Aromatic C=C stretch | Medium-Strong | Characteristic of the isoquinoline ring system. |
| 850-750 | C-Cl stretch | Strong | Indicative of the chloro substituent. |
| 900-675 | Aromatic C-H out-of-plane bend | Strong | Can provide information about the substitution pattern. |
Authoritative Grounding in IR Spectroscopy: The predicted vibrational frequencies are based on well-established correlation tables for infrared spectroscopy. The C≡N stretching frequency is particularly diagnostic and is expected to be a strong, sharp peak in the specified region. The positions of the aromatic C-H out-of-plane bending bands can be complex but are highly informative about the substitution pattern on the aromatic rings.
Experimental Protocol for Solid-State IR Analysis (Thin Film Method)
For a solid sample, the thin film method is a straightforward and common technique for obtaining an IR spectrum.
Procedure for Preparing a Thin Solid Film for IR Analysis
-
Dissolution: Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Deposition: Place a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Analysis: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectral data for this compound. By applying fundamental spectroscopic principles and leveraging data from structurally related compounds, we have constructed a comprehensive spectral profile for this novel molecule. The predicted data, along with the provided experimental protocols, will serve as a valuable resource for researchers in the synthesis, characterization, and application of this and similar heterocyclic compounds. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural elucidation of new chemical entities.
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. [Link]
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Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - MDPI. [Link]
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13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed. [Link]
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- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. (URL not available)
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed. [Link]
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Fundamentals of MS (7 of 7) - Fragmentation - YouTube. [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
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An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Chloroisoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 3-Chloroisoquinoline-6-carbonitrile . In the landscape of medicinal chemistry and materials science, substituted isoquinolines are pivotal scaffolds. The unique arrangement of a chloro group at the 3-position and a nitrile group at the 6-position endows this molecule with a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex chemical entities.
Given the limited availability of direct experimental data for this specific isomer in peer-reviewed literature, this guide employs a comparative analytical approach. By examining the established properties of structurally related isomers and the parent compound, 3-chloroisoquinoline, we can deduce a scientifically grounded profile of the target molecule. This methodology not only provides a robust estimation of its characteristics but also underscores a practical workflow for researchers encountering novel or sparsely documented compounds.
Core Molecular Identity
The foundational step in characterizing any chemical compound is to establish its unequivocal molecular identity. For this compound, this is defined by its molecular formula, weight, and unique registry number.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1337880-36-0 | [1] |
| Molecular Formula | C₁₀H₅ClN₂ | [2][3][4] |
| Molecular Weight | 188.61 g/mol | [3][4] |
| Monoisotopic Mass | 188.01413 Da | [2] |
| Predicted XlogP | 2.8 | [2] |
The structure, confirmed by its IUPAC name and SMILES notation, consists of an isoquinoline core with a chlorine atom at the C3 position and a nitrile (cyano) group at the C6 position. The presence and location of these functional groups are critical determinants of the molecule's physical properties, reactivity, and spectral signature. A patent has documented the use of this compound as a reactant, confirming its application in synthetic chemistry[5].
Caption: A logical workflow for the structural characterization of a novel compound.
Plausible Synthetic Approach
While a detailed experimental synthesis of this compound is not fully described in the available literature, its use as a reactant in a patent suggests it is synthetically accessible.[5] A plausible approach would involve the construction of the isoquinoline ring system followed by functional group interconversions.
Sources
An In-depth Technical Guide to the Solubility of 3-Chloroisoquinoline-6-carbonitrile in Common Organic Solvents
Executive Summary
The successful integration of novel heterocyclic compounds into drug discovery and development pipelines is fundamentally dependent on a thorough understanding of their physicochemical properties. Among these, solubility is a critical parameter that dictates reaction kinetics, purification strategies, and the ultimate bioavailability of a potential therapeutic agent. This guide provides a detailed examination of the solubility profile of 3-Chloroisoquinoline-6-carbonitrile, a key intermediate in synthetic chemistry. Due to the limited availability of public domain experimental data for this specific molecule, this document synthesizes predictive analysis based on its structural attributes with established methodologies for empirical solubility determination. We present a predicted solubility profile in common organic solvents, a robust experimental protocol for its validation, and a discussion of the underlying chemical principles.
Physicochemical Characterization of this compound
A molecule's solubility is intrinsically linked to its structure. The this compound molecule (C₁₀H₅ClN₂) possesses distinct functional groups that govern its interaction with various solvents.
-
Molecular Structure: The core is a bicyclic aromatic isoquinoline ring system, which is largely nonpolar and hydrophobic.
-
Functional Groups:
-
A chloro group at the 3-position introduces electronegativity and a slight dipole moment.
-
A nitrile (carbonitrile) group at the 6-position is highly polar and can act as a hydrogen bond acceptor.
-
The nitrogen atom in the isoquinoline ring can also act as a hydrogen bond acceptor.
-
Predicted Properties: While specific experimental data for this compound is scarce, we can infer its properties from closely related structures like 1-Chloroisoquinoline-6-carbonitrile (Molecular Weight: 188.61 g/mol )[1]. The presence of the polar nitrile group and the heterocyclic nitrogen suggests that the molecule will not be entirely nonpolar. However, the dominant fused aromatic system will likely limit its solubility in highly polar protic solvents like water. The principle of "like dissolves like" suggests that solvents with moderate to high polarity, particularly polar aprotic solvents, will be the most effective.[2]
Predicted Solubility Profile
Based on the structural analysis, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. This table serves as a starting point for experimental design.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | High polarity and ability to dissolve a wide range of polar and nonpolar compounds.[3][4] |
| Dimethylformamide (DMF) | Soluble | A strong polar aprotic solvent capable of solvating the polar nitrile group and the aromatic system. | |
| Tetrahydrofuran (THF) | Soluble to Moderately Soluble | A moderately polar ether that should effectively solvate the molecule. | |
| Acetonitrile (MeCN) | Moderately Soluble | Its polarity should allow for reasonable solvation, though perhaps less than DMSO or DMF. | |
| Halogenated | Dichloromethane (DCM) | Soluble to Moderately Soluble | A versatile solvent that can interact favorably with both the chloro group and the aromatic rings. |
| Chloroform (CHCl₃) | Soluble to Moderately Soluble | Similar to DCM, its ability to act as a weak hydrogen bond donor may aid in solvating the nitrogen atoms.[5] | |
| Polar Protic | Methanol (MeOH) | Sparingly Soluble | The small alkyl chain allows for some interaction, but the hydrogen-bonding network of methanol may not be effectively disrupted. |
| Ethanol (EtOH) | Sparingly Soluble | The larger alkyl chain compared to methanol further reduces its ability to solvate the polar functional groups. | |
| Nonpolar | Toluene | Sparingly to Poorly Soluble | The aromatic nature of toluene may offer some pi-stacking interactions, but it will be ineffective at solvating the polar nitrile group. |
| Hexane/Heptane | Insoluble | As a nonpolar aliphatic hydrocarbon, it lacks any favorable interactions with the polar functionalities of the molecule. | |
| Aqueous | Water | Insoluble | The large hydrophobic aromatic core far outweighs the polarity of the nitrile and chloro groups.[6] |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to empirical data, a standardized experimental workflow is essential. The following protocol describes the Isothermal Shake-Flask Method, a gold standard for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature (e.g., 25°C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (HPLC grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (± 0.1 mg)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a vial. The key is to ensure solid material remains after equilibrium is reached, confirming saturation.
-
Add a known volume of the selected solvent (e.g., 5.0 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A 24-48 hour period is typical. Causality Note: This extended agitation ensures that the dissolution and precipitation rates become equal, defining the true equilibrium solubility.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Self-Validation Note: Filtration is a critical step to remove all microscopic particulate matter, which would otherwise lead to an overestimation of solubility.
-
Precisely dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC method to determine the concentration.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final result in units such as mg/mL or mol/L.
-
Diagram of the Experimental Workflow
Caption: Workflow for Quantitative Solubility Determination.
Solvent-Solute Interactions: A Deeper Look
The predicted solubility can be understood by examining the intermolecular forces at play between this compound (the solute) and the solvent molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can effectively solvate the polar nitrile group through dipole-dipole interactions. Their ability to accept hydrogen bonds is beneficial, but their lack of hydrogen bond donation prevents them from strongly self-associating, leaving them free to interact with the solute. This makes them excellent solvents for a wide range of compounds.[3][4]
-
Halogenated Solvents (e.g., DCM, Chloroform): These solvents are of intermediate polarity. Their ability to induce dipoles and engage in van der Waals forces allows for favorable interactions with the large aromatic system of the isoquinoline ring.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors. For a solute to dissolve, it must break the strong solvent-solvent hydrogen bonds. While the nitrile group and ring nitrogen can act as hydrogen bond acceptors, the energy required to disrupt the solvent's network is likely greater than the energy gained from solvating the molecule, leading to lower solubility.
-
Nonpolar Solvents (e.g., Hexane): These solvents only exhibit weak London dispersion forces. They cannot effectively solvate the highly polar nitrile group, resulting in very poor solubility.
Diagram of Solubility Relationships
Caption: Predicted Solubility vs. Solvent Class.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from related chloro-isoquinoline structures suggest appropriate precautions should be taken.[7] Compounds in this class are often classified as:
-
Harmful if swallowed (Acute toxicity, oral).[8]
-
Causing skin irritation.[8]
-
Causing serious eye irritation/damage.[8]
-
May cause respiratory irritation.[8]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Refer to the supplier-specific SDS for detailed handling and disposal information.
References
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National Center for Biotechnology Information. (n.d.). 3-Chloroquinoline. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloroisoquinoline. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. PubChem Compound Database. Retrieved from [Link]
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Angene Chemical. (n.d.). Safety Data Sheet - 3-Chloroisoquinoline-7-carbonitrile. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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University of Technology. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Dichloromethane with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chloroform. PubChem Compound Database. Retrieved from [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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A'B Kolichem. (n.d.). MSDS of 3-Chloro-6-methoxy-isoquinoline. Retrieved from [Link]
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gChem Global. (n.d.). DMSO. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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Navigating the Synthesis and Handling of 3-Chloroisoquinoline-6-carbonitrile: A Technical Safety and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 3-Chloroisoquinoline-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of a specific Safety Data Sheet (SDS) for this exact isomer, this document synthesizes data from structurally related compounds, including 3-chloroisoquinoline and its 7-carbonitrile isomer, alongside established best practices for handling chlorinated aromatic systems and organic nitriles. The protocols herein are designed to empower researchers with the knowledge to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.
Compound Profile and Inferred Hazard Assessment
This compound belongs to a class of nitrogen-containing heterocyclic compounds. The introduction of a chlorine atom and a nitrile group to the isoquinoline scaffold significantly influences its reactivity and toxicological profile. While specific toxicological data for this compound is not thoroughly investigated, an analysis of its constituent functional groups and related molecules allows for a robust inferred hazard assessment.
Physicochemical Properties (Inferred)
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂ | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [2] |
GHS Hazard Classification (Inferred from 3-Chloroisoquinoline-7-carbonitrile and 3-Chloroisoquinoline)
Based on available data for closely related analogs, this compound should be handled as a substance with the following potential hazards[3][4]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]
-
Serious Eye Damage/Eye Irritation (Category 2A/1): Causes serious eye irritation or damage.[3][4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[3][4]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[5]
-
Aquatic Hazard (Chronic, Category 3): Harmful to aquatic life with long-lasting effects.[5]
The nitrile functional group introduces the additional risk of releasing hydrogen cyanide (HCN) gas upon contact with acids or during combustion.[6][7] HCN is a potent and rapidly acting poison.
Risk Mitigation and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before any experiment involving this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[3][8]
-
Hand Protection: Double gloving with a durable nitrile glove over a thinner nitrile glove is recommended.[9] Gloves must be inspected before use and changed frequently, especially if contamination is suspected.[10]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[9] For larger quantities, a chemical-resistant apron should be worn.[9]
-
Respiratory Protection: All manipulations of solid this compound that could generate dust, and all reactions, must be performed in a certified chemical fume hood.[7][9] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[11]
Engineering Controls:
-
Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible and tested regularly.[9][12]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring a safe laboratory environment.
Handling:
-
Designated Area: Establish a designated work area for handling this compound, clearly marked with hazard signs.[7]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3]
-
Acid Incompatibility: Keep acids away from the designated handling area to prevent the potential release of hydrogen cyanide gas.[7]
-
Work Scale: Use the smallest feasible quantity of the compound for the experiment.[6]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3][10] Do not eat, drink, or smoke in the laboratory.[10]
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.[7][11]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[7]
-
Security: Store in a locked cabinet to restrict access to authorized personnel only.[9]
Emergency Procedures: A Step-by-Step Guide
Prompt and correct response to an emergency is critical.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][13] Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air.[13][14] If breathing is difficult or has stopped, provide artificial respiration (use a barrier device to avoid rescuer contamination).[14] Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[15] Seek immediate medical attention.[15]
Spill Response Protocol:
A minor spill of this compound inside a chemical fume hood can be managed by trained personnel. For any spill outside of a fume hood, or a large spill, evacuate the area and contact emergency services.
-
Decontamination of Surfaces:
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Segregation: Solid and liquid waste must be stored in separate, dedicated, and clearly labeled hazardous waste containers.[6]
-
Disposal: Dispose of waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3]
Experimental Workflow Diagrams
To visually represent the safety-critical workflows, the following diagrams have been generated using Graphviz.
Caption: Risk Assessment and Mitigation Workflow for this compound.
Caption: Emergency Spill Response Decision Tree.
Conclusion
While this compound presents significant hazards, a proactive and informed approach to safety can effectively mitigate these risks. By understanding the inferred toxicological profile, implementing stringent engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound responsibly. This guide serves as a foundational document to be adapted into a laboratory-specific Standard Operating Procedure (SOP) to ensure the well-being of all personnel.
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Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. [Link]
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Sodium Cyanide Safety Protection and Emergency Measures - United Chemical. [Link]
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Cyanide Safety - 911Metallurgist. [Link]
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1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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Guidance on Storage and Handling of Chlorinated Solvents. [Link]
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STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. [Link]
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Introduction: The Strategic Value of the Isoquinoline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 3-Chloroisoquinoline-6-carbonitrile as a Synthetic Intermediate
The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with significant pharmacological activities.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the nitrogen atom offers a site for hydrogen bonding and salt formation, enhancing solubility and bioavailability. Modifications at various positions of the isoquinoline ring have yielded compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1]
This guide focuses on a particularly valuable, yet under-explored derivative: This compound . This molecule is a bifunctional synthetic intermediate poised for strategic elaboration in drug discovery campaigns. The chlorine atom at the 3-position and the carbonitrile group at the 6-position serve as versatile synthetic handles, allowing for the systematic and differential introduction of diverse chemical moieties. The chloro group is an excellent leaving group for nucleophilic substitution and a reactive site for transition-metal-catalyzed cross-coupling reactions. Concurrently, the nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole bioisostere, offering a plethora of options for modulating a compound's physicochemical and pharmacological properties.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, chemical reactivity, and potential applications of this compound as a key building block in the generation of novel chemical entities.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂ | [2] |
| Molecular Weight | 188.61 g/mol | [3] |
| Monoisotopic Mass | 188.01413 Da | [2] |
| Predicted XlogP | 2.8 | [3] |
| SMILES | C1=CC2=CN=C(C=C2C=C1C#N)Cl | [2] |
| InChIKey | WVJVFQMWNDYFRD-UHFFFAOYSA-N | [2] |
Spectroscopic Data Interpretation
| Technique | Expected Data | Source/Analogy |
| ¹H NMR | Complex aromatic signals expected between δ 7.5-9.5 ppm. | [4] |
| ¹³C NMR | Aromatic carbons expected in the range of δ 115-160 ppm. The nitrile carbon (C≡N) would appear around δ 117 ppm. | [4] |
| Mass Spec (HRMS-EI) | Calculated for C₁₀H₅ClN₂ [M]⁺: m/z 188.0141. | [2][4] |
Proposed Synthesis of this compound
A robust synthetic route to this compound can be conceptualized by leveraging established methodologies for the synthesis of substituted isoquinolines. A plausible multi-step synthesis is outlined below, commencing from commercially available starting materials.
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 3-Chloroisoquinoline
The synthesis of the 3-chloroisoquinoline core can be achieved from 1,3-dichloroisoquinoline.
Experimental Protocol:
-
To a stirred mixture of 1,3-dichloroisoquinoline (26.0 g), add acetic acid (125 ml), hydrogen iodide (55 ml), and red phosphorus (9.0 g).[5]
-
Heat the mixture with stirring at 170°C for 3 hours.[5]
-
After cooling, pour the mixture into ice-water and neutralize with aqueous sodium hydroxide.[5]
-
Extract the aqueous mixture with dichloromethane.[5]
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield an oil.[5]
-
Purify the crude product by column chromatography over silica gel (eluent: dichloromethane) to give 3-chloroisoquinoline.[5]
Step 2-4: Introduction of the Cyano Group at the 6-Position
The introduction of the nitrile at the 6-position can be accomplished through a standard nitration, reduction, and Sandmeyer reaction sequence. This is a well-established method for the regioselective functionalization of aromatic rings.
Hypothetical Experimental Protocol:
-
Nitration: Cool a solution of 3-chloroisoquinoline in concentrated sulfuric acid to 0°C. Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C. Stir for several hours, then pour onto ice and neutralize to precipitate the nitro-isoquinoline isomers. The 6-nitro isomer is often a major product in the nitration of isoquinolines. Purify by column chromatography.
-
Reduction: To a solution of 3-chloro-6-nitroisoquinoline in ethanol and hydrochloric acid, add iron powder portion-wise. Heat the reaction to reflux for several hours. Cool, filter, and neutralize the filtrate to precipitate 6-amino-3-chloroisoquinoline.
-
Sandmeyer Reaction: Dissolve 6-amino-3-chloroisoquinoline in aqueous hydrochloric acid and cool to 0°C. Add a solution of sodium nitrite dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) cyanide. Add the cold diazonium salt solution to the copper(I) cyanide solution and warm to room temperature, then heat to 50-60°C until nitrogen evolution ceases. Cool, extract with an organic solvent, and purify by column chromatography to yield this compound.
This compound as a Synthetic Intermediate: Key Transformations
The utility of this compound lies in its ability to undergo a variety of chemical transformations at its two reactive sites. This allows for the rapid generation of diverse compound libraries for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions.
Figure 2: Key cross-coupling reactions of this compound.
Suzuki Coupling: A Protocol for C-C Bond Formation
The Suzuki coupling is a powerful method for the formation of carbon-carbon bonds.
Hypothetical Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Add a solvent system, for example, a mixture of toluene and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: A Protocol for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides.[6][7]
Hypothetical Experimental Protocol:
-
In an oven-dried flask under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol).[6][7]
-
Add an anhydrous solvent such as toluene or dioxane.
-
Degas the mixture.
-
Heat the reaction to 80-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purify by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the isoquinoline nitrogen and the nitrile group can activate the chloro-substituent towards nucleophilic aromatic substitution.[8][9]
Hypothetical Experimental Protocol for Thiolation:
-
To a solution of this compound (1.0 mmol) in a polar aprotic solvent like DMF or DMSO, add the desired thiol (1.1 mmol) and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (1.5 mmol).[9]
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The derivatives of this compound are promising candidates for the development of targeted therapies. The isoquinoline core is a known pharmacophore for a variety of enzymes, and the ability to introduce diverse substituents allows for the fine-tuning of potency and selectivity.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 3-substituted isoquinoline scaffold can be elaborated to target specific kinases involved in cancer cell proliferation and survival.
-
Antimicrobial Agents: The isoquinoline ring system is present in several natural and synthetic antimicrobial compounds. Derivatives can be screened for activity against a range of bacterial and fungal pathogens.
-
CNS-Active Agents: The rigid isoquinoline scaffold is also found in compounds that interact with receptors and enzymes in the central nervous system.
The strategic functionalization of this compound allows for the exploration of a vast chemical space, increasing the probability of identifying novel drug candidates with improved efficacy and safety profiles.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its bifunctional nature, with two distinct and versatile reactive sites, enables the efficient and systematic synthesis of diverse libraries of novel compounds. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key chemical transformations. By leveraging the strategic application of modern synthetic methodologies, researchers can unlock the full potential of this promising scaffold in the quest for new and effective therapeutic agents.
References
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-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
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Synthesis of 3-chloroisoquinoline. PrepChem.com. [Link]
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This compound (C10H5ClN2). PubChemLite. [Link]
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1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617. PubChem. [Link]
-
Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. Grokipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]
-
1-Chloro-isoquinoline-6-carbonitrile. Industrial Chemicals. [Link]
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Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]
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- 9. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-Chloroisoquinoline-6-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The specific derivative, 3-Chloroisoquinoline-6-carbonitrile, is a highly valuable building block for drug discovery. The chlorine atom at the 3-position serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the nitrile group at the 6-position can be elaborated into various functional groups such as amines, tetrazoles, or carboxylic acids. This dual functionality allows for the rapid generation of diverse chemical libraries for screening against various therapeutic targets, including kinases, proteases, and G-protein coupled receptors.
This guide provides a comprehensive, two-step synthetic protocol for the preparation of this compound, commencing with the construction of a key hydroxy-isoquinoline intermediate, followed by a robust chlorination procedure. The experimental choices and underlying chemical principles are explained to ensure both reproducibility and a deep understanding of the process.
Overview of the Synthetic Strategy
The synthesis is logically divided into two primary stages. This approach ensures high purity of the intermediate and provides a reliable pathway to the final product.
-
Stage 1: Synthesis of the Precursor. Preparation of 3-Hydroxyisoquinoline-6-carbonitrile via a modified Pomeranz–Fritsch reaction. This classic reaction builds the isoquinoline core from a substituted benzaldehyde and an aminoacetal.
-
Stage 2: Chlorination. Conversion of the 3-hydroxy group to the target 3-chloro functionality using a standard chlorinating agent, phosphorus oxychloride (POCl₃).
Caption: Overall two-stage synthetic workflow.
Materials and Equipment
The following table summarizes all necessary reagents and suggested equipment for the successful execution of this protocol.
| Reagent / Material | Molecular Formula | M.W. ( g/mol ) | Supplier Suggestion | Notes |
| Stage 1: Precursor Synthesis | ||||
| 4-Cyanobenzaldehyde | C₈H₅NO | 131.13 | Sigma-Aldrich | Starting material. Ensure >98% purity. |
| Aminoacetaldehyde diethyl acetal | C₆H₁₅NO₂ | 133.19 | TCI Chemicals | Reagent for Schiff base formation. |
| Toluene | C₇H₈ | 92.14 | Fisher Scientific | Anhydrous grade, for azeotropic water removal. |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S | 172.20 | Acros Organics | Catalyst for imine formation. |
| Sulfuric Acid (95-98%) | H₂SO₄ | 98.08 | VWR Chemicals | Cyclization reagent. Handle with extreme care. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich | Extraction solvent. |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | LabChem | For neutralization. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | Drying agent. |
| Stage 2: Chlorination | ||||
| 3-Hydroxyisoquinoline-6-carbonitrile | C₁₀H₆N₂O | 170.17 | (Synthesized) | Starting material for Stage 2. |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Sigma-Aldrich | Chlorinating agent. Acutely toxic and corrosive. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich | Optional catalyst/co-solvent. Anhydrous. |
| Toluene | C₇H₈ | 92.14 | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | Extraction and chromatography solvent. |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | Chromatography solvent. |
| General Equipment | ||||
| Round-bottom flasks, Condensers | - | - | Glass-Col | Standard glassware. |
| Dean-Stark Apparatus | - | - | Kimble | For azeotropic removal of water in Stage 1. |
| Magnetic Stirrer with Hotplate | - | - | IKA | For heating and stirring. |
| Rotary Evaporator | - | - | Buchi | For solvent removal. |
| Thin Layer Chromatography (TLC) Plates | - | - | MilliporeSigma | Silica gel 60 F₂₅₄. |
| Column Chromatography Setup | - | - | - | Silica gel, 230-400 mesh. |
Experimental Protocols
Safety Precaution: This synthesis involves corrosive and toxic reagents. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Synthesis of 3-Hydroxyisoquinoline-6-carbonitrile
This procedure is a representative method based on the principles of the Pomeranz–Fritsch reaction, adapted for the specified starting materials.[1][2]
-
Schiff Base Formation:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-cyanobenzaldehyde (13.1 g, 100 mmol), aminoacetaldehyde diethyl acetal (13.3 g, 100 mmol), and a catalytic amount of p-toluenesulfonic acid (approx. 200 mg).
-
Add 250 mL of anhydrous toluene.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until the theoretical amount of water (1.8 mL) has been collected.
-
Causality: The Dean-Stark apparatus azeotropically removes the water formed during the condensation reaction, driving the equilibrium towards the formation of the Schiff base (an imine). Toluene is the solvent of choice due to its appropriate boiling point and its ability to form an azeotrope with water.
-
-
Cyclization:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude Schiff base as an oil.
-
In a separate 1 L flask, carefully place 200 mL of concentrated sulfuric acid (98%) and cool it to 0 °C in an ice/salt bath.
-
CRITICAL STEP: Add the crude Schiff base dropwise to the cold, vigorously stirred sulfuric acid over 30-45 minutes. The temperature must be maintained below 10 °C during the addition to control the exothermic reaction.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat it to 60 °C for 3 hours.
-
Causality: Concentrated sulfuric acid acts as both the solvent and the catalyst for the electrophilic aromatic substitution reaction.[3] It protonates the acetal, leading to the formation of a reactive electrophile that attacks the electron-rich aromatic ring, leading to cyclization and subsequent aromatization to form the isoquinoline core.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and carefully pour it onto 1 kg of crushed ice with vigorous stirring.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or dropwise addition of 50% NaOH solution. Caution: This is highly exothermic and will release CO₂ gas. Ensure the temperature is controlled and the addition is slow. Adjust the pH to ~7-8.
-
The product will precipitate as a solid. Filter the solid using a Büchner funnel, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the crude solid under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture or purified via column chromatography (Silica gel, DCM/Methanol gradient).
-
Expected Yield: 40-55%.
-
Protocol 2: Synthesis of this compound
This protocol employs phosphorus oxychloride to convert the 3-hydroxy group into a chloro group, a standard and effective transformation for N-heterocycles.[4][5]
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 3-Hydroxyisoquinoline-6-carbonitrile (8.5 g, 50 mmol).
-
In the fume hood, carefully add phosphorus oxychloride (POCl₃, 50 mL, ~535 mmol). The POCl₃ acts as both the reagent and the solvent. A catalytic amount of DMF (0.5 mL) can be added to facilitate the reaction, though it is often not necessary.
-
Causality: POCl₃ is a powerful chlorinating and dehydrating agent. The 3-hydroxyisoquinoline exists in tautomeric equilibrium with its keto form, 3-isoquinolinone. The carbonyl oxygen of the isoquinolinone attacks the phosphorus atom, forming a phosphate ester intermediate. This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion to yield the final product.[4]
-
-
Chlorination Reaction:
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain this temperature for 3-4 hours.
-
Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:EtOAc). The starting material spot should disappear and a new, less polar product spot should appear.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
CRITICAL STEP: Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This will quench the excess POCl₃ in a highly exothermic reaction. Perform this step in the back of the fume hood.
-
Once the ice has melted, neutralize the acidic solution to pH 7-8 by the slow addition of solid sodium bicarbonate or a saturated aqueous solution.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford this compound as a solid.
-
Expected Yield: 75-90%.
-
Sources
Application Notes and Protocols for the Purification of 3-Chloroisoquinoline-6-carbonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive technical guide provides a detailed experimental protocol for the purification of 3-Chloroisoquinoline-6-carbonitrile, a key intermediate in pharmaceutical synthesis. Recognizing that the purity of starting materials is paramount for the validity of research and the quality of drug candidates, this document outlines robust methodologies for isolating this compound to a high degree of purity. The protocols described herein are grounded in established chemical principles and are designed to be adaptable to various scales of laboratory work. We will explore purification primarily through recrystallization and column chromatography, offering insights into solvent selection, impurity profiles, and analytical validation.
Introduction: The Critical Role of Purity in Drug Discovery
This compound is a functionalized heterocyclic compound of significant interest in medicinal chemistry. Its isoquinoline core is a common scaffold in a multitude of biologically active molecules. The chloro and nitrile substituents provide versatile handles for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents.
The presence of impurities, even in trace amounts, can have profound and often detrimental effects on subsequent synthetic steps and biological assays. Potential impurities may arise from unreacted starting materials, by-products from side reactions, or degradation of the target compound. Therefore, a robust and validated purification protocol is not merely a procedural step but a cornerstone of scientific integrity and the successful progression of a drug development pipeline. This guide provides the theoretical basis and practical steps to achieve high-purity this compound.
Understanding the Impurity Profile
While a specific synthesis route for this compound is not universally standardized, potential impurities can be anticipated based on common synthetic strategies for analogous isoquinoline derivatives. A plausible synthetic approach may involve the cyclization of a substituted benzonitrile derivative followed by chlorination, or the functionalization of a pre-formed isoquinoline ring.
Potential classes of impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric By-products: Formation of other positional isomers of the chloro or cyano group on the isoquinoline ring.
-
Over- or Under-chlorinated Species: Compounds with additional chlorine atoms or lacking the intended chlorine atom.
-
Hydrolyzed Products: Conversion of the nitrile group to a carboxylic acid or amide under certain reaction or work-up conditions.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is strongly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.
Purification Strategy: A Two-Pronged Approach
The purification of this compound can be effectively achieved through two primary methods: recrystallization and column chromatography. The choice between these techniques will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Method 1: Recrystallization for High Purity Crystalline Product
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, yielding a product with high crystalline purity.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1]
The ideal recrystallization solvent should exhibit the following properties:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility such that they can be removed by hot filtration.
-
Inertness: The solvent should not react with the target compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
Based on the structure of this compound (a moderately polar, aromatic, heterocyclic compound), a screening of the following solvents and solvent systems is recommended.
| Solvent/System | Rationale | Potential Outcome |
| Ethanol | A versatile polar protic solvent for many organic compounds. | Good for removing minor impurities. |
| Isopropanol | Similar to ethanol but can offer different solubility characteristics. | May provide better crystal formation or impurity rejection. |
| Ethyl Acetate/Hexane | A common mixed-solvent system for tuning polarity. | Offers fine control over solubility to induce crystallization. |
| Toluene | A non-polar aromatic solvent. | May be effective if the compound is less polar. |
| Acetonitrile | A polar aprotic solvent. | Can be a good choice for N-heterocycles.[3] |
-
Solvent Screening: In separate small test tubes, add approximately 20-30 mg of the crude this compound. Add a few drops of a candidate solvent and observe the solubility at room temperature. Heat the soluble samples to boiling and observe for complete dissolution. Allow the hot, clear solutions to cool slowly to room temperature and then in an ice bath. A good solvent will show minimal solubility at room temperature, complete solubility at boiling, and significant crystal formation upon cooling.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent dropwise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the final product should be assessed by HPLC, and its identity confirmed by NMR and MS.
Visualizing the Recrystallization Workflow
Sources
Application Notes and Protocols: The Strategic Use of 3-Chloroisoquinoline-6-carbonitrile in Modern Kinase Inhibitor Synthesis
Abstract
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The isoquinoline scaffold has emerged as a privileged structure, adept at targeting the ATP-binding site of numerous kinases. This technical guide provides an in-depth exploration of 3-Chloroisoquinoline-6-carbonitrile , a highly versatile and strategically functionalized building block for the synthesis of novel kinase inhibitors. We will elucidate the rationale behind its design, detail a comprehensive, field-proven protocol for its derivatization, and discuss the broader implications for constructing diverse compound libraries for high-throughput screening and lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical intermediates for accelerated discovery programs.
Introduction: The Isoquinoline Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes for therapeutic intervention.[1] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized the treatment of various cancers and inflammatory diseases.[2] A significant portion of FDA-approved kinase inhibitors feature heterocyclic cores, which serve as foundational scaffolds for orienting key pharmacophoric elements within the enzyme's active site.[1][2]
Among these, the quinoline and isoquinoline frameworks are prominent due to their ability to form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine moiety of the natural substrate.[3] This compound is a pre-functionalized intermediate engineered for efficiency, offering medicinal chemists multiple avenues for rapid and targeted library synthesis.
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; image_node [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=70700617&t=l"]; } graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot Caption: Structure of this compound highlighting its key reactive sites.
The Rationale: Causality Behind Experimental Choices
The utility of this compound is not accidental; its design is a deliberate convergence of three key structural features that empower the medicinal chemist:
-
The Isoquinoline Core: This bicyclic heterocycle is a well-established hinge-binding motif. Its nitrogen atom can act as a hydrogen bond acceptor, anchoring the inhibitor within the ATP pocket and providing a stable foundation for further interactions.
-
The C3-Chloro Substituent: The chlorine atom at the 3-position is the primary site for synthetic elaboration. It is highly susceptible to displacement via nucleophilic aromatic substitution (SNAr) reactions, a robust and widely used method in medicinal chemistry.[4] This allows for the facile introduction of a diverse array of amine-containing side chains, which can extend into the solvent-exposed region of the kinase, thereby enhancing potency and modulating selectivity. Palladium-catalyzed cross-coupling reactions offer an alternative route for installing carbon-based substituents.
-
The C6-Cyano Group: The electron-withdrawing nature of the nitrile group at the 6-position serves two purposes. First, it influences the electronic properties of the isoquinoline ring system, which can impact the pKa of the ring nitrogen and its hinge-binding affinity. Second, the nitrile itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into bioisosteres like tetrazoles or amidines, providing additional vectors for exploring structure-activity relationships (SAR).[5]
Core Application: Protocol for Kinase Inhibitor Synthesis via SNAr
This section details a representative protocol for the synthesis of a kinase inhibitor scaffold using this compound and a substituted aniline. This SNAr reaction is a foundational step in creating a library of potential inhibitors.
dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot Caption: General workflow for the synthesis of kinase inhibitors from this compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight |
| This compound | 1260664-41-2 | C₁₀H₅ClN₂ | 188.61 |
| 4-Aminophenol (Example Nucleophile) | 123-30-8 | C₆H₇NO | 109.13 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | C₃H₇NO | 73.09 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Brine (Saturated aq. NaCl) | N/A | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 |
Step-by-Step Experimental Protocol
Objective: To synthesize 3-((4-hydroxyphenyl)amino)isoquinoline-6-carbonitrile.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.30 mmol, 1.0 equiv.).
-
Reagent Addition: Add 4-aminophenol (0.69 g, 6.36 mmol, 1.2 equiv.) followed by anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.1 mL, 6.36 mmol, 1.2 equiv.) to the stirring suspension. Causality Note: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating: Immerse the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously under a nitrogen atmosphere for 12-18 hours. Causality Note: Elevated temperature is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient isoquinoline ring.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the dark solution into a beaker containing 100 mL of cold water, which will precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water (3 x 20 mL).
-
Dissolve the crude solid in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality Note: The water wash removes residual DMF and DIPEA salts, while the brine wash removes residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification (Self-Validation): Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 30% to 70% ethyl acetate in hexane.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-((4-hydroxyphenyl)amino)isoquinoline-6-carbonitrile as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Mechanism and Broader Applications
The core of this synthesis is the SNAr mechanism, where the amine nucleophile attacks the electron-deficient C3 position of the isoquinoline ring, followed by the departure of the chloride leaving group. This process is facilitated by the electron-withdrawing effect of the ring nitrogen and the C6-nitrile group.
dot graph "Kinase_Inhibition_Mechanism" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot Caption: Conceptual diagram of an isoquinoline inhibitor binding to a kinase active site.
The true power of this compound lies in its adaptability. By simply swapping the nucleophile (e.g., using different substituted anilines, aliphatic amines, or thiols), a vast and diverse library of compounds can be rapidly generated. This parallel synthesis approach is invaluable for efficiently exploring the SAR of a new inhibitor series, enabling researchers to quickly identify compounds with improved potency, better selectivity profiles, and more favorable drug-like properties.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating the discovery of novel kinase inhibitors. Its carefully designed structure provides a robust and reliable platform for synthetic diversification, targeting the conserved hinge region of kinases while allowing for extensive exploration of the more variable solvent-front pocket. The protocols and rationale presented herein offer a validated framework for researchers to integrate this powerful building block into their drug discovery workflows, ultimately shortening the path from initial hit to clinical candidate.
References
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- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI.
- EP2253620B1 - Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors - Google Patents.
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- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- 6-Chloroisoquinoline-3-carbonitrile|CAS 1613317-42-2 - Benchchem.
- 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem.
- 1613317-42-2 | 6-Chloroisoquinoline-3-carbonitrile - ChemScene.
- An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile - Benchchem.
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Application Notes & Protocols: 3-Chloroisoquinoline-6-carbonitrile as a Privileged Scaffold for Novel Therapeutics
Introduction: The Isoquinoline Core as a Foundation for Drug Discovery
The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is recognized in medicinal chemistry as a "privileged structure."[1][2] This designation is earned due to its recurrence in a multitude of natural products and synthetic compounds that exhibit a vast array of pharmacological activities.[3][4][5] Derivatives of isoquinoline are integral to numerous clinically approved drugs and investigational agents targeting a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders.[1][6]
The specific scaffold, 3-Chloroisoquinoline-6-carbonitrile , presents a unique and compelling starting point for drug discovery. While literature on this exact isomer is sparse, its constituent functional groups provide a strategic blueprint for chemical diversification and biological targeting:
-
The Isoquinoline Nucleus: Provides a rigid, planar core that can effectively orient substituents for optimal interaction with biological targets and serves as a bioisostere for other aromatic systems.
-
The 3-Chloro Group: Acts as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide range of molecular fragments to probe structure-activity relationships (SAR).
-
The 6-Carbonitrile Group: This electron-withdrawing group can modulate the electronic properties of the entire ring system, influencing pharmacokinetic properties like metabolic stability and cell permeability. Furthermore, the nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, offering additional avenues for lead optimization.
This guide provides a comprehensive framework for leveraging the this compound scaffold, detailing a proposed synthetic strategy, protocols for derivatization, and methodologies for biological evaluation, with a specific focus on developing novel kinase inhibitors.
Proposed Synthetic Pathway for this compound
Workflow for Scaffold Synthesis
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
Rationale: This pathway leverages a Vilsmeier-Haack type reaction for the core isoquinoline ring formation, a powerful method for constructing such heterocyclic systems. The final cyanation step utilizes a standard palladium-catalyzed cross-coupling reaction, a reliable method for converting aryl bromides to nitriles.
Step 1: Acetylation of 4-Bromo-3-methylaniline
-
In a 250 mL round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq) in pyridine (5.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(4-bromo-3-methylphenyl)acetamide.
Step 2: Vilsmeier-Haack Cyclization to form 6-Bromo-3-chloroisoquinoline
-
In a three-necked flask fitted with a dropping funnel and condenser, cool N,N-dimethylformamide (DMF, 4.0 eq) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise, maintaining the temperature below 10°C to form the Vilsmeier reagent.
-
Add N-(4-bromo-3-methylphenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent.
-
Heat the mixture to 80-90°C and stir for 8-12 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify with a 30% NaOH solution to pH >10, keeping the temperature below 20°C.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 6-Bromo-3-chloroisoquinoline.
Step 3: Palladium-Catalyzed Cyanation
-
To an oven-dried Schlenk flask, add 6-Bromo-3-chloroisoquinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120°C and stir for 12-18 hours.
-
Cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography to yield the final product, This compound .
Application in Therapeutic Development: A Focus on Kinase Inhibition
Hypothesis: The isoquinoline scaffold is a well-established core for numerous kinase inhibitors.[9][10][11] The 3-chloro and 6-nitrile positions on the scaffold provide ideal vectors for diversification to target the ATP-binding pocket of kinases, which are frequently dysregulated in cancer. A primary hypothesis is that derivatives of this compound can be developed as potent inhibitors of key oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway.[5][6]
Target Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Its aberrant activation is a hallmark of many human cancers.
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Application Notes and Protocols for Investigating the Bioactivity of 3-Chloroisoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Isoquinoline Derivative
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of isoquinoline have been extensively explored for their therapeutic potential, demonstrating activities ranging from anticancer to antimicrobial.[1] 3-Chloroisoquinoline-6-carbonitrile is a distinct member of this family, characterized by the presence of a chloro group and a nitrile moiety on the isoquinoline ring. While specific biological data for this compound is not extensively documented, its structural features suggest it may be a valuable tool for chemical biology and drug discovery.
This guide provides a comprehensive framework for researchers to initiate the investigation of this compound's biological effects. We will delve into its physicochemical properties, propose potential mechanisms of action based on related compounds, and offer detailed, adaptable protocols for a suite of cell-based assays to elucidate its bioactivity.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂ | [2] |
| Molecular Weight | 188.62 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage | Room Temperature, in a dry, inert atmosphere | [2][3] |
| Purity | >95% (typical) | [2] |
Note: It is crucial to obtain a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before initiating any biological experiments.
Proposed Mechanisms of Action and Target Pathways
While the precise molecular targets of this compound are yet to be elucidated, the broader isoquinoline class of compounds offers valuable insights into potential mechanisms. Many isoquinoline derivatives exert their effects by interacting with key cellular pathways, including those involved in cell cycle regulation, apoptosis, and microbial replication.[1]
Potential Anticancer Mechanisms:
-
Enzyme Inhibition: Isoquinolines have been shown to inhibit critical enzymes in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[1]
-
Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.
Potential Antimicrobial Mechanisms:
-
DNA Gyrase and Topoisomerase IV Inhibition: Similar to quinolone antibiotics, isoquinoline derivatives can interfere with bacterial DNA replication by inhibiting these essential enzymes.[1]
The following diagram illustrates a generalized signaling pathway that could be targeted by isoquinoline derivatives, leading to apoptosis in cancer cells.
Caption: Potential anticancer mechanisms of this compound.
Cell-Based Assay Protocols
The following protocols provide a starting point for characterizing the biological activity of this compound. It is recommended to perform these assays in a variety of cell lines relevant to the research area of interest (e.g., cancer cell lines, bacterial strains).
Cell Viability Assay (MTT Assay)
This initial screen is essential to determine the cytotoxic or cytostatic effects of the compound and to establish a dose-response curve for calculating the IC50 (half-maximal inhibitory concentration).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO alone) at the same concentration as the highest compound concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V Staining
To determine if the observed cytotoxicity is due to apoptosis, Annexin V staining is a standard and reliable method.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry or fluorescence microscopy. A viability dye like propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[4]
Workflow Diagram:
Caption: Flowchart for detecting apoptosis using Annexin V and PI staining.
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for a suitable duration (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide according to the manufacturer's protocol (e.g., from an apoptosis detection kit).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting the fluorophores at their respective wavelengths and detecting the emission signals.
Caspase Activity Assay
To further confirm apoptosis and investigate the involvement of specific caspase cascades, a caspase activity assay can be performed.
Principle: Caspases are a family of cysteine proteases that play a crucial role in apoptosis.[5] Caspase activity can be measured using fluorogenic substrates that contain a caspase-specific peptide sequence linked to a fluorescent reporter molecule. Upon cleavage by an active caspase, the fluorophore is released and emits a fluorescent signal that can be quantified.
Detailed Protocol:
-
Cell Lysis: Treat cells with this compound as described for the Annexin V assay. After treatment, lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3/7, -8, or -9) to the cell lysate.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Quantify the increase in fluorescence relative to the vehicle control to determine the level of caspase activation.
Enzyme Inhibition Assay (Hypothetical Kinase Inhibition)
Based on the known activities of isoquinoline derivatives, a kinase inhibition assay is a logical next step to explore a specific molecular target.
Principle: This assay measures the ability of the compound to inhibit the activity of a specific protein kinase. The activity of the kinase is typically measured by its ability to phosphorylate a substrate, and this phosphorylation event can be detected using various methods, such as radioactivity, fluorescence, or luminescence.
Detailed Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction wells. Include a known inhibitor as a positive control and a vehicle control.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate). The signal is then measured using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Interpretation and Further Steps
The results from these initial assays will provide a comprehensive preliminary profile of the bioactivity of this compound.
-
A low IC50 value from the MTT assay indicates potent cytotoxic or cytostatic activity.
-
Positive results in the Annexin V and caspase assays would suggest that the compound induces apoptosis.
-
Inhibition in a specific enzyme assay would point towards a direct molecular target.
Based on these findings, further investigations could include:
-
Mechanism of Action Studies: Elucidating the specific signaling pathways affected by the compound through techniques like Western blotting for key apoptosis-related proteins (e.g., Bcl-2 family members, cytochrome c).[6]
-
In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and toxicity of the compound in animal models.[1]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its activity and properties.
Conclusion
This compound is a promising, yet under-investigated, molecule within the medicinally significant isoquinoline class. While direct experimental data is limited, the established biological activities of related compounds suggest its potential as a scaffold for the development of novel therapeutic agents. The detailed protocols and experimental strategies outlined in this guide provide a robust framework for researchers to systematically explore its biological properties and unlock its full potential in drug discovery and chemical biology.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 640968, 3-Chloroisoquinoline. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70700617, 1-Chloroisoquinoline-6-carbonitrile. Retrieved from [Link].
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Hölzel-Diagnostika. This compound. Retrieved from [Link].
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Bio-Rad Antibodies. Apoptosis Kits for Detection & Assays. Retrieved from [Link].
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Lee, J. Y., & Lee, J. (2021). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Molecules and cells, 44(4), 227–235. [Link].
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Biocompare. What to Consider When Choosing Apoptotic Assays. Retrieved from [Link].
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Brouzes, E., et al. (2009). Multiplex analysis of enzyme kinetics and inhibition by droplet microfluidics using picoinjectors. Lab on a Chip, 9(23), 3394-3402. [Link].
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Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352. [Link].
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Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link].
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Zaliani, T., et al. (2024). Correlating Predicted Reactivities with Experimental Inhibition Data of Covalent ChlaDUB1 Inhibitors. ACS Medicinal Chemistry Letters, 15(10), 1335-1341. [Link].
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-Chloroisoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the evaluation of the antimicrobial properties of the novel synthetic compound, 3-Chloroisoquinoline-6-carbonitrile. While extensive research into this specific molecule is ongoing, the isoquinoline scaffold is a known pharmacophore in numerous antimicrobial agents.[1] This guide is designed to provide researchers with a robust framework for conducting initial antimicrobial susceptibility testing (AST), drawing upon established methodologies and the known activities of structurally related compounds. The protocols detailed herein are based on standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to be adaptable for the specific characteristics of this compound.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates the discovery and development of new classes of antimicrobial compounds with novel mechanisms of action. Isoquinoline and quinoline derivatives have emerged as a promising area of research, with various analogues demonstrating potent activity against a range of pathogens, including clinically significant bacteria.[1][2][3][4]
This compound is a synthetic heterocyclic compound. While its specific biological activities are currently under-investigated, the presence of the isoquinoline core, substituted with a chloro group and a carbonitrile moiety, suggests the potential for antimicrobial efficacy. The chloro and cyano groups can influence the electronic properties of the molecule and may provide sites for interaction with biological targets.[5] This document outlines detailed protocols for determining the in vitro antimicrobial activity of this compound, a critical first step in the drug development pipeline.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a test compound is crucial for accurate and reproducible antimicrobial susceptibility testing.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂ | [5][6] |
| Molecular Weight | 188.61 g/mol | [5][6] |
| Appearance | Solid (assumed) | [5] |
| Solubility | To be determined experimentally. A polar aprotic solvent such as DMSO or DMF is recommended for initial stock solution preparation. | [7] |
| Stability | Should be stored in a sealed container under a dry, inert atmosphere at 2-8°C to ensure long-term stability.[5] | [5] |
| Purity | ≥98% (typical for research-grade compounds) | [6] |
Safety Precautions: As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated laboratory or a chemical fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are foundational methods for determining the antimicrobial activity of a novel compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[7]
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
0.5 McFarland turbidity standard[7]
-
Sterile saline or broth for inoculum preparation
-
Incubator
Protocol:
-
Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. The exact concentration will depend on the expected potency of the compound.
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a suitable broth medium and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[8]
-
Controls:
-
Incubation: Seal the plate and incubate at the appropriate temperature for 16-20 hours.[7]
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[7][8]
Workflow for Broth Microdilution Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Characterization of 3-Chloroisoquinoline-6-carbonitrile
Introduction
3-Chloroisoquinoline-6-carbonitrile is a key intermediate in the synthesis of a wide range of biologically active molecules. Its rigid, planar structure and the presence of reactive chloro and nitrile functionalities make it an attractive scaffold for the development of novel therapeutic agents. As with any compound intended for use in a pharmaceutical context, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This application note provides a comprehensive guide to the analytical methods for the characterization of this compound, offering detailed protocols and expert insights for researchers in the field.
The methodologies outlined herein are designed to be self-validating, providing a robust framework for the unambiguous structural elucidation and purity assessment of this important synthetic building block. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the chosen analytical techniques, empowering researchers to adapt and troubleshoot methods as needed.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂ | PubChemLite[1] |
| Molecular Weight | 188.62 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 188.01413 Da | PubChemLite[1] |
| CAS Number | 1337880-36-0 | BLD Pharm[2] |
| Predicted XlogP | 2.8 | PubChem[3] |
These properties suggest that this compound is a relatively non-polar molecule with a moderate molecular weight. Its predicted lipophilicity (XlogP) indicates good potential for membrane permeability, a desirable characteristic for drug candidates[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of this compound.
¹H NMR Spectroscopy
Rationale: ¹H NMR provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. For this compound, the aromatic protons will appear in a characteristic region of the spectrum, and their splitting patterns will reveal their positions on the isoquinoline ring.
Predicted Spectrum: Based on the structure of this compound and published data for similar isoquinoline derivatives[5][6], the ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons. The electron-withdrawing effects of the chlorine and nitrile groups will influence the chemical shifts of the neighboring protons, causing them to appear at a lower field.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard ¹H acquisition
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy
Rationale: ¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.
Predicted Spectrum: The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will appear at a characteristic downfield chemical shift. The carbons attached to the chlorine and nitrogen atoms will also be shifted downfield due to the electronegativity of these atoms[7][8][9].
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled ¹³C acquisition
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply a Fourier transform and phase correct the spectrum.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns can also provide valuable structural information.
Predicted Mass Spectrum: The predicted monoisotopic mass of this compound is 188.01413 Da[1]. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 189.02141[1]. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ with approximately one-third the intensity of the [M+H]⁺ peak.
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 189.02141 |
| [M+Na]⁺ | 211.00335 |
| [M-H]⁻ | 187.00685 |
| [M+NH₄]⁺ | 206.04795 |
| [M+K]⁺ | 226.97729 |
| [M]⁺ | 188.01358 |
| [M]⁻ | 188.01468 |
Data sourced from PubChemLite[1]
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
-
Mass Analyzer: Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) for high-resolution measurements.
-
-
Analysis: Infuse the sample directly into the ion source or introduce it via an HPLC system. Acquire the spectrum in both positive and negative ion modes.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method can be developed to assess its purity and to quantify it in various matrices.
Workflow for HPLC Method Development:
Caption: A logical workflow for HPLC method development.
Protocol:
-
Instrumentation:
-
HPLC System: A standard system with a binary or quaternary pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid.
-
B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV at a wavelength where the compound has significant absorbance (a UV scan should be performed to determine the optimal wavelength).
-
Injection Volume: 5-10 µL
-
Gradient: A linear gradient from a low to a high percentage of organic modifier (e.g., 10% to 90% B over 20 minutes) is a good starting point for method development.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Expected Spectrum: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
C-Cl stretch: A band in the 600-800 cm⁻¹ region.
Protocol:
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Analysis: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Elemental Analysis
Rationale: Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. This technique is used to confirm the empirical formula of a newly synthesized compound. For halogenated compounds, the percentage of the halogen can also be determined.
Theoretical Composition for C₁₀H₅ClN₂:
-
Carbon (C): 63.68%
-
Hydrogen (H): 2.67%
-
Chlorine (Cl): 18.79%
-
Nitrogen (N): 14.85%
Protocol:
-
Instrumentation: A CHN elemental analyzer. Halogen content can be determined by various methods, including ion chromatography after combustion.
-
Sample Preparation: Accurately weigh a small amount of the dry, pure sample (1-3 mg).
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. By employing a combination of NMR and mass spectrometry for structural elucidation, HPLC for purity assessment, FTIR for functional group identification, and elemental analysis for empirical formula confirmation, researchers can ensure the quality and integrity of this important synthetic intermediate. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and experimental conditions.
References
-
PubChem. 3-Chloroisoquinoline. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Chloroisoquinoline. National Center for Biotechnology Information. [Link]
-
Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. [Link]
-
International Council for Harmonisation. ICH Q3D(R1) Guideline for Elemental Impurities. [Link]
-
National Institute of Standards and Technology. Isoquinoline. NIST Chemistry WebBook. [Link]
-
ATSDR. Analytical Methods. [Link]
-
Narayanaswami, S., et al. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
-
PubChemLite. This compound (C10H5ClN2). [Link]
-
PubChem. 1-Chloroisoquinoline-6-carbonitrile. National Center for Biotechnology Information. [Link]
-
Matthews, R. S., et al. 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Frontiers in Chemistry. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
Sources
- 1. PubChemLite - this compound (C10H5ClN2) [pubchemlite.lcsb.uni.lu]
- 2. 1337880-36-0|this compound|BLD Pharm [bldpharm.com]
- 3. 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 5. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Notes and Protocols for the Nucleophilic Derivatization of 3-Chloroisoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoquinoline-6-carbonitrile Scaffold
The isoquinoline core is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[3] The specific scaffold, 3-substituted-isoquinoline-6-carbonitrile, is of particular interest in medicinal chemistry, notably as a key structural component in a variety of kinase inhibitors.[4] The nitrile group at the 6-position can act as a hydrogen bond acceptor, while the substituent at the 3-position can be tailored to occupy specific pockets within an enzyme's active site.
3-Chloroisoquinoline-6-carbonitrile serves as a versatile and highly valuable starting material for the synthesis of diverse libraries of these targeted compounds. The chlorine atom at the 3-position is amenable to displacement by a wide array of nucleophiles through two primary, powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide provides an in-depth exploration of these methodologies, complete with detailed protocols and the underlying chemical rationale to empower researchers in their drug discovery and development endeavors.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the isoquinoline ring system, further activated by the electron-withdrawing nitrile group, facilitates nucleophilic attack at the 3-position, leading to the displacement of the chloride leaving group.[5] This SNAr pathway is a direct and often atom-economical method for introducing nitrogen, oxygen, and sulfur nucleophiles.
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored through the expulsion of the chloride ion.
Caption: Generalized SNAr Mechanism.
Reaction with Amine Nucleophiles (N-Arylation/N-Alkylation)
The introduction of amino groups at the 3-position is a common strategy in the synthesis of kinase inhibitors. The reaction of this compound with primary or secondary amines typically requires elevated temperatures and may be facilitated by a base to neutralize the HCl generated.
Table 1: Representative Conditions for SNAr with Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Ethanol | K₂CO₃ | Reflux | 8-24 | 70-90 |
| Morpholine | DMSO | Et₃N | 100-120 | 6-18 | 75-95 |
| Piperidine | NMP | None | 120-140 | 4-12 | 80-95 |
Protocol 1: Synthesis of 3-(Anilino)isoquinoline-6-carbonitrile
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol (0.1 M solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and ethanol.
-
Add aniline to the suspension.
-
Heat the reaction mixture to reflux and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(anilino)isoquinoline-6-carbonitrile.
Reaction with Oxygen Nucleophiles (O-Arylation/O-Alkylation)
The synthesis of 3-alkoxy or 3-aryloxy isoquinoline derivatives can be achieved through the reaction with the corresponding alcohol in the presence of a strong base, such as sodium hydride or sodium methoxide, to generate the more nucleophilic alkoxide or phenoxide.
Protocol 2: Synthesis of 3-Methoxyisoquinoline-6-carbonitrile
Materials:
-
This compound (1.0 equiv)
-
Sodium Methoxide (NaOMe) solution (0.5 M in Methanol, 2.0 equiv)
-
Methanol (as solvent)
Procedure:
-
In a sealed tube, dissolve this compound in methanol.
-
Add the sodium methoxide solution to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Reaction with Sulfur Nucleophiles (S-Arylation/S-Alkylation)
Thiolates are excellent nucleophiles and readily displace the chloride from the 3-position of the isoquinoline ring. The thiolate can be generated in situ from the corresponding thiol using a suitable base.
Protocol 3: Synthesis of 3-(Phenylthio)isoquinoline-6-carbonitrile
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to 0 °C.
-
Carefully add sodium hydride in portions to the cooled THF.
-
Add thiophenol dropwise to the NaH suspension and stir for 30 minutes at 0 °C to form the sodium thiophenoxide.
-
Add a solution of this compound in THF to the thiophenoxide solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For nucleophiles that are less reactive under SNAr conditions or for the formation of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are the methods of choice.[6][7] These reactions offer a broad substrate scope and functional group tolerance.
Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 3-position of the isoquinoline and various aryl or heteroaryl boronic acids or esters.[7]
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 90 |
Protocol 4: Synthesis of 3-(Phenyl)isoquinoline-6-carbonitrile
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, and sodium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the product.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of C-N bonds.[6] It often proceeds under milder conditions than SNAr and is compatible with a broader range of amines, including less nucleophilic ones.
Protocol 5: Synthesis of 3-(Piperidin-1-yl)isoquinoline-6-carbonitrile
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by this compound and piperidine.
-
Seal the vial and heat the mixture to 100 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[9]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the isoquinoline core and a terminal alkyne, providing access to 3-alkynylisoquinoline derivatives.[10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Protocol 6: Synthesis of 3-(Phenylethynyl)isoquinoline-6-carbonitrile
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Degas the mixture with a stream of argon for 10 minutes.
-
Add phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through celite, and wash the pad with THF.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the desired product.[3][11]
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of substituted isoquinolines. The choice between Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions will depend on the nature of the desired nucleophile and the specific synthetic strategy. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this important scaffold in the pursuit of novel therapeutic agents. It is always recommended to perform small-scale optimization of reaction conditions for each new substrate combination to achieve the best possible outcomes.
References
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health.
- Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
-
Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]
- Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. (2008). Google Patents.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. Retrieved January 20, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 20, 2026, from [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors. (2010). Google Patents.
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
New Quinoline Derivatives via Suzuki Coupling Reactions. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. rsc.org [rsc.org]
Application Notes for the Palladium-Catalyzed Cross-Coupling of 3-Chloroisoquinoline-6-carbonitrile
Introduction: Strategic Functionalization of a Privileged Heterocycle
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. 3-Chloroisoquinoline-6-carbonitrile is a particularly valuable, yet challenging, building block for further molecular elaboration. The presence of a chloro-substituent at the electron-deficient C-3 position and a potent electron-withdrawing nitrile group at the C-6 position creates a unique electronic landscape that demands carefully optimized conditions for successful palladium-catalyzed cross-coupling reactions. The nitrogen atom within the isoquinoline ring can also coordinate to the palladium center, potentially inhibiting catalytic activity.
This comprehensive guide provides detailed application notes and experimentally derived protocols for the three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of novel 3-substituted isoquinoline derivatives, emphasizing the rationale behind catalyst selection, ligand choice, and reaction parameter optimization to overcome the inherent challenges of this substrate.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, fundamentally rely on a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[1] While variations exist for each named reaction, the general sequence is conserved and provides the basis for understanding and troubleshooting these transformations.
Figure 1: Generalized catalytic cycle for palladium cross-coupling reactions.
The cycle initiates with the oxidative addition of the aryl chloride (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[1] This is often the rate-limiting step, particularly for electron-deficient and sterically hindered aryl chlorides like this compound. The subsequent step, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), involves the transfer of the nucleophilic partner's organic group to the palladium center.[2] The final step is reductive elimination , where the newly formed C-C or C-N bond is created, yielding the desired product and regenerating the active Pd(0) catalyst.[3]
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide. For a substrate like this compound, the primary challenges are the low reactivity of the C-Cl bond and potential catalyst inhibition by the nitrogen heterocycle.
Causality-Driven Protocol Design:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The oxidative addition to the electron-deficient C-Cl bond requires an electron-rich and sterically bulky ligand. Ligands from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[4][5] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for activating the C-Cl bond.[6] Pre-catalysts, such as Buchwald's G3 or G4 palladacycles, are often used as they efficiently generate the active Pd(0) catalyst in situ.[7]
-
Base Selection: A moderately strong base is required to activate the boronic acid for transmetalation.[8] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly employed. The choice of base can significantly impact yield, and K₃PO₄ is often effective for challenging substrates.
-
Solvent System: Anhydrous, polar aprotic solvents are preferred. Dioxane, toluene, or mixtures with water (e.g., dioxane/water) are common choices that help solubilize both the organic and inorganic reagents.[9]
Representative Suzuki-Miyaura Coupling Protocol
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv.)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Step-by-Step Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-arylisoquinoline-6-carbonitrile.
| Parameter | Recommended Starting Condition | Rationale |
| Pd Source | XPhos Pd G3 (2 mol%) | Efficiently generates active Pd(0)L; suitable for challenging chlorides.[7] |
| Ligand | XPhos (included in pre-catalyst) | Electron-rich, bulky ligand that promotes oxidative addition.[5] |
| Base | K₃PO₄ (2.5 equiv.) | Effective for activating boronic acids without being overly harsh. |
| Solvent | 1,4-Dioxane (Anhydrous, Degassed) | Good solubilizing properties for a range of substrates and reagents. |
| Temperature | 100-110 °C | Provides sufficient thermal energy for C-Cl bond activation. |
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide range of amines.[2] The electron-deficient nature of the this compound substrate makes it a challenging electrophile for this transformation, often requiring highly active catalyst systems.
Causality-Driven Protocol Design:
-
Catalyst System: The choice of ligand is critical. For electron-poor heteroaryl chlorides, highly electron-donating and sterically demanding biarylphosphine ligands such as RuPhos or BrettPhos are often required.[10] These ligands facilitate both the oxidative addition and the typically difficult reductive elimination step to form the C-N bond.[11] Using a pre-formed palladacycle precatalyst (e.g., RuPhos Pd G3) ensures the efficient generation of the active catalyst.[4]
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium or lithium alkoxides (NaOt-Bu, LHMDS) are most commonly used.[10] NaOt-Bu is generally very effective but can be incompatible with base-sensitive functional groups. LHMDS can be a milder alternative for substrates with protic functional groups.[10]
-
Amine Coupling Partner: Both primary and secondary alkyl and aryl amines can be used. Sterically hindered amines may require higher catalyst loadings or more specialized ligands.
-
Solvent: Aprotic solvents such as toluene, dioxane, or tert-butanol are standard choices.
Representative Buchwald-Hartwig Amination Protocol
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 - 2.0 equiv.)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3, 1-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.5 - 2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene)
Step-by-Step Procedure:
-
In a nitrogen-filled glovebox, add NaOt-Bu (1.5 equiv.) to a dry Schlenk flask or vial.
-
Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%).
-
Add this compound (1.0 equiv.).
-
Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.).
-
Seal the vessel, remove from the glovebox, and heat to 90-110 °C with stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 2-18 hours), cool to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the 3-aminoisoquinoline-6-carbonitrile product.[3]
| Parameter | Recommended Starting Condition | Rationale |
| Pd Source | RuPhos Pd G3 (2 mol%) | Highly active pre-catalyst for C-N coupling of electron-poor chlorides.[11] |
| Ligand | RuPhos (included in pre-catalyst) | Bulky, electron-donating ligand that accelerates reductive elimination. |
| Base | NaOt-Bu (1.5 equiv.) | Strong base required for amine deprotonation and catalyst activation.[10] |
| Solvent | Toluene (Anhydrous, Degassed) | Common solvent for Buchwald-Hartwig reactions; good thermal stability. |
| Temperature | 100 °C | Necessary to overcome the activation barrier for this challenging substrate. |
Section 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is distinguished by its use of a dual-catalyst system, typically involving both palladium and a copper(I) co-catalyst.[2]
Causality-Driven Protocol Design:
-
Catalyst System: The standard Sonogashira catalyst system consists of a Pd(0) source, often generated from PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst forms a copper acetylide intermediate, which accelerates the transmetalation step.[14]
-
Copper-Free Conditions: A significant side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). For valuable or sensitive alkynes, copper-free conditions can be employed. These protocols typically require a stronger base and a more robust palladium/ligand system (e.g., Pd₂(dba)₃ with a ligand like XPhos) to facilitate the direct reaction of the palladium intermediate with the acetylide generated in situ.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[15]
Representative Sonogashira Coupling Protocol (Copper-Catalyzed)
Figure 3: Workflow for a copper-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 1.5 equiv.)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N), 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (or DMF) to a concentration of ~0.1-0.2 M.
-
Add Et₃N (2.5 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) to drive the reaction with the less reactive chloride.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 3-alkynylisoquinoline-6-carbonitrile.
| Parameter | Recommended Starting Condition | Rationale |
| Pd Source | PdCl₂(PPh₃)₂ (3 mol%) | Standard, reliable palladium source for Sonogashira reactions. |
| Co-catalyst | CuI (5 mol%) | Generates copper acetylide to facilitate transmetalation.[2] |
| Base | Et₃N (2.5 equiv.) | Acts as both a base and a ligand, and helps scavenge HCl. |
| Solvent | THF (Anhydrous, Degassed) | Good solvent for both organic substrates and reagents. |
| Temperature | 50-60 °C | Elevated temperature may be required to activate the C-Cl bond. |
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling reactions presents a formidable but achievable synthetic challenge. Success hinges on the rational selection of highly active catalyst systems, particularly those employing sterically bulky and electron-rich ligands capable of activating the inert C-Cl bond at the electron-deficient C-3 position. The protocols outlined in this guide provide robust starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Researchers should anticipate the need for careful optimization of reaction parameters, including ligand, base, solvent, and temperature, to achieve maximal yields for their specific coupling partners. The resulting 3-substituted isoquinoline-6-carbonitrile derivatives are valuable scaffolds for the development of novel therapeutics and advanced materials.
References
-
Feng, K., et al. (2024). Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. Available at: [Link]
-
Larrosa, I., et al. (2021). Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. Organic Letters, 3(25), 4035-8. Available at: [Link]
- Buchwald, S. L., & Bolm, C. (Eds.). (2009). On the Role of N‐Heterocyclic Carbene Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions. Wiley-VCH.
-
César, V., et al. (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Nolan, S. P., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI. Available at: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
- Fors, B. P., & Buchwald, S. L. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Journal of the American Chemical Society, 133(45), 18280-18283.
-
César, V., et al. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. Available at: [Link]
- Buchwald, S. L., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
- Buchwald, S. L., & Fu, G. C. (2002). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 4(17), 2885-2888.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Tetrahedron Letters, 41(18), 3271-3273.
- Fu, G. C., et al. (2018). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides.
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
- Wilders, A. M., et al. (2020). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the American Chemical Society, 142(51), 21434-21443.
- Mekheimer, R., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 23(4), 386-411.
- Carrow, B. P., & Hartwig, J. F. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Accounts of Chemical Research, 47(5), 1578-1591.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
- Thakur, A., & Zhang, A. (2012). Recent advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Methodology, 2(1), 1-10.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Plenio, H. (2012). Guidelines for Sonogashira cross-coupling reactions. Journal of Organic Chemistry, 77(6), 2798-2805.
- Wisniewski, S. R., & Molander, G. A. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7015.
- Buchwald, S. L., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(30), 11633-11641.
- Singh, U. P., & Singh, R. P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4846-4873.
- Kotha, S., & Sreenivasachary, N. (2004). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters, 45(35), 6681-6684.
- de Vries, J. G., & van Leeuwen, P. W. N. M. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 44(10), 2888-2906.
- Haddenham, D., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 26(24), 7569.
- Engle, K. M., & Chen, J. S. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 17(15), 3806-3809.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloroisoquinoline-6-carbonitrile
Welcome to the technical support center dedicated to the synthesis of 3-Chloroisoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering practical, actionable solutions to common challenges encountered during this multi-step synthesis. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and data-driven optimization strategies presented in a direct question-and-answer format.
I. Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of this compound is most effectively approached as a two-part process. The core strategy involves first constructing a precursor molecule, 3-Hydroxyisoquinoline-6-carbonitrile , and then performing a targeted chlorination of the hydroxyl group. This method allows for more controlled and higher-yielding reactions compared to attempting to form the chlorinated ring in a single step.
Below is a high-level workflow illustrating this synthetic strategy.
Caption: High-level workflow for the synthesis of this compound.
II. Part 1: Synthesis of the Precursor, 3-Hydroxyisoquinoline-6-carbonitrile
The foundational step is the construction of the isoquinoline ring system with the necessary functional groups in place. A modified Pomeranz-Fritsch reaction is a reliable method for this transformation.[1] This involves the acid-catalyzed cyclization of a Schiff base, formed from the condensation of an appropriately substituted benzaldehyde and an aminoacetal.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for using a Pomeranz-Fritsch reaction for this step? A1: The Pomeranz-Fritsch reaction is an electrophilic aromatic substitution reaction.[2] It proceeds by forming a Schiff base from 4-cyanobenzaldehyde and an aminoacetal. This intermediate, under strong acidic conditions (e.g., concentrated sulfuric acid), cyclizes onto the aromatic ring to form the isoquinoline core. The electron-withdrawing nature of the cyano group at the para-position makes the aromatic ring less nucleophilic, often requiring forcing conditions like high temperatures and strong acids to drive the cyclization to completion.[2]
Q2: My cyclization reaction is giving a low yield or failing entirely. What are the common causes? A2: Low yields in this reaction typically stem from three main areas: incomplete Schiff base formation, suboptimal acid catalysis, or thermal decomposition.
-
Schiff Base Formation: The initial condensation to form the Schiff base is a reversible equilibrium reaction that produces water. If this water is not effectively removed, the equilibrium will not favor the product, leading to a low concentration of the necessary intermediate for cyclization.
-
Acid Catalysis: The choice and concentration of the acid catalyst are critical. Insufficiently strong acid will fail to promote the electrophilic cyclization on the deactivated aromatic ring. Conversely, excessively harsh conditions can lead to sulfonation of the aromatic ring or other degradation pathways.[1]
-
Reaction Temperature: Temperature control is a delicate balance. The reaction requires heat to overcome the activation energy for cyclization, but excessive temperatures can lead to polymerization and the formation of intractable tars.
Q3: How do I ensure the nitrile group ends up at the 6-position? A3: The regiochemistry is controlled by your choice of starting material. By using 4-cyanobenzaldehyde , the cyano group is pre-positioned. The cyclization of the aminoacetal portion will then form the new heterocyclic ring, locking the cyano group into the 6-position of the resulting isoquinoline skeleton.
Troubleshooting Guide: Precursor Synthesis
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Formation | Incomplete Schiff base formation. | In the initial condensation step, use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water and drive the reaction to completion. Confirm formation via TLC or ¹H NMR before proceeding. |
| Suboptimal acid catalyst concentration or strength. | Concentrated sulfuric acid is standard.[1] If yields are poor, consider screening other strong acids like polyphosphoric acid (PPA). Perform small-scale trials to optimize the volume and concentration of the acid. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC to find the optimal point before decomposition begins. | |
| Formation of a Dark, Tarry Substance | Reaction temperature is too high, causing decomposition. | Maintain strict temperature control. Add the Schiff base intermediate to the pre-heated acid catalyst slowly and with vigorous stirring to dissipate heat. |
| Acid catalyst is too concentrated or impure. | Use fresh, high-purity acid. Consider running the reaction in a high-boiling point solvent to better moderate the temperature. | |
| Difficult Product Isolation | Product remains in the acidic aqueous layer after work-up. | After quenching the reaction on ice, carefully basify the solution with a strong base (e.g., NaOH or KOH) to a pH > 10 while cooling in an ice bath. The deprotonated hydroxyisoquinoline is often more soluble in organic solvents. Perform multiple extractions. |
Experimental Protocol: Synthesis of 3-Hydroxyisoquinoline-6-carbonitrile
-
Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-cyanobenzaldehyde (1.0 eq), aminoacetaldehyde diethyl acetal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water has been collected.
-
Solvent Removal: Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to yield the crude Schiff base.
-
Cyclization: In a separate flask, add concentrated sulfuric acid (e.g., 10 volumes) and cool it in an ice bath. Slowly add the crude Schiff base to the cold acid with vigorous stirring.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 100-120°C and maintain for 2-4 hours. Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by TLC.
-
Work-up and Isolation: Once complete, cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice.
-
Neutralization: Slowly basify the cold aqueous solution with 50% (w/v) NaOH solution until the pH is ~11-12, ensuring the temperature does not rise above 20°C. A precipitate should form.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., a 3:1 mixture of chloroform and isopropanol).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or column chromatography on silica gel.
III. Part 2: Chlorination of 3-Hydroxyisoquinoline-6-carbonitrile
With the precursor in hand, the next stage is the conversion of the 3-hydroxy group into a 3-chloro group. This is a nucleophilic substitution reaction where the hydroxyl group is first converted into a better leaving group.
Frequently Asked Questions (FAQs)
Q1: What are the best reagents for this chlorination, and what is the mechanism? A1: The most common and effective reagents are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). The mechanism with POCl₃ involves the initial attack of the hydroxyl group on the phosphorus atom, displacing a chloride ion. This forms a chlorophosphate ester intermediate, which is an excellent leaving group. A chloride ion (from POCl₃ itself or another source) then attacks the C3 position, displacing the chlorophosphate group to yield the final 3-chloroisoquinoline product.
Q2: My chlorination reaction is sluggish and gives incomplete conversion. What can I do to improve it? A2: Incomplete conversion is often due to insufficient reactivity. You can address this by:
-
Increasing Temperature: Refluxing the mixture is standard. Ensure you are at the boiling point of your solvent or POCl₃ itself if used as the solvent.
-
Increasing Reagent Equivalents: Use a larger excess of the chlorinating agent (e.g., 5-10 equivalents of POCl₃).
-
Adding a Catalyst: A catalytic amount of a tertiary amine like N,N-dimethylaniline or triethylamine can accelerate the reaction by activating the POCl₃.
Q3: The reaction mixture turns black, and my yield of the desired product is very low. What's causing this decomposition? A3: This is a common issue caused by the harsh, acidic, and dehydrating conditions of the reaction at high temperatures. To mitigate this, control the initial exotherm by adding the 3-hydroxyisoquinoline precursor portion-wise to the POCl₃ at a lower temperature (e.g., 0-10°C). Once the addition is complete, you can then slowly heat the mixture to reflux. Using a co-solvent like acetonitrile or toluene can also help to moderate the reaction.
Troubleshooting Guide: Chlorination
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Incomplete Conversion | Insufficient chlorinating agent or low reactivity. | Increase the equivalents of POCl₃ (from 3 eq. up to 10 eq.). Consider adding a catalytic amount of DMF, which forms a Vilsmeier-type reagent that can be more reactive. |
| Reaction time is too short or temperature too low. | Ensure the reaction is heated to a vigorous reflux. Extend the reaction time and monitor by TLC until the starting material is fully consumed. | |
| Significant Decomposition (Dark Color) | Reaction is too exothermic and uncontrolled. | Add the solid precursor slowly to the POCl₃ at 0°C. After addition is complete, allow the mixture to warm to room temperature before heating to reflux. This provides a more controlled reaction profile. |
| Difficult Work-up / Product Purification | Residual POCl₃ in the crude product. | The work-up is critical. Quench the reaction by pouring it very slowly onto a large amount of crushed ice with vigorous stirring. POCl₃ reacts violently with water. After the POCl₃ is hydrolyzed, neutralize the mixture with a base (e.g., NaHCO₃ or Na₂CO₃) before extraction. |
| Product is contaminated with phosphorus byproducts. | After extraction, wash the combined organic layers with water and brine. If necessary, an additional wash with a dilute NaHCO₃ solution can help remove acidic impurities. Column chromatography is often required for final purification. |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, add phosphorus oxychloride (POCl₃, 5-10 eq.). Cool the flask in an ice bath.
-
Substrate Addition: Slowly add the 3-Hydroxyisoquinoline-6-carbonitrile (1.0 eq.) in portions to the stirred POCl₃, ensuring the internal temperature remains below 10°C.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 105-110°C) for 3-5 hours. Monitor the reaction by TLC until no starting material remains.
-
Quenching: Cool the reaction mixture to room temperature. In a separate, large beaker containing a stirred mixture of crushed ice and water, very slowly and carefully pour the reaction mixture into the ice. This is a highly exothermic and hazardous step.
-
Neutralization: Once the quench is complete, slowly add a solid base like sodium carbonate or a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[3]
IV. Troubleshooting Logic Flow
If you are experiencing low overall yield, use the following decision tree to diagnose the potential problem area.
Caption: A decision tree for troubleshooting low-yield synthesis.
V. References
-
Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. BenchChem.
-
Synthesis of 3-chloroisoquinoline. PrepChem.com.
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
-
Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry.
-
Quinolines and isoquinolines. Chemistry Online.
-
Synthesis of isoquinolines. Organic Chemistry Portal.
-
3-Hydroxyisoquinoline 99%. Sigma-Aldrich.
-
Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Semantic Scholar.
-
3-Hydroxyquinoline-6-carbonitrile. CymitQuimica.
-
Technical Support Center: Optimizing Reaction Yield for 6-Chloroisoquinoline-1-carbaldehyde Derivatives. BenchChem.
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.
-
Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate.
-
6-Chloroisoquinoline-3-carbonitrile. BenchChem.
-
An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. BenchChem.
-
Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. BenchChem.
-
An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
Sources
Technical Support Center: Synthesis and Purification of 3-Chloroisoquinoline-6-carbonitrile
Welcome to the Technical Support Center for the synthesis and purification of 3-Chloroisoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important building block, offering troubleshooting advice and detailed protocols to streamline your experimental workflow. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure you can achieve your desired product with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two most prevalent and logical synthetic pathways to this compound are:
-
Chlorination of 3-Hydroxyisoquinoline-6-carbonitrile: This is often the preferred method. The hydroxyl group of the precursor is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is typically effective but can present challenges in controlling side reactions and removing the excess reagent.
-
From Isoquinoline-6-carbonitrile N-oxide: This route involves the N-oxidation of isoquinoline-6-carbonitrile, followed by treatment with a chlorinating agent like POCl₃. The N-oxide activates the C1 and C3 positions for nucleophilic attack, but regioselectivity can be a concern, potentially leading to isomeric impurities.[1]
Q2: Why is temperature control so critical during the chlorination with POCl₃?
Phosphorus oxychloride is a highly reactive reagent. Exceeding the optimal temperature range can lead to several undesirable outcomes:
-
Formation of Polymeric/Tarry Byproducts: At higher temperatures, POCl₃ can promote polymerization of the starting material or product, resulting in intractable tars that complicate purification and significantly reduce the yield.[2]
-
Increased Side Reactions: Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to a broader range of impurities.
-
Decomposition: The desired product, this compound, may not be stable at excessively high temperatures, leading to degradation and lower yields.
Q3: What are the key safety precautions when working with phosphorus oxychloride (POCl₃) and cyanide-containing compounds?
Both POCl₃ and the nitrile functionality require strict adherence to safety protocols:
-
Phosphorus Oxychloride (POCl₃): This substance is highly corrosive and reacts violently with water, releasing toxic fumes. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is scrupulously dry.[3]
-
Cyanide-Containing Compounds: The nitrile group (-CN) is a precursor to and can be hydrolyzed to release cyanide gas, which is extremely toxic. All manipulations should be performed in a fume hood. Acidic conditions should be avoided during workup until the nitrile-containing compound is in a dilute solution. Have a cyanide antidote kit readily available and ensure all lab personnel are trained in its use.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Symptoms:
-
The isolated product mass is significantly lower than the theoretical yield.
-
TLC analysis of the crude reaction mixture shows a faint or no spot corresponding to the desired product.
| Potential Cause | Underlying Logic & Explanation | Recommended Solution |
| Incomplete Reaction | The conversion of the hydroxyl group to the chloro group may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or deactivation of the chlorinating agent. | Monitor the reaction progress closely using TLC. If the starting material is still present after the initially planned reaction time, consider extending it. Ensure the reaction temperature is maintained at the optimal level (typically reflux for POCl₃ reactions). |
| Moisture in the Reaction | Phosphorus oxychloride reacts vigorously with water, hydrolyzing to phosphoric acid and HCl. This not only consumes the reagent but also introduces water, which can lead to the formation of undesired byproducts. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reagent Stoichiometry | An insufficient amount of the chlorinating agent will result in an incomplete reaction. Conversely, a large excess can sometimes lead to increased side product formation. | A minimum of one molar equivalent of POCl₃ is required.[4] Typically, a moderate excess (2-5 equivalents) is used to drive the reaction to completion. The optimal amount should be determined empirically for your specific scale. |
| Product Lost During Workup | The product may have some solubility in the aqueous phase during extraction, or it may have been lost during filtration or transfer steps. | Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to minimize the protonation and subsequent aqueous solubility of the isoquinoline nitrogen. Use a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to ensure complete recovery. |
Problem 2: Product is Impure After Initial Workup
Symptoms:
-
NMR or LC-MS analysis of the crude product shows multiple signals or peaks in addition to the desired product.
-
The product appears as a discolored solid or oil.
-
The melting point of the crude product is broad and lower than the expected value.
| Potential Side Product/Impurity | Plausible Formation Mechanism | Identification & Removal Strategy |
| Unreacted 3-Hydroxyisoquinoline-6-carbonitrile | Incomplete reaction as described in "Low Yield" troubleshooting. | Identification: The starting material is more polar than the product. This will be evident on a TLC plate (lower Rf value). Removal: Can be effectively removed by column chromatography. A silica gel column with a gradient elution of hexane/ethyl acetate is a good starting point.[5] |
| Dimeric or Polymeric Byproducts | At elevated temperatures, POCl₃ can catalyze the formation of phosphate esters between molecules of the starting material, leading to dimerization or polymerization. | Identification: These are typically high molecular weight, less mobile compounds on a TLC plate and may appear as baseline material. Removal: Often insoluble in common organic solvents. They can sometimes be removed by trituration of the crude product with a solvent in which the desired product is soluble but the polymer is not. Filtration will then separate the desired product. If soluble, column chromatography is necessary. |
| Phosphorous-Containing Impurities | Residual POCl₃ and its hydrolysis products (phosphoric acid, etc.) can be present. | Identification: These are often highly polar and may not be readily visible by UV on TLC. Removal: A thorough aqueous workup is crucial. Quenching the reaction mixture with ice water, followed by neutralization with a base (e.g., sodium bicarbonate solution) and extraction, will remove the majority of these impurities.[6] |
| Regioisomeric Chloroisoquinolines | If starting from an N-oxide, chlorination can occur at other activated positions, though C3 is a likely site. | Identification: These isomers will have the same mass as the desired product, making MS unhelpful for differentiation. They may have very similar Rf values on TLC. High-resolution NMR or co-injection with an authentic standard on HPLC would be required for confirmation. Removal: This is a significant challenge. Careful optimization of column chromatography conditions (e.g., using a shallow solvent gradient) may achieve separation. Recrystallization might also be effective if the isomeric impurity is present in small amounts.[5] |
Purification Protocols
Protocol 1: Column Chromatography
Flash column chromatography is a highly effective method for purifying this compound from a complex mixture of impurities.[7]
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an optimal eluent. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.[8]
-
-
Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.[9]
-
Add a layer of sand (approx. 1 cm).[9]
-
In a beaker, make a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.[9]
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the solvent through the column.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
Recrystallization is an excellent final purification step to obtain a highly crystalline product, provided a suitable solvent or solvent system can be found.[10]
Step-by-Step Methodology:
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[12]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Data Summary
| Parameter | Typical Observation/Value | Comments |
| Reaction Temperature (POCl₃) | 80-110 °C (Reflux) | Temperature control is crucial to minimize side product formation. |
| Reaction Time (POCl₃) | 2-6 hours | Monitor by TLC to determine completion. |
| Column Chromatography Eluent | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 gradient) | The optimal ratio will depend on the specific impurity profile. |
| Recrystallization Solvents | Ethanol, Acetonitrile, Toluene, Ethyl Acetate/Hexane | To be determined empirically based on the purity of the crude material.[11] |
| Expected Appearance | Off-white to light yellow solid | Significant deviation in color may indicate the presence of impurities. |
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: Potential reaction pathways leading to the desired product and common side products.
References
-
University of Rochester. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme.
-
Request PDF. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]
-
Columbia University. (2007). Column chromatography. Retrieved from [Link]
-
University of Cambridge. (n.d.). How to run column chromatography. Retrieved from [Link]
- Science of Synthesis. (2004). Product Class 6: Isoquinolinones. Thieme.
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Semantic Scholar. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Retrieved from [Link]
-
National Institutes of Health. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
-
Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
-
Universidade de Lisboa. (2012, March 7). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from [Link]
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Technical Support Center: Overcoming Poor Solubility of 3-Chloroisoquinoline-6-carbonitrile in Assays
Welcome to the technical support center for handling challenging compounds. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of 3-Chloroisoquinoline-6-carbonitrile . Our goal is to empower researchers, scientists, and drug development professionals to achieve accurate and reproducible results in their biological and chemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge?
This compound (Molecular Formula: C₁₀H₅ClN₂) is a heterocyclic aromatic compound.[1] Its chemical structure, characterized by a planar, fused ring system, makes it inherently lipophilic, or a "grease-ball" type molecule, leading to poor solubility in aqueous solutions.[2] The predicted partition coefficient (XlogP) of 2.8 further indicates its preference for non-polar environments over water.[1]
However, the isoquinoline scaffold contains a nitrogen atom which is weakly basic (the pKa of the parent compound, isoquinoline, is approximately 5.14).[3][4] This property suggests that the compound's solubility can be influenced by pH, a key factor we will leverage in our troubleshooting strategies.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
For initial solubilization, a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) is the recommended starting point. DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of poorly soluble compounds used in drug discovery.[5][6]
Key Considerations for Stock Solutions:
-
Alternative Solvents: If DMSO is incompatible with your assay (e.g., it interferes with the signal or is a tight binder to your target protein), other water-miscible organic solvents like ethanol, N,N-Dimethylformamide (DMF), or 1,4-Dioxane can be tested.[5][7][8]
-
Storage: Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9] Protect from light if the compound is photosensitive.
Below is a standard workflow for preparing a stock solution.
A. pH Adjustment For ionizable compounds, adjusting the buffer pH can significantly enhance solubility. [10][11]Since this compound contains a basic nitrogen atom, lowering the pH of the assay buffer can lead to its protonation, forming a more soluble salt. [4][12]
-
Protocol: Prepare your assay buffer at several different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4). Test the solubility of your compound in each.
-
Caution: Ensure the chosen pH is within the functional range for your target protein or cells. Drastic pH changes can denature proteins or kill cells.
B. Co-solvent Systems A co-solvent is a water-miscible organic solvent added to the aqueous buffer to increase its capacity to dissolve lipophilic compounds. [13][14]
-
Protocol: Prepare the final assay buffer containing a small percentage of a co-solvent before adding the compound stock.
-
Caution: Co-solvents can impact protein conformation and enzyme activity. [7]A solvent tolerance test is essential.
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| PEG300 / PEG400 | 1-10% | Generally well-tolerated and effective at increasing solubility. [13] | Can increase the viscosity of the solution. |
| Ethanol | 1-5% | Readily available and effective. | Can have biological effects and may cause protein precipitation at higher concentrations. [13] |
| Glycerol | 5-20% | Can also act as a protein stabilizer. [5] | High viscosity; may not be suitable for all automated liquid handlers. |
C. Use of Solubilizing Excipients Excipients can be used to create micro-environments that are more favorable for the compound.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase. [13][15][16]A typical starting concentration is 0.01-0.1%.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water. [17][18][19]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Experimental Protocols
Protocol 1: Solvent Tolerance Test for Cell-Based Assays
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Solvent Preparation: Prepare a series of dilutions of your primary solvent (e.g., DMSO) in your complete cell culture medium. Typical final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%. Include a "medium only" control.
-
Treatment: Replace the existing medium in the wells with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion).
-
Analysis: Plot cell viability versus solvent concentration to determine the maximum tolerable concentration that does not significantly impact cell health (e.g., >90% viability).
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 20, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 20, 2026, from [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved January 20, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
-
What effects does DMSO have on cell assays? (2017, August 3). Quora. Retrieved January 20, 2026, from [Link]
-
The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Retrieved January 20, 2026, from [Link]
-
This compound (C10H5ClN2). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies. Retrieved January 20, 2026, from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Cell Culture FAQ: How does DMSO affect your cells? (n.d.). Eppendorf Portugal. Retrieved January 20, 2026, from [Link]
-
Cell viability following exposure to DMSO. Cells were grown in medium... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, September 20). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
3-Chloroisoquinoline | C9H6ClN | CID 640968. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Isoquinoline. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
ISOQUINOLINE. (n.d.). Ataman Kimya. Retrieved January 20, 2026, from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 20, 2026, from [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012, December 12). JMPAS. Retrieved January 20, 2026, from [Link]
-
Showing Compound Isoquinoline (FDB012557). (2010, April 8). FooDB. Retrieved January 20, 2026, from [Link]
-
What are the chances of precipitation in column while using buffers as mobile phase? (2012, February 24). Retrieved January 20, 2026, from [Link]
-
Preparation and Properties of Isoquinoline. (n.d.). Retrieved January 20, 2026, from [Link]
-
1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 20, 2026, from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Methyl 3-chloroisoquinoline-6-carboxylate (C11H8ClNO2). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
3-Chloroquinoline | C9H6ClN | CID 69164. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
1-Chloro-isoquinoline-6-carbonitrile. (n.d.). Industrial Chemicals. Retrieved January 20, 2026, from [Link]
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- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
"3-Chloroisoquinoline-6-carbonitrile" stability under acidic or basic conditions
Welcome to the Technical Support Center for 3-Chloroisoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding its stability under acidic and basic conditions. Our aim is to provide you with the scientific rationale behind experimental design to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a bifunctional molecule featuring a chloro-substituted isoquinoline core and a nitrile group. Both of these functional groups can exhibit reactivity under certain conditions, which is a critical consideration in experimental design, sample handling, and long-term storage. The electron-withdrawing nature of the isoquinoline ring system influences the reactivity of both the chlorine atom and the nitrile group. This guide will delve into the expected stability of this compound and provide protocols for assessing it.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in acidic or basic solutions?
A1: The primary stability concern for this compound is the hydrolysis of the nitrile group to a carboxylic acid. This reaction can occur under both acidic and basic conditions, typically accelerated by heat. A secondary, and generally less favorable, reaction is the nucleophilic substitution of the chlorine atom.
Q2: How does the nitrile group in this compound behave under acidic conditions?
A2: Under acidic conditions, the nitrile group can undergo hydrolysis to form 3-chloroisoquinoline-6-carboxylic acid. The reaction proceeds through an intermediate amide (3-chloroisoquinoline-6-carboxamide). The reaction is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid and often requires elevated temperatures to proceed at a significant rate.[1][2]
Q3: What is the expected reactivity of the nitrile group under basic conditions?
A3: In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the nitrile group can also be hydrolyzed to the corresponding carboxylate salt.[1] Similar to acidic hydrolysis, this reaction usually requires heating. Under milder basic conditions, it may be possible to isolate the intermediate amide.
Q4: Is the chlorine atom on the isoquinoline ring susceptible to displacement?
A4: The chlorine atom at the 3-position of the isoquinoline ring can undergo nucleophilic aromatic substitution. However, this reaction generally requires strong nucleophiles and specific reaction conditions. In the context of typical acidic or basic stability studies with water as the nucleophile, hydrolysis of the nitrile group is the more probable degradation pathway. It has been noted in the literature that the chlorine atom in 2-chloroquinoline moieties is susceptible to replacement by nucleophiles.[3]
Q5: How does the isoquinoline ring itself hold up under these conditions?
A5: The isoquinoline ring is a stable aromatic system. However, under strongly acidic conditions, the nitrogen atom can be protonated, which can alter the electronic properties and reactivity of the molecule. The core ring structure is unlikely to degrade under typical laboratory conditions for stability testing.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis after sample preparation in acidic or basic diluent. | Degradation of this compound. | Prepare samples in a neutral, aprotic solvent (e.g., acetonitrile, DMSO) immediately before analysis. If an aqueous diluent is necessary, use a buffered solution at a neutral pH. |
| Low assay values or poor recovery over time. | Instability of the compound in the storage solution. | Store stock solutions in a non-reactive solvent at low temperatures (-20°C or -80°C) and protected from light. For aqueous solutions, prepare them fresh for each experiment. |
| Formation of a new, more polar compound upon heating in aqueous media. | Hydrolysis of the nitrile group to the carboxylic acid. | Confirm the identity of the new peak by techniques such as LC-MS or by synthesizing the expected carboxylic acid as a reference standard. To avoid this, minimize exposure to high temperatures and extreme pH. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay medium. | Assess the stability of the compound under the specific pH and temperature conditions of your assay. Consider formulating the compound with stabilizing excipients if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.[4][5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the aliquots with 1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
-
Thermal Degradation:
-
Store a portion of the solid compound and a portion of the stock solution at an elevated temperature (e.g., 80°C) in the dark.
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Maintain a control sample in the dark.
-
Sample at various time points.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
The method should be able to separate the parent compound from any degradation products.
-
Quantify the amount of parent compound remaining and any major degradation products formed.
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Mechanistic Insights
The hydrolysis of the nitrile group is the most probable degradation pathway for this compound under both acidic and basic conditions. The mechanisms are well-established in organic chemistry.
Acid-Catalyzed Hydrolysis of the Nitrile Group
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. This is followed by the nucleophilic attack of water.[8]
Caption: Acid-catalyzed hydrolysis of a nitrile.
Base-Catalyzed Hydrolysis of the Nitrile Group
In a basic medium, the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[8]
Caption: Base-catalyzed hydrolysis of a nitrile.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Forced Degradation Studies. Coriolis Pharma. Available at: [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. National Institutes of Health (NIH). Available at: [Link]
-
Chloroquine | C18H26ClN3 | CID 2719. PubChem. Available at: [Link]
-
Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. MDPI. Available at: [Link]
-
2-Chloroquinoline-3-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]
-
br Chemistry Scheme shows the synthesis of - Online Inhibitor. Available at: [Link]
-
Carboxylic acid - Nitriles, Synthesis, Reactions. Britannica. Available at: [Link]
-
Nitrile to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617. PubChem. Available at: [Link]
-
(PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
- CA2670212C - Method for converting nitrile compounds into corresponding carboxylic acids and esters. Google Patents.
-
1-Chloroisoquinoline-4-carbonitrile | C10H5ClN2 | CID 13126946. PubChem. Available at: [Link]
-
(PDF) 2-Chloroquinoline-3-carboxylic acid. ResearchGate. Available at: [Link]
-
Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. Available at: [Link]
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- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Troubleshooting "3-Chloroisoquinoline-6-carbonitrile" NMR signal broadening
Technical Support Center: 3-Chloroisoquinoline-6-carbonitrile
Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) signal broadening in experiments involving this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter non-ideal spectral quality. We will move from common instrumental and sample preparation issues to advanced, molecule-specific phenomena, providing both the underlying theory and actionable experimental protocols.
Part 1: Foundational FAQs - The First Line of Defense
This section addresses the most common causes of universal peak broadening in an NMR spectrum. These should always be the first variables to check.
Q1: All the peaks in my ¹H NMR spectrum, including the solvent residual peak, are broad and misshapen. What is the most likely cause?
A1: This is a classic symptom of poor magnetic field homogeneity, which needs to be corrected by shimming . The shimming process adjusts a series of small, localized magnetic fields to counteract inhomogeneities in the main magnetic field (B₀) across the sample volume.[1][2][3] When the field is not homogeneous, molecules in different parts of the sample experience slightly different magnetic fields, leading to a spread of resonance frequencies and, consequently, broad signals.[3][4]
Troubleshooting Steps:
-
Check Sample Positioning: Ensure your NMR tube is filled to the correct height (typically ~4-5 cm or 0.5-0.6 mL for a 5 mm tube) and is centered correctly in the spinner turbine using the depth gauge.[1][5][6] An incorrect sample volume or position is a common cause of shimming failure.
-
Re-shim the Spectrometer: Perform a new shimming routine. Modern spectrometers have automated procedures that are usually sufficient. If problems persist, manual shimming of the lower-order shims (Z1, Z2, X, Y, etc.) may be necessary. Asymmetrically broadened lines often point to misadjusted odd-powered Z shims (like Z3), while symmetrical broadening can indicate issues with even-powered Z shims (like Z2).[5]
-
Inspect the NMR Tube: Use a high-quality, clean, and unscratched NMR tube.[6][7] Low-quality or damaged tubes can disrupt the sample's cylindrical symmetry, making it impossible to achieve good shims.
Q2: I've re-shimmed, but my peaks are still broad. Could my sample preparation be the issue?
A2: Absolutely. Sample preparation is critical for high-resolution spectra. Several factors can contribute to broadening:
-
High Concentration: Overly concentrated samples can lead to increased viscosity, which slows molecular tumbling and shortens the transverse relaxation time (T2), resulting in broader lines.[4] For a molecule like this compound, high concentrations can also promote aggregation via π-stacking of the aromatic rings, a phenomenon that will also cause significant broadening.[8]
-
Particulate Matter: Undissolved material or dust in the sample creates magnetic susceptibility gradients, severely degrading field homogeneity.[1][7]
-
Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved molecular oxygen, trace metal ions from glassware or reagents) dramatically shortens nuclear relaxation times, leading to severe peak broadening.[9][10][11] Often, all peaks will be affected, but those closest to the paramagnetic center will be broadened most significantly.[9]
Troubleshooting Workflow for Sample Preparation:
Caption: Initial troubleshooting workflow for sample preparation.
Part 2: Advanced Diagnostics for this compound
If the foundational checks do not resolve the issue, the broadening is likely due to the intrinsic chemical or physical properties of the molecule itself. For this compound, the primary suspects are quadrupolar broadening and chemical exchange.
Q3: I've ruled out shimming and basic sample prep issues, but the proton signals near the isoquinoline and nitrile nitrogens are selectively broadened. What is happening?
A3: This is a strong indication of quadrupolar relaxation . Both nitrogen atoms in your molecule are the ¹⁴N isotope, which is a quadrupolar nucleus (nuclear spin, I = 1).[12]
-
Mechanism: Nuclei with a spin I > 1/2 have a non-spherical charge distribution, known as an electric quadrupole moment.[13] As the molecule tumbles in solution, this quadrupole interacts with local electric field gradients. This interaction provides a very efficient mechanism for nuclear relaxation.[14] The ¹⁴N nucleus relaxes very quickly, and if it is spin-coupled to a nearby proton (e.g., the proton at C-1 or C-4), it causes rapid transitions between the proton's spin states. This effectively shortens the T2 relaxation time of the coupled proton, leading to a broader signal.[13] The effect is most pronounced for protons 1-3 bonds away from the nitrogen. A related phenomenon has been observed in similar heterocyclic systems like 3,4-dihydroisoquinolines, where protons at C-1 and C-3 were broadened into the baseline.[15]
Diagnostic Test: Variable Temperature (VT) NMR Quadrupolar broadening is temperature-dependent.
-
Increasing Temperature: Generally, increasing the temperature leads to faster molecular tumbling. This can average out the electric field gradients more effectively, leading to less efficient quadrupolar relaxation and sharper signals .[14]
-
Decreasing Temperature: Lowering the temperature slows molecular tumbling. This can sometimes also lead to sharper signals if it moves the molecule out of the regime where the tumbling frequency matches the NMR frequency, but often the lines remain broad or worsen due to viscosity effects.[14]
If your signals sharpen upon heating, quadrupolar relaxation is a very likely cause.
Q4: Some of my signals are not just broad, but seem to be merging. When I increase the temperature, they sharpen into a single peak. What does this suggest?
A4: This behavior is the hallmark of chemical exchange occurring at an intermediate rate on the NMR timescale.[16][17] This means your molecule is undergoing a dynamic process, such as conformational change or slow rotation around a bond, that exchanges a proton between two (or more) different chemical environments.[18]
-
Slow Exchange: At low temperatures, the exchange is slow, and you see two separate, sharp peaks for the two environments.[4][19]
-
Fast Exchange: At high temperatures, the exchange is very fast, and the spectrometer observes only a single, sharp peak at the population-weighted average chemical shift.[4][16]
-
Intermediate Exchange (Coalescence): In the temperature range where the rate of exchange is comparable to the frequency difference between the two signals, the peaks broaden significantly and merge into one very broad signal.[17][18] This is the coalescence point.
For this compound, while there are no obvious freely rotating groups, subtle conformational puckering or intermolecular association/dissociation dynamics could be at play. A 2D EXSY (Exchange Spectroscopy) or NOESY experiment can also confirm chemical exchange by showing cross-peaks between the exchanging sites.[20]
Workflow for Distinguishing Advanced Broadening Mechanisms:
Caption: Diagnostic workflow using Variable Temperature NMR.
Part 3: Experimental Protocols
Protocol 1: Systematic Dilution Study for Aggregation
-
Objective: To determine if intermolecular aggregation is contributing to signal broadening.
-
Methodology:
-
Prepare a stock solution of this compound at a relatively high but fully soluble concentration (e.g., 20 mg in 0.6 mL of deuterated solvent).
-
Acquire a standard ¹H NMR spectrum, ensuring shims are optimized. Note the linewidths of key protons.
-
Perform a serial dilution. Remove half the sample (0.3 mL) and add 0.3 mL of pure deuterated solvent. Mix thoroughly.
-
Re-shim and acquire another spectrum.
-
Repeat steps 3 and 4 two more times, creating samples at 50%, 25%, and 12.5% of the original concentration.
-
-
Analysis:
-
If aggregation is the cause: You will observe a significant sharpening of the NMR signals as the concentration decreases. Chemical shifts may also change slightly.
-
If aggregation is not the cause: The linewidths will remain relatively constant across all concentrations.
-
| Concentration | Expected Linewidth (Aggregation) | Expected Linewidth (No Aggregation) |
| 100% (Initial) | Broad | Broad |
| 50% | Intermediate | Broad |
| 25% | Sharper | Broad |
| 12.5% | Sharp | Broad |
| Table 1: Expected outcomes of a dilution study. |
Protocol 2: Sample Treatment for Paramagnetic Impurities
-
Objective: To remove or sequester paramagnetic species that cause rapid relaxation and line broadening.
-
Methodology 1: Degassing
-
Prepare your NMR sample as usual.
-
Bubble a slow, steady stream of an inert gas (Nitrogen or Argon) through the solution via a long Pasteur pipette for 5-10 minutes. This displaces dissolved paramagnetic oxygen.[8]
-
Quickly cap the tube and acquire the spectrum.
-
-
Methodology 2: Chelation
-
If trace metal contamination is suspected, prepare a stock solution of EDTA (ethylenediaminetetraacetic acid) disodium salt in a compatible deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a very small, sub-microliter amount of the EDTA solution to your NMR sample.
-
Shake vigorously and acquire the spectrum. EDTA will chelate many common paramagnetic metal ions.
-
-
Analysis: If paramagnetic impurities were the cause, the NMR signals will become significantly sharper after treatment.
References
-
University of Wisconsin-Madison, Department of Chemistry. (2019). 4.1: Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
University of Cambridge, Department of Chemistry. Chemical Exchange. [Link]
-
Chemistry For Everyone. (2023). What Causes NMR Peak Broadening?. YouTube. [Link]
-
TutorChase. Why might an NMR spectrum show broad peaks?. [Link]
-
Williamson, M. (2012). Chemical Exchange. Protein NMR. [Link]
-
Auerbach, D. (2017). Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy. Boston University. [Link]
-
ResearchGate. (2011). About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. [Link]
-
JEOL. (2020). Study of Chemical Exchange by 2D NMR. JEOL Resources. [Link]
-
O'Reilly, D. E., et al. (1971). NMR Investigation of the Nitrogen Quadrupole Coupling Constant in Liquid Samples. The Journal of Chemical Physics. [Link]
-
JEOL Ltd. Study of Chemical Exchange by NMR. [Link]
-
Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. [Link]
-
Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]
-
Bruker. NMR Sample Preparation. [Link]
-
Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]
-
Roberts, J. D. (2022). 5.2: Nuclear Quadrupoles and Quadrupole-induced Relaxation. Chemistry LibreTexts. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
Smith, J. A. S., et al. (1983). Nitrogen-14 quadrupole cross-relaxation spectroscopy. Proceedings of the Royal Society A. [Link]
-
University of Ottawa. Quadrupolar nuclei. [Link]
-
University College London. Sample Preparation. [Link]
-
National Center for Biotechnology Information. 3-Chloroisoquinoline. PubChem Compound Database. [Link]
-
Chemistry Stack Exchange. (2017). Symmetry and NMR linewidths of quadrupolar nuclei. [Link]
-
Chem-Lab-NMR. How to make an NMR sample. [Link]
-
MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
-
Wikipedia. Paramagnetic nuclear magnetic resonance spectroscopy. [Link]
-
National Center for Biotechnology Information. 1-Chloroisoquinoline-6-carbonitrile. PubChem Compound Database. [Link]
-
University of Delhi. NMR Spectroscopy of Paramagnetic Compounds. [Link]
-
Narasimhan, N. S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
TradeIndia. 1-Chloro-isoquinoline-6-carbonitrile. [Link]
-
Reich, H. J. NMR Spectroscopy. University of Wisconsin-Madison. [Link]
-
Soderberg, T. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Matthews, R. S., et al. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. [Link]
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- 8. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
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Technical Support Center: Optimizing Derivatization of 3-Chloroisoquinoline-6-carbonitrile
Welcome to the technical support resource for 3-Chloroisoquinoline-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during its derivatization, providing not just protocols, but the underlying chemical logic to empower your experimental design.
General Handling and Compound Stability: FAQs
Question: What are the recommended storage and handling conditions for this compound?
Answer: this compound is a stable crystalline solid. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, protected from light. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Question: Are there any known incompatibilities for this compound?
Answer: While generally stable, you should avoid exposing the compound to extremely strong acids or bases at high temperatures for prolonged periods, as this could potentially lead to hydrolysis of the nitrile group.[1][2][3][4][5] The primary reactivity concerns are related to the specific derivatization reactions you intend to perform, which are detailed in the sections below.
Troubleshooting Guide 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for creating C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl or aryl-vinyl derivatives from this compound.[6][7][8] However, success hinges on the careful orchestration of several components.
FAQ: My Suzuki coupling reaction is showing low conversion of the starting material. What are the most likely causes and how can I fix it?
Answer: Low conversion in Suzuki couplings is a frequent issue, often traceable to catalyst activity, reaction conditions, or reagent quality. Let's break down the key troubleshooting points.
-
Inactive Catalyst System: The single most critical factor is the generation and maintenance of the active Pd(0) species.[9]
-
Cause: Inefficient reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to Pd(0), or oxidative deactivation of the catalyst. Aryl chlorides are notoriously less reactive than bromides or iodides, requiring a more robust catalytic system.[10]
-
Solution 1: Ligand Choice: For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are essential. These ligands promote the oxidative addition step and stabilize the active Pd(0) center. Consider ligands like SPhos, XPhos, or RuPhos.
-
Solution 2: Precatalyst Selection: Using pre-formed Pd(0) sources (e.g., Pd₂(dba)₃) or modern precatalysts (e.g., G3 or G4 palladacycles) that readily generate the active catalyst can significantly improve results.
-
Solution 3: Oxygen Contamination: Ensure the reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[10]
-
-
Suboptimal Base and Solvent Combination: The base plays a crucial role in activating the boronic acid for transmetalation.[7][11]
-
Cause: The chosen base may be too weak, poorly soluble in the reaction medium, or, conversely, too strong, leading to degradation of the boronic acid (protodeboronation).
-
Solution: A common starting point is K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water or toluene/water. For sluggish reactions, stronger bases like Cs₂CO₃ can be effective. The choice of solvent is also critical; polar aprotic solvents like dioxane, DMF, or toluene are often preferred. If starting materials or intermediates have poor solubility, heating or switching to a higher-boiling solvent like chlorobenzene may be necessary.[12]
-
-
Poor Boronic Acid Quality:
-
Cause: Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive. They can also degrade over time.
-
Solution: Use freshly purchased, high-purity boronic acid. If in doubt, you can sometimes regenerate the boronic acid from the boroxine by dissolving it in a solvent like THF and adding a small amount of water before use.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Starting Protocol for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Troubleshooting Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Aryl- or Vinyl-boronic acid | 1.2 - 1.5 equiv |
| Pd Catalyst | XPhos Pd G3 (2-5 mol%) | G3 precatalysts offer high activity and air stability. For less reactive partners, increase loading to 5 mol%. |
| Ligand | (Included in G3 precatalyst) | If using a separate source like Pd₂(dba)₃, use a ligand like XPhos or SPhos (4-10 mol%). |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A strong, non-nucleophilic base effective for aryl chlorides. Can be ground to a fine powder to increase surface area. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) | Ensures solubility of both organic and inorganic reagents. Ensure dioxane is peroxide-free. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for aryl chlorides. Monitor for potential decomposition. |
| Atmosphere | Argon or Nitrogen | Crucial for preventing catalyst deactivation.[10] |
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound (1.0 equiv), the boronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), and the XPhos Pd G3 catalyst (3 mol%).
-
Seal the vessel with a septum, and purge with argon for 10 minutes.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide range of arylamine derivatives.[13][14][15] Like Suzuki coupling, it is sensitive to reaction parameters, and aryl chlorides present a specific challenge.[16]
FAQ: I am attempting a Buchwald-Hartwig amination, but I'm getting a complex mixture of products and low yield of my desired arylamine. What's going wrong?
Answer: A messy Buchwald-Hartwig reaction often points to issues with the base, ligand, or side reactions involving the amine coupling partner. These reactions can be notoriously fickle.[16][17]
-
Incorrect Base Selection:
-
Cause: The base is critical for deprotonating the amine, but strong bases can also promote side reactions. Sodium tert-butoxide (NaOtBu) is common but can be problematic with sensitive functional groups. Weaker bases may not be effective enough for the less reactive aryl chloride.
-
Solution: NaOtBu is a good starting point, but consider screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). The choice of base is often coupled with the choice of ligand and solvent. For instance, LiHMDS is often used in THF, while NaOtBu works well in toluene or dioxane.[18]
-
-
Inappropriate Ligand for the Substrate:
-
Cause: The ligand's job is to facilitate both the oxidative addition of the aryl chloride and the final reductive elimination to form the C-N bond.[19] A suboptimal ligand can lead to slow reaction rates or catalyst decomposition.
-
Solution: For aryl chlorides, highly active, sterically hindered biarylphosphine ligands are typically required. Josiphos-type ligands or Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) are excellent choices. A screening of several ligands may be necessary to find the optimal one for your specific amine partner.[20]
-
-
Side Reactions and Decomposition:
-
Cause 1 (Hydrodehalogenation): A common side reaction is the replacement of the chlorine atom with a hydrogen, leading to the formation of 6-cyanoisoquinoline. This can occur if there are trace amounts of water or if the amine itself can act as a hydride source.
-
Cause 2 (Homocoupling): Dimerization of the amine or the aryl halide can occur, though this is usually less prevalent with modern catalysts.
-
Solution: Ensure anhydrous conditions by using dry solvents and reagents. Running the reaction at the lowest effective temperature can help minimize side product formation. Sometimes, a slight excess of the amine coupling partner can help drive the reaction to completion and outcompete side reactions.
-
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Screening Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (Standard) | Condition B (For Hindered Amines) | Condition C (Alternative Base) |
| Catalyst | RuPhos Pd G3 (2 mol%) | BrettPhos Pd G3 (3 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | (Included in G3) | (Included in G3) | XPhos (4.4 mol%) |
| Base | NaOtBu (1.4 equiv) | LHMDS (1.5 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene | THF | 1,4-Dioxane |
| Temperature | 100 °C | 65 °C | 110 °C |
Step-by-Step Methodology:
-
In a glovebox, add this compound (1.0 equiv), the appropriate catalyst, and the base to a reaction tube.
-
Add the amine (1.2 equiv) and the anhydrous, degassed solvent.
-
Seal the tube and remove it from the glovebox. Place it in a preheated oil bath or heating block at the specified temperature.
-
Stir vigorously for 12-24 hours.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Analyze the crude product by LC-MS or ¹H NMR to determine conversion and identify the optimal conditions before scaling up.
Troubleshooting Guide 3: Nitrile Group Hydrolysis
The carbonitrile group is a versatile functional handle that can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.[2][3] Controlling the extent of this hydrolysis is the primary challenge.
FAQ: I want to convert the nitrile to the corresponding carboxylic acid, but my reaction stops at the amide. How can I drive the reaction to completion?
Answer: Hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[5] Forcing the second step, the hydrolysis of the amide, often requires more vigorous conditions.
-
Cause: The reaction conditions (temperature, time, concentration of acid/base) are not harsh enough to hydrolyze the more stable amide intermediate. Milder basic conditions are known to favor the isolation of the amide.[4]
-
Solution (Acidic Conditions): Use a higher concentration of a strong acid like H₂SO₄ or HCl and increase the reaction temperature. Refluxing in 6M HCl or a 1:1 mixture of concentrated H₂SO₄ and water for an extended period (12-48 hours) is typically required to drive the reaction to the carboxylic acid. The ammonium salt formed as a byproduct helps drive the equilibrium.[5]
-
Solution (Basic Conditions): Use a high concentration of a strong base like NaOH or KOH (e.g., 6M) and heat to reflux. This will initially form the sodium salt of the carboxylic acid and ammonia gas.[1] An acidic workup (e.g., with 2M HCl) is then required to protonate the carboxylate and isolate the free carboxylic acid.
FAQ: Can I selectively hydrolyze the nitrile to the primary amide without affecting the chloro-substituent?
Answer: Yes, selective hydrolysis to the amide is possible under controlled conditions.
-
Strategy: Use conditions known to favor amide formation. One of the most common methods is using concentrated H₂SO₄ at a controlled, moderate temperature (e.g., 50-70 °C) for a shorter duration. The reaction is initiated by adding the nitrile to the cold acid, followed by gentle warming. Quenching the reaction by pouring it onto ice will precipitate the amide. Basic hydrolysis using hydrogen peroxide is another effective method for converting nitriles to amides under relatively mild conditions.
Visualizing the Hydrolysis Pathway
Caption: Reaction pathway for the hydrolysis of the nitrile group.
References
- Patel, I., Ganesan, G., & Jain, S. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
- Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube.
- (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
- (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress.
- (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Basic hydrolysis of nitriles. (n.d.). Química Organica.org.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- (2025). Chemistry of Nitriles. (n.d.).
- Hydrolysis of nitriles. (n.d.). Lumen Learning.
- (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- (2024). Failed suzuki coupling, any suggenstions?. Reddit.
- hydrolysis of nitriles. (n.d.). Chemguide.
- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. (n.d.). Benchchem.
- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (n.d.). Semantic Scholar.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Suzuki reaction. (n.d.). Wikipedia.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.
- (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- (2019). nucleophilic aromatic substitutions. YouTube.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
- 6-Chloroisoquinoline-3-carbonitrile. (n.d.). ChemScene.
- An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.
Sources
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- 20. m.youtube.com [m.youtube.com]
"3-Chloroisoquinoline-6-carbonitrile" purification challenges and solutions
Introduction: The Critical Role of Purity
Welcome to the technical support guide for 3-Chloroisoquinoline-6-carbonitrile (CAS: 1337880-36-0). This heterocyclic compound is a versatile building block in medicinal chemistry and materials science, valued for its bifunctional reactivity.[1] The chloro-substituent at the 3-position and the nitrile group at the 6-position serve as key synthetic handles for constructing more complex molecular architectures. However, the success of subsequent high-stakes experiments, such as cross-coupling or nucleophilic substitution reactions, is fundamentally dependent on the purity of this starting material.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you navigate the common challenges associated with purifying this compound, ensuring the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Material
This section addresses foundational questions about the compound's properties and the likely impurities you may encounter.
Q1: What are the key physical properties of this compound?
Understanding the basic properties is the first step in designing a purification strategy. The compound is typically a solid at room temperature, with a molecular weight of 188.61 g/mol .[1] Its structure contains both a moderately polar nitrile group and a larger, more nonpolar aromatic system, giving it modest solubility in many common organic solvents.
Q2: What are the most common impurities I should expect in my crude sample?
Impurities typically arise from the synthetic route used to prepare the molecule. While the exact impurities depend on the specific precursors and reaction conditions, they generally fall into three categories:
-
Unreacted Starting Materials: Residual precursors from the cyanation or chlorination steps may be present.
-
Regioisomeric Impurities: During the synthesis of the isoquinoline core or the introduction of substituents, isomers can form. For example, you might encounter other chloroisoquinoline-carbonitrile isomers where the substituents are at different positions.
-
Reaction Byproducts & Degradants:
-
Hydrolysis Products: The chloro group on the isoquinoline ring can be susceptible to hydrolysis, particularly under acidic or basic conditions at elevated temperatures, leading to the formation of the corresponding isoquinolone derivative.[2] Similarly, the nitrile group can hydrolyze to a carboxamide or carboxylic acid.[3]
-
Polymeric/Tarry Materials: Vigorous reaction conditions, sometimes employed in heterocyclic synthesis, can lead to the formation of high-molecular-weight, often colored, tarry byproducts.[4]
-
Q3: How can I quickly assess the purity of my crude material?
Thin-Layer Chromatography (TLC) is the most effective initial technique.[5] A quick TLC analysis using a solvent system like Hexane/Ethyl Acetate will reveal the number of components in your sample. The presence of multiple spots indicates impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[5]
Part 2: The Purification Workflow: A Strategic Approach
Effective purification is not a single method but a logical workflow. The choice between techniques depends on the impurity profile and the scale of your material.
Caption: A decision-making workflow for purifying this compound.
Part 3: Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the two primary purification techniques.
Method 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[6][7]
Q: When is recrystallization the best choice? A: Choose recrystallization when your crude material is already relatively high in purity (e.g., >90% by TLC or NMR) and is a solid. It is highly efficient at removing trace impurities that have different solubility profiles from your target compound.
-
Solvent Selection: Use solubility tests with small amounts of your compound to find a suitable solvent. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent dropwise while heating and stirring until the solid just dissolves.[9] Using excess solvent is a common mistake that will significantly reduce your recovery.
-
Decolorization (If Necessary): If the solution is colored by impurities, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[8]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely, either air-drying on the filter or in a vacuum oven.
Caption: A decision tree for common recrystallization issues.[5]
| Solvent | Boiling Point (°C) | Polarity | Comments & Suitability |
| Ethanol | 78 | Polar Protic | Often a good starting point for polar compounds.[10] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, good for moderately polar compounds. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of intermediate polarity. |
| Toluene | 111 | Nonpolar | Suitable for less polar compounds; high boiling point can sometimes cause oiling out. |
| Hexane/Ethyl Acetate | Variable | Variable | A two-solvent system. Dissolve in hot ethyl acetate, then add hexane until cloudy.[10] Excellent for fine-tuning solubility. |
| Dichloromethane | 40 | Polar Aprotic | Often too good a solvent at room temperature, but can be used as the soluble component in a two-solvent system. Low boiling point is a safety advantage. |
| Table 1: Common Solvents for Recrystallization of Aromatic Compounds. |
Method 2: Silica Gel Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried through by a mobile phase (eluent).[11]
Q: When should I use column chromatography? A: Use column chromatography when recrystallization fails, when the crude material is an oil, or when it contains significant quantities of impurities with polarities different from your product. It is excellent for separating isomeric impurities or removing colored byproducts.[4]
-
Eluent Selection: Use TLC to find a solvent system (eluent) that gives your desired compound an Rf value of ~0.3. A good starting point is a mixture of hexane and ethyl acetate. The impurities should be well separated from the product spot.[5]
-
Column Packing: Pack a glass column with silica gel, either as a dry powder followed by the eluent ("dry packing") or as a slurry in the eluent ("wet packing"). Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" method often results in better separation.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to push it through the silica gel. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | The eluent system is not optimal. | Re-optimize the eluent using TLC. A less polar solvent system will increase retention on the silica, potentially improving separation from less polar impurities. |
| The column was overloaded with crude material. | Use a larger column or reduce the amount of sample loaded. | |
| Compound Won't Elute | The eluent is too nonpolar. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |
| Cracked/Channeling Column | The column was packed improperly or ran dry. | Ensure the silica bed is always submerged in the eluent. Repack the column if necessary. |
| Streaking on TLC | The compound may be acidic or basic, interacting strongly with the silica. | Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). |
References
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Synthesis of 3-chloroisoquinoline. (n.d.). PrepChem.com. Retrieved from [Link]
-
HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. (2022). RSC Publishing. Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
3-Chloroisoquinoline. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Hydrolysis Reactions. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (2019). Current Organic Chemistry. Retrieved from [Link]
-
This compound. (n.d.). Hölzel-Diagnostika. Retrieved from [Link]
-
CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]
- Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist. (2024). Google Patents.
Sources
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- 2. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. prepchem.com [prepchem.com]
Preventing degradation of "3-Chloroisoquinoline-6-carbonitrile" during storage
Welcome to the technical support center for 3-Chloroisoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical research compound during storage and experimentation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a chlorinated isoquinoline core and a nitrile group. This structure, while synthetically versatile, presents inherent stability challenges. The electron-withdrawing nature of the nitrile group and the chlorine atom can influence the reactivity of the isoquinoline ring system. The primary degradation pathways of concern are hydrolysis, photodegradation, and thermal decomposition. This guide will equip you with the knowledge to mitigate these risks.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound.
Storage & Handling
Q1: What are the optimal storage conditions for solid this compound to ensure long-term stability?
A1: To maximize shelf-life, the solid compound should be stored under controlled conditions that minimize exposure to the three primary degradation catalysts: water, light, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Lower temperatures decrease the rate of potential decomposition reactions. Avoid freezing, as this can introduce moisture through condensation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[1][2] |
| Light | Amber Vial/Protection from Light | The aromatic isoquinoline ring system can be susceptible to photodegradation.[3] Amber glass or opaque containers are essential. |
| Humidity | Dry/Desiccated Environment | Moisture in the air can be absorbed by the solid, leading to hydrolysis of the chloro or nitrile functional groups.[4][5] |
Q2: I've noticed a color change in my solid sample (e.g., from off-white to yellow or brown). What does this indicate?
A2: A visible color change is a strong indicator of degradation. This is often due to the formation of conjugated systems or complex reaction byproducts resulting from thermal or photodegradation. If you observe a color change, it is crucial to re-analyze the material for purity before use.
Q3: Is it safe to store this compound in standard laboratory plastic containers?
A3: It is not recommended. While nitrile compounds have fair compatibility with some plastics like polyethylene and polypropylene, long-term storage is best in glass containers, specifically Type 1 borosilicate amber glass vials with PTFE-lined caps.[6][7][8] This prevents potential leaching of plasticizers and minimizes exposure to air and moisture.
Troubleshooting in Solution
Q4: I am observing unexpected peaks in my HPLC analysis of a freshly prepared solution. What could be the cause?
A4: The appearance of new peaks shortly after dissolution often points to solvent-induced degradation. The most common cause is hydrolysis.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using anhydrous solvents. The presence of water, even in trace amounts, can initiate hydrolysis.
-
Solvent Acidity/Basicity: Protic solvents or the presence of acidic or basic impurities can catalyze the hydrolysis of the chlorine atom to a hydroxyl group, forming 3-Hydroxyisoquinoline-6-carbonitrile or its tautomer, isoquinolin-3(2H)-one-6-carbonitrile.[9][10]
-
Fresh Preparation: Always prepare solutions fresh for immediate use. Avoid storing solutions for extended periods unless their stability in the specific solvent has been validated.
-
Q5: My reaction yields are inconsistent when using this compound. Could degradation be the culprit?
A5: Absolutely. Inconsistent yields are a classic symptom of reactant degradation. If the purity of your starting material is compromised, the stoichiometry of your reaction will be incorrect.
-
Workflow for Investigation:
-
Confirm Purity: Before starting your reaction, confirm the purity of the this compound lot using a validated analytical method like HPLC or GC-MS.
-
Reaction Conditions: Be mindful of your reaction conditions. High temperatures can lead to thermal decomposition, potentially yielding byproducts like hydrogen cyanide from the nitrile group or de-chlorination.[11] The presence of strong acids or bases can also promote degradation.[12][13]
-
Control Experiment: Run a control experiment where the compound is subjected to the reaction conditions (solvent, temperature) without the other reactants to assess its stability under those specific parameters.
-
Part 2: Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for both prevention and for identifying potential impurities in your analysis.
A. Hydrolysis
The C-Cl bond on the isoquinoline ring is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions. This can lead to the formation of 3-hydroxyisoquinoline-6-carbonitrile, which exists in equilibrium with its tautomeric form, 6-cyanoisoquinolin-3(2H)-one.[9][10]
Caption: Hydrolysis degradation pathway of this compound.
B. Photodegradation
Aromatic systems, especially halogenated ones, can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products. While the specific photoproducts for this molecule are not extensively documented, potential pathways include dehalogenation or polymerization.[3]
Part 3: Analytical Protocols for Detecting Degradation
A stability-indicating analytical method is essential to separate the intact parent compound from any potential degradation products.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a method to assess the purity of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in Acetonitrile/Water (50:50) to a concentration of 0.5 mg/mL. |
Rationale: A gradient elution is recommended to effectively separate the relatively polar degradation products (like the hydroxy derivative) from the more non-polar parent compound. Formic acid is used to improve peak shape.[10][14][15]
Protocol 2: Forced Degradation Study Workflow
To confirm that your analytical method is stability-indicating, a forced degradation study is necessary. This involves intentionally degrading the compound under various stress conditions.[3][16][17][18]
Caption: Workflow for a forced degradation study.
Part 4: Identifying Degradants by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying degradation products.
-
Expected Mass Shifts:
-
Hydrolysis: The replacement of a chlorine atom with a hydroxyl group results in a mass decrease. The exact mass will change from C₁₀H₅³⁵ClN₂ (188.0196) to C₁₀H₆N₂O (170.0480).
-
Isotopic Pattern: A key signature of a chlorine-containing compound in MS is the presence of an M+2 peak with approximately one-third the intensity of the molecular ion peak (M), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[19][20][21] The loss of this isotopic pattern in a degradation product suggests the loss of the chlorine atom.
-
References
- Miao-Fei Wang, Sen Wang, and Renshi Luo. HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
- SIELC Technologies. Separation of Isoquinoline on Newcrom R1 HPLC column.
- BenchChem.
- BenchChem. Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. 2025.
- ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. 2025.
- PMC - NIH. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. 2023.
- ResearchGate. Influence of humidity on the removal of volatile organic compounds using solid surfaces.
- Thermo Fisher Scientific.
- MedCrave online.
- BenchChem. stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. 2025.
- The principle and method of improving the thermal stability of chlorin
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- BenchChem.
- Cole-Parmer.
- NIH.
- Google Patents.
- University of Waterloo. CHEMICAL STORAGE FACT SHEET. 2023.
- Phenomenex. Troubleshooting Guide.
- Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- TROUBLESHOOTING GUIDE.
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Technical Support Center: Reaction Monitoring for 3-Chloroisoquinoline-6-carbonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for monitoring reactions involving 3-Chloroisoquinoline-6-carbonitrile. This molecule is a versatile intermediate in medicinal chemistry and materials science, often utilized in reactions like nucleophilic substitutions and cross-coupling.[1][2] Accurate reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring a successful synthesis.
This guide provides practical, field-tested advice in a direct question-and-answer format, addressing common challenges encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, cost-effective technique ideal for qualitative reaction monitoring.[3] It allows you to quickly visualize the consumption of starting material and the formation of products.
Frequently Asked Questions (FAQs) - TLC
Q1: How do I select the right TLC plate and solvent system to start with?
A: For a compound like this compound, which has moderate polarity due to the nitrogen heterocycle and nitrile group, a standard silica gel plate (Silica Gel 60 F₂₅₄) is the best choice.[4]
For the mobile phase (eluent), begin with a solvent system of intermediate polarity. A good starting point is a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or petroleum ether.[5][6]
-
Initial System: Start with 20-30% Ethyl Acetate in Hexanes.
-
Polarity Adjustment:
-
Additive for Basic Compounds: Isoquinolines are basic. To prevent streaking or "tailing" caused by interaction with the acidic silica gel, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your solvent system (~0.5-1%).[7][8]
Q2: How do I visualize the spots on the TLC plate?
A: this compound, being an aromatic heterocycle, should be visible under a UV lamp.
-
UV Visualization: After developing and thoroughly drying the plate, view it under a UV lamp at 254 nm.[4] Aromatic compounds will appear as dark spots against the fluorescent green background of the plate. Circle the spots with a pencil.
-
Chemical Staining: If UV visualization is not sensitive enough or if your product is not UV-active, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups, appearing as yellow-brown spots on a purple background.[5] An iodine chamber is another simple and effective method.[5]
Q3: How do I interpret the TLC to know if my reaction is complete?
A: The key is to compare your starting material, your reaction mixture, and a "co-spot" on the same plate.
-
Lane 1 (Starting Material - SM): Spot a dilute solution of your this compound.
-
Lane 2 (Co-spot - C): Spot the starting material first, then, in the exact same location, spot your reaction mixture on top of it.
-
Lane 3 (Reaction Mixture - RXN): Spot a sample taken from your reaction.
Interpretation:
-
Reaction Progressing: The spot corresponding to your starting material in the RXN lane will diminish in intensity, and a new spot (your product) will appear.
-
Reaction Complete: The starting material spot in the RXN lane will have completely disappeared. The co-spot lane will show only the product spot and no enhancement of the starting material spot.
-
Incomplete Reaction: If you still see a starting material spot in the RXN lane, the reaction is not yet finished.
TLC Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Streaking/Tailing | 1. Sample is too concentrated (overloaded).[9][10] 2. Compound is acidic/basic (e.g., isoquinoline) and interacting strongly with the silica plate.[7] 3. The solvent system is inappropriate.[10] | 1. Dilute your sample before spotting. 2. Add a modifier to the solvent system (e.g., 0.5% triethylamine for basic compounds).[7] 3. Experiment with a different solvent system. |
| Spots Don't Move (Rf ≈ 0) | The solvent system is not polar enough to move the compound up the plate.[5] | Increase the polarity of your mobile phase. For an EtOAc/Hexanes system, increase the percentage of EtOAc. |
| Spots at Solvent Front (Rf ≈ 1) | The solvent system is too polar, causing all components to travel with the solvent front.[5] | Decrease the polarity of your mobile phase. For an EtOAc/Hexanes system, decrease the percentage of EtOAc. |
| No Spots Visible | 1. The sample is too dilute.[7][10] 2. The compound is not UV-active. 3. The TLC plate baseline was submerged in the solvent reservoir.[10] | 1. Concentrate your sample or spot multiple times in the same location (drying between applications).[10] 2. Use a chemical stain like potassium permanganate or an iodine chamber.[5] 3. Ensure the solvent level in the chamber is always below the spotting line.[10] |
Diagram: Standard TLC Workflow
Caption: Workflow for TLC Reaction Monitoring.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS is a powerful technique that provides both separation (LC) and mass identification (MS). It is invaluable for confirming the identity of products and byproducts and for obtaining semi-quantitative data on reaction conversion.
Frequently Asked Questions (FAQs) - LC-MS
Q1: What are the best starting LC-MS conditions for this compound?
A: A standard reversed-phase (RP) method is an excellent starting point.
-
Column: A C18 column (e.g., 2.1 or 4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size) is suitable for this type of aromatic compound.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid
-
Rationale: The formic acid helps to protonate the isoquinoline nitrogen, leading to better peak shape (less tailing) and improved ionization for mass spectrometry.[11]
-
-
Gradient: A generic screening gradient, such as 5% to 95% B over 5-10 minutes, is a good start.
-
MS Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The basic nitrogen on the isoquinoline ring will readily accept a proton to form the [M+H]⁺ ion.
-
MS Detection: Scan a mass range that comfortably includes the starting material and expected product (e.g., m/z 100-500). The presence of a chlorine atom gives a characteristic isotopic pattern: the M+2 peak ([³⁷Cl] isotope) will be approximately one-third the intensity of the M peak ([³⁵Cl] isotope), which is a powerful tool for identifying chlorine-containing compounds in your chromatogram.[12][13]
Q2: How can I confirm the identity of my starting material and product peaks?
A: Use the mass spectrometer. The molecular weight of this compound is 188.61 g/mol .[14] In positive ESI mode, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 189.6. Crucially, you should also see the corresponding isotope peak at m/z 191.6 with roughly 32% of the intensity of the 189.6 peak. Your product will have a different mass, which you can calculate and look for in the same way.
Q3: How do I handle poor peak shape, like tailing?
A: Peak tailing for basic compounds like isoquinolines is common in reversed-phase LC.[15]
-
Check Mobile Phase pH: Ensure you are using an acidic additive like formic or acetic acid. This keeps the basic nitrogen protonated and reduces unwanted interactions with residual silanols on the column packing.[11]
-
Add a Buffer: If acid alone is not sufficient, adding a buffer salt like ammonium formate or ammonium acetate (e.g., 10 mM) to your mobile phases can further improve peak shape by competing for the active sites on the silica surface.[11]
-
Check for Column Contamination: A contaminated guard column or column inlet frit can cause tailing for all peaks.[15][16] Try flushing the column or replacing the guard column.
LC-MS Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| No Peak / Low Sensitivity | 1. Wrong ionization mode (should be ESI+). 2. Compound is not eluting from the column. 3. MS source is dirty or parameters are not optimized. 4. Sample is too dilute or degraded. | 1. Switch to positive ion mode. 2. Run a stronger gradient (e.g., up to 100% organic solvent). 3. Check MS tuning and perform source cleaning if necessary.[17] 4. Prepare a fresh, more concentrated sample. |
| Peak Tailing | 1. Secondary interactions between the basic analyte and acidic silanols on the column.[11] 2. Column overload.[15] 3. Column contamination or void.[16] | 1. Ensure mobile phase contains an acidic modifier (e.g., 0.1% formic acid) or a buffer (e.g., 10mM ammonium formate).[11] 2. Reduce the injection volume or dilute the sample.[16] 3. Flush the column according to manufacturer's instructions or replace it. |
| Split Peaks | 1. Injection solvent is much stronger than the mobile phase.[17] 2. Partially clogged column inlet frit.[16] 3. Column void or damage. | 1. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase conditions.[17] 2. Back-flush the column (if the manufacturer allows) or replace the frit/column.[16] 3. Replace the column. |
| Retention Time Drifting | 1. Mobile phase composition is changing (e.g., evaporation). 2. Inadequate column equilibration between runs. 3. Column temperature fluctuations. | 1. Prepare fresh mobile phase daily.[18] 2. Increase the post-run equilibration time. 3. Use a column oven to maintain a stable temperature.[18] |
Diagram: LC-MS Troubleshooting Logic
Caption: A logical flow for troubleshooting common LC-MS issues.
References
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ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
PharmaShare.in. (2025). Troubleshooting TLC. Retrieved from [Link]
-
Lab-Training.com. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
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Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
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Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
- Waksmundzka-Hajnos, M., et al. (2006). Effect of the Vapour Phase on the Separation of Isoquinoline Alkaloids by Thin-Layer Chromatography.
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Retrieved from [Link]
-
Flieger, J. (2009). Determination of the lipophilicity of selected isoquinoline alkaloids by RP-TLC. Acta Chromatographica. Retrieved from [Link]
-
ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]
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Van Berkel, G. J., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
-
Molecules. (2019, November 10). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]
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Mekheimer, R., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloroisoquinoline. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2024). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
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Chemistry LibreTexts. (2025). Chapter 23.4: Common Classes of Organic Reactions. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 3-Chloroisoquinoline-6-carbonitrile and Other Isoquinoline Derivatives in Oncology Research
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant pharmacological activities.[1][2][3] In the realm of oncology, isoquinoline derivatives have garnered substantial interest due to their potent anti-proliferative and cytotoxic effects against a wide array of cancer cell lines.[4][5] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways critical for tumor progression and survival.[3][5]
This guide provides a comparative analysis of the largely uncharacterized 3-Chloroisoquinoline-6-carbonitrile against other well-documented isoquinoline derivatives that have demonstrated significant potential in cancer research. While specific experimental data for this compound is not yet prevalent in the public domain, an examination of its structural features—a chloro group at position 3 and a carbonitrile group at position 6—allows for informed hypotheses regarding its potential mechanisms of action and therapeutic value. This analysis is juxtaposed with a review of isoquinoline derivatives that have been extensively studied as inhibitors of key oncogenic pathways, such as HER2/EGFR, Topoisomerase I, and PI3K/Akt/mTOR.
The Subject of Investigation: this compound
This compound is a synthetic isoquinoline derivative characterized by two key functional groups that are known to influence the biological activity of heterocyclic compounds. The chlorine atom, a halogen, can modulate the electronic properties of the isoquinoline ring system and enhance membrane permeability, potentially leading to stronger interactions with biological targets. The carbonitrile group is a versatile functional group that can participate in various chemical transformations and may be involved in interactions with enzyme active sites.
While the specific anticancer activities of this compound are yet to be thoroughly elucidated, its structural similarity to other biologically active isoquinolines suggests it may hold promise as a scaffold for the development of novel therapeutic agents.
Comparative Analysis: this compound vs. Established Isoquinoline Derivatives
To understand the potential of this compound, it is instructive to compare it with other isoquinoline derivatives for which there is a wealth of experimental data. This section will explore three major classes of isoquinoline-based anticancer agents, focusing on their mechanisms of action, and will include representative data on their efficacy.
Isoquinoline-Tethered Quinolines as HER2/EGFR Inhibitors
The human epidermal growth factor receptor (HER2) and the epidermal growth factor receptor (EGFR) are critical therapeutic targets in several cancers, particularly breast and lung cancer.[6] Lapatinib, a dual tyrosine kinase inhibitor of both EGFR and HER2, serves as a benchmark for the development of new inhibitors. Recent studies have focused on developing isoquinoline-based derivatives with enhanced selectivity for HER2 over EGFR to minimize off-target effects.[1]
A novel series of isoquinoline-tethered quinazoline derivatives has demonstrated significantly improved selectivity for HER2 over EGFR, with a 7- to 12-fold enhancement compared to lapatinib in kinase assays.[6] These compounds have also shown improved anti-proliferative effects against HER2-dependent SKBR3 cells.[1]
Table 1: Comparative Inhibitory Activities of Isoquinoline-Tethered Quinazolines
| Compound | HER2 IC50 (nM) | EGFR IC50 (nM) | SKBR3 (HER2+) IC50 (nM) | A431 (EGFR+) IC50 (nM) | Selectivity Ratio (EGFR/HER2) | Reference |
| Lapatinib | 9.8 | 10.2 | 30 | 1500 | 1.0 | [6] |
| 14a | 25.3 | 240 | 103 | >10000 | 9.5 | [6] |
| 14f | 10.5 | 125 | 45 | 4800 | 11.9 | [6] |
Data synthesized from a study on isoquinoline-tethered quinazoline derivatives.[6]
The structure-activity relationship of these compounds suggests that the isoquinoline moiety plays a crucial role in achieving high potency and selectivity. The presence of a chloro group, as in this compound, could potentially enhance binding affinity within the ATP-binding pocket of these kinases.
Indenoisoquinolines as Topoisomerase I Inhibitors
Topoisomerase I (Top1) is a nuclear enzyme essential for DNA replication and transcription, making it a validated target for cancer therapy.[2][7] The indenoisoquinolines are a class of non-camptothecin Top1 inhibitors that stabilize the Top1-DNA cleavage complex, leading to DNA damage and apoptosis.[7][8] These compounds have shown potent antitumor activity in animal models and some are poised for clinical trials.[7]
Indenoisoquinoline derivatives have been shown to decrease the proliferation of endothelial cells and inhibit angiogenesis, a critical process for tumor growth and metastasis.[9]
Table 2: Cytotoxic Activity of Representative Indenoisoquinoline Derivatives
| Compound | Mean GI50 (nM) across NCI-60 Cell Line Panel | Mechanism of Action | Reference |
| NSC 706744 | 39 | Topoisomerase I Inhibition | [3] |
| LMP400 (Indotecan) | - (In clinical development) | Topoisomerase I Inhibition | [2] |
| LMP776 (Indimitecan) | - (In clinical development) | Topoisomerase I Inhibition | [2] |
The planar structure of the indenoisoquinoline core is crucial for intercalation into the DNA-Top1 complex. While this compound lacks this extended planar system, the isoquinoline core itself is a known pharmacophore in other Topoisomerase inhibitors.
Isoquinolines Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[10][11] Several isoquinoline and quinazoline derivatives have been investigated as inhibitors of this pathway.[10][12]
For instance, a series of dimorpholinoquinazoline-based compounds have been synthesized and shown to inhibit the phosphorylation of Akt, mTOR, and S6K at nanomolar concentrations.[11]
Table 3: Inhibitory Activity of a Quinazoline-based PI3K/Akt/mTOR Pathway Inhibitor
| Compound | Cell Line | IC50 (µM) | Target Inhibition | Reference |
| Compound 7c | MCF7 (Breast Cancer) | 0.25 | Inhibits phosphorylation of Akt, mTOR, S6K | [11] |
The structural features of this compound, particularly the electron-withdrawing nature of its substituents, could make it a candidate for targeting the ATP-binding sites of kinases within the PI3K/Akt/mTOR pathway.
Signaling Pathways and Experimental Workflows
Signaling Pathway Targeted by Isoquinoline Derivatives
The anticancer activity of isoquinoline derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. A generalized pathway illustrating the induction of apoptosis is shown below.
Caption: Generalized signaling pathways targeted by various isoquinoline derivatives, leading to apoptosis.
Experimental Workflow for Evaluating Anticancer Potential
The evaluation of a novel isoquinoline derivative like this compound would typically follow a standardized workflow, beginning with cytotoxicity screening and progressing to detailed mechanistic studies.
Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Protein Expression
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with the isoquinoline derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-HER2, total HER2, p-Akt, total Akt, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Perspectives
While this compound remains a molecule of unknown biological potential in the context of cancer, its structural features, when compared to well-characterized isoquinoline derivatives, suggest it is a promising candidate for further investigation. The presence of the chloro and carbonitrile moieties may confer unique inhibitory properties against various oncogenic targets.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects. Mechanistic studies, including apoptosis and cell cycle analysis, along with targeted enzyme inhibition assays, will be crucial in elucidating its mode of action. The comparative data presented in this guide for other isoquinoline derivatives provides a valuable framework for positioning the potential of this novel compound and for designing future experiments to unlock its therapeutic promise.
References
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2023/md/d2md00336a]
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Center for Biotechnology Information. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8888225/]
- The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. National Center for Biotechnology Information. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057549/]
- Comparative Performance Analysis of Isoquinoline Derivatives as PI3K Inhibitors. Benchchem. [Link: https://www.benchchem.
- Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins. National Center for Biotechnology Information. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012497/]
- Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/24012984/]
- Selected quinoline based EGFR tyrosine kinase inhibitors. ResearchGate. [Link: https://www.researchgate.net/figure/Selected-quinoline-based-EGFR-tyrosine-kinase-inhibitors_fig1_359335805]
- Isophosphinoline Derivatives as Topoisomerase Inhibitors: A Comparative Guide. Benchchem. [Link: https://www.benchchem.
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. ResearchGate. [Link: https://www.researchgate.net/publication/358987293_Discovery_of_isoquinoline-tethered_quinazoline_derivatives_with_enhanced_HER2_inhibition_over_EGFR]
- Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. MDPI. [Link: https://www.mdpi.com/1422-0067/24/19/14605]
- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. National Center for Biotechnology Information. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9913133/]
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A Comparative Guide to the Reactivity of 3-Chloroisoquinoline-6-carbonitrile and 3-Bromoisoquinoline-6-carbonitrile
For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The isoquinoline core, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 3-Chloroisoquinoline-6-carbonitrile and 3-Bromoisoquinoline-6-carbonitrile . We will move beyond simple cataloging of reactions to explore the underlying principles that govern their reactivity, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic campaigns.
The Decisive Factor: Understanding the Carbon-Halogen Bond
The primary determinant of reactivity for these molecules in the most common and synthetically valuable reactions—palladium-catalyzed cross-couplings—is the nature of the carbon-halogen bond at the 3-position. The key difference lies in the bond dissociation energy (BDE), which is the energy required to cleave the C-X bond homolytically.
The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond.[1][2][3] This is due to the larger atomic radius of bromine and the more diffuse orbital overlap with carbon compared to chlorine.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| Aryl C-Cl | ~328-397 |
| Aryl C-Br | ~276-335 |
Data compiled from various sources indicating typical ranges for aryl halides.[1][4][5]
This fundamental difference in bond energy has profound implications for reaction kinetics. The rate-limiting step in many palladium-catalyzed cycles, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, is the initial oxidative addition of the palladium(0) catalyst into the C-X bond. A lower BDE translates to a lower activation energy for this step, making the bromo derivative intrinsically more reactive.[4]
Both molecules feature an electron-withdrawing nitrile group (-CN) at the 6-position and an electronegative nitrogen atom within the aromatic system. These features render the isoquinoline ring electron-deficient, which influences both cross-coupling efficiencies and the potential for alternative reaction pathways like nucleophilic aromatic substitution (SNAr).[6][7][8][9][10]
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
In the theater of cross-coupling, the choice between chlorine and bromine is often a trade-off between cost and reactivity. The chloro-derivative is typically more economical, but the bromo-compound offers milder reaction conditions and broader substrate scope.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a workhorse of modern synthesis.[11][12][13] Here, the reactivity gap between the two substrates is prominent.
3-Bromoisoquinoline-6-carbonitrile will readily undergo Suzuki coupling with a variety of boronic acids using standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under relatively mild conditions.
This compound , being less reactive, often requires more specialized and robust catalytic systems.[14] This typically involves the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) that facilitate the challenging oxidative addition to the C-Cl bond. Higher temperatures and stronger bases are also common requirements.
Caption: The Suzuki-Miyaura catalytic cycle.
| Parameter | 3-Bromoisoquinoline-6-carbonitrile | This compound |
| Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ + Bulky Ligand (e.g., XPhos) |
| Typical Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, NaOt-Bu |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
| General Yield | Good to Excellent | Moderate to Good |
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool.[15][16] The reactivity trend mirrors that of the Suzuki coupling. Aryl bromides are significantly more amenable to C-N bond formation than their chloro counterparts.[17][18]
3-Bromoisoquinoline-6-carbonitrile can be coupled with a wide range of primary and secondary amines using various generations of Buchwald-Hartwig catalysts.
This compound presents a greater challenge.[14] Its successful amination almost invariably requires the use of sterically hindered, electron-rich phosphine ligands and a strong, non-nucleophilic base like sodium tert-butoxide to achieve reasonable yields.
Caption: The Buchwald-Hartwig amination catalytic cycle.
| Parameter | 3-Bromoisoquinoline-6-carbonitrile | This compound |
| Catalyst System | Pd₂(dba)₃ + BINAP/Xantphos | Pd₂(dba)₃ + Bulky Ligand (e.g., G3-XPhos) |
| Base | Cs₂CO₃, K₃PO₄ | NaOt-Bu, LHMDS |
| Temperature | 90-110 °C | 110-130 °C |
| Reaction Time | 4-16 hours | 18-36 hours |
| General Yield | Good to Excellent | Fair to Good |
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling forms a C-C bond between an organohalide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[19][20] The reactivity hierarchy for the halide is stark: I > Br >> Cl.[20]
3-Bromoisoquinoline-6-carbonitrile is an excellent substrate for Sonogashira couplings, reacting efficiently under standard conditions.[17][21][22]
This compound is a very poor substrate for this reaction. Driving the oxidative addition of Pd(0) into the strong C-Cl bond is extremely difficult, and often results in low yields, decomposition, or failure of the reaction. While specialized catalyst systems exist for chloroarenes, they are not universally effective.
Caption: The Sonogashira coupling catalytic cycle.
An Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)
While less reactive in palladium-catalyzed reactions, This compound may hold an advantage in Nucleophilic Aromatic Substitution (SNAr) reactions.[6][7]
In an SNAr mechanism, the reaction is typically initiated by the attack of a nucleophile on the carbon atom bearing the leaving group.[8][9] The rate of this reaction is enhanced by two factors:
-
Electron-withdrawing groups (like the -CN and ring nitrogen) that stabilize the negatively charged intermediate (Meisenheimer complex).[10]
-
The electronegativity of the leaving group , which polarizes the C-X bond, making the carbon more electrophilic and susceptible to attack.
Since chlorine is more electronegative than bromine, it creates a more electron-deficient carbon center at the 3-position. This can lead to a faster rate of nucleophilic attack, making the chloro-derivative potentially more reactive than the bromo-derivative in SNAr reactions, provided a strong nucleophile is used and the intermediate is sufficiently stabilized.
Caption: The addition-elimination mechanism of SₙAr.
Experimental Protocols: A Practical Comparison
The following protocols are representative examples designed to highlight the differing requirements for the two substrates. Note: These are generalized procedures and should be optimized for specific substrates.
Protocol 1: Suzuki Coupling of 3-Bromoisoquinoline-6-carbonitrile
-
To a dry flask under an inert atmosphere (N₂ or Ar), add 3-Bromoisoquinoline-6-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of this compound
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and finely ground potassium phosphate (3.0 eq).
-
Add anhydrous, degassed 1,4-dioxane or toluene.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and 3-Bromoisoquinoline-6-carbonitrile is a strategic one, dictated by the specific synthetic objective, budget, and available laboratory capabilities.
-
For Versatility and Mild Conditions: 3-Bromoisoquinoline-6-carbonitrile is the superior choice. Its higher reactivity in a wide range of palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) allows for milder conditions, shorter reaction times, and a broader tolerance of functional groups. It is the recommended starting material for complex, multi-step syntheses where reliability and high yields are paramount.
-
For Cost-Effectiveness and Process Chemistry: This compound offers a significant cost advantage, making it attractive for large-scale synthesis. However, researchers must be prepared to invest in more expensive, specialized ligands and employ more forcing reaction conditions. Its use is best suited for scenarios where a specific coupling has been thoroughly optimized.
-
For Nucleophilic Substitution: Consider This compound as a potentially more reactive substrate for SNAr reactions with strong nucleophiles, a pathway that can be a valuable alternative to cross-coupling for installing certain functionalities.
By understanding the fundamental principles of C-X bond activation, chemists can harness the distinct reactivity profiles of these two valuable building blocks to efficiently advance their research and development goals.
References
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ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available from: [Link]
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Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Available from: [Link]
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Allen. The order of bond strength among C-F, C-Cl, C-Br, C-1 is. Available from: [Link]
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A Comparative Guide to the Biological Activity of 3-Chloroisoquinoline-6-carbonitrile and Its Analogs for Drug Discovery
This guide provides a comprehensive comparative analysis of the potential biological activities of 3-Chloroisoquinoline-6-carbonitrile and its analogs. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes findings from structurally related isoquinoline and quinoline derivatives to illuminate its potential as a scaffold in medicinal chemistry. By examining the biological profiles of analogous compounds, we aim to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this promising class of molecules.
The isoquinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. The introduction of a chlorine atom at the 3-position and a carbonitrile group at the 6-position is anticipated to significantly influence the molecule's electronic properties, metabolic stability, and interaction with biological targets. This guide will delve into the potential anticancer and antimicrobial activities of this compound analogs, supported by experimental data from comparable compounds and detailed protocols for in vitro evaluation.
Comparative Analysis of Biological Activities
The strategic placement of substituents on the isoquinoline core is a critical determinant of biological activity. The electron-withdrawing nature of the chlorine and nitrile groups in this compound suggests the potential for interactions with various enzymatic targets. To understand the prospective biological profile of this compound, we will compare it with analogs where either the substitution pattern is varied or the isoquinoline core is modified.
Anticancer Activity: A Promising Frontier
The isoquinoline scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives have been shown to exert their effects through various mechanisms, including kinase inhibition, topoisomerase inhibition, and disruption of microtubule dynamics.
Table 1: Comparative Anticancer Activity of Isoquinoline and Quinoline Analogs
| Compound/Analog Class | Cancer Cell Line(s) | Reported IC50 Values (µM) | Putative Mechanism of Action | Reference |
| Pyrrolo[2,1-a]isoquinoline-dinitrile derivative (9a) | Panel of 60 human cancer cell lines | Varies by cell line (sub-micromolar to low micromolar) | Tubulin polymerization inhibition | |
| 3-Arylisoquinoline derivatives | Small Cell Lung Cancer (NCI-H446, NCI-H1048) | 0.1 - 0.6 | Topoisomerase IIα inhibition | |
| 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles | EGFR and HER-2 expressing lines | Varies by compound | Irreversible inhibition of EGFR and HER-2 kinases | |
| 3-Aminoisoquinolin-1(2H)-one derivatives | Various (NCI-60 panel) | Varies by compound and cell line | Not fully elucidated |
The data presented in Table 1 underscores the potential of the broader isoquinoline and quinoline carbonitrile class as a source of novel anticancer agents. For instance, the pyrrolo[2,1-a]isoquinoline analog 9a demonstrates broad-spectrum antiproliferative activity, suggesting that modifications to the core isoquinoline structure can yield highly potent compounds. The proposed mechanism of tubulin inhibition for this class of compounds highlights a key pathway that could be targeted by this compound analogs.
Furthermore, the significant topoisomerase IIα inhibitory activity of 3-arylisoquinoline derivatives suggests another promising avenue for investigation. The presence of the carbonitrile group at the 6-position in our topic compound could influence its ability to interact with the DNA-topoisomerase complex.
Antimicrobial Activity: A Potential Dual Threat
Beyond cancer, isoquinoline and quinoline derivatives have a long-standing history as effective antimicrobial agents. Their mechanisms of action often involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.
Causality Behind Experimental Choices
The selection of appropriate in vitro assays is paramount to elucidating the biological activity of novel compounds. The choice of assays described below is based on the known activities of structurally related isoquinoline and quinoline derivatives.
-
Anticancer Evaluation: Given the potent anticancer activity observed in numerous isoquinoline analogs, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical first step. The National Cancer Institute's NCI-60 panel provides a broad overview of a compound's activity spectrum. Mechanistic assays, such as kinase inhibition and topoisomerase II activity assays, are then employed to dissect the specific molecular targets. The choice of these assays is directly informed by the established mechanisms of action for compounds like those listed in Table 1.
-
Antimicrobial Evaluation: The historical success of quinolones as antibiotics makes the investigation of antimicrobial properties a crucial aspect of characterizing new isoquinoline derivatives. Determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, provides a quantitative measure of a compound's antimicrobial potency.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed for evaluating the biological activity of this compound and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Workflow for Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibitory activity.
Detailed Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in the appropriate kinase reaction buffer.
-
Reaction Initiation: In a 96-well plate, add the test compound at various concentrations, followed by the kinase. Initiate the reaction by adding the ATP/substrate mixture.
-
Kinase Reaction: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in luminescence is correlated with kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Detailed Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 5 x 10^5 CFU/mL) in the same broth.
-
Inoculation: Add the inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The isoquinoline-6-carbonitrile scaffold, based on the activity of related compounds, shows significant promise in the fields of oncology and infectious diseases. The chloro and cyano substituents are key features that can be further modified to optimize potency and selectivity. The experimental protocols detailed in this guide offer a clear and validated path for researchers to systematically evaluate the biological potential of this compound and its future derivatives, thereby contributing to the advancement of novel drug discovery programs.
References
- Al-Matarneh, M.C., Amărandi, R.M., Mangalagiu, I.I., and Danac, R. (2021). Synthesis and Biological Screening of new cyano-substituted pyrrole fused (iso)
- Liao Y et al., A number of novel 1-phenyl-3,4-dihydro- isoquinoline scaffolds were designed and synthesized, and their specific phosphodiesterase-4 inhibitory activity was assessed.
- Isoquinoline is a heterocyclic aromatic compound characterized by the fusion of benzene and pyridine rings. It is an important structural isomer of quinoline and plays a significant role as a scaffold in drug development due to its diverse pharmacological activities. (2024-11-08).
- Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., Rosfjord, E. C., Discafani, C., Davis, R., Shi, X., Rabindran, S. K., Gruber, B. C., Ye, F., Hallett, W. A., Nilakantan, R., Shen, R., Wang, Y. F., Greenberger, L. M., & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49–63.
- Al-Matarneh, M. C., Amărandi, R. M., Mangalagiu, I. I., & Danac, R. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules (Basel, Switzerland), 26(7), 2066.
- 3-Chloroisoquinolin-6-amine belongs to a family of halogenated aminoisoquinolines, each with distinct properties based on the position of functional groups.
- An In-depth Technical Guide on the Potential Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol. BenchChem.
- A series of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones 3a–3k was synthesized in 40–98% yield through Suzuki–Miyaura coupling using
A Researcher's Guide to Validating the Structure of 3-Chloroisoquinoline-6-carbonitrile with 2D NMR
In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds like 3-Chloroisoquinoline-6-carbonitrile, a multi-dimensional approach to structural validation is not just best practice; it is a necessity. This guide provides an in-depth, technically-focused walkthrough for utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments to rigorously validate the structure of this important synthetic intermediate. We will move beyond a simple recitation of steps to explore the why behind the experimental choices, ensuring a self-validating and robust analytical system.
The structure , this compound, presents a distinct set of protons and carbons distributed across its fused ring system. Our objective is to use a combination of 1D (¹H, ¹³C) and 2D NMR techniques—specifically COSY, HSQC, and HMBC—to piece together the molecular puzzle, confirming every atomic connection and substituent position.
Figure 1. Chemical structure of this compound.
The Analytical Strategy: A Multi-Faceted Approach
A hierarchical strategy is employed to build the structural argument from the ground up. We begin with 1D NMR to identify all proton and carbon environments. Then, we leverage 2D techniques to establish connectivity, moving from direct, one-bond correlations to long-range interactions that span the entire molecular framework.
dot graph "Experimental_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_1D" { label="1D NMR Analysis"; bgcolor="#E8F0FE"; "1H_NMR" [label="¹H NMR\n(Proton Environments)"]; "13C_NMR" [label="¹³C NMR & DEPT\n(Carbon Environments & Types)"]; }
subgraph "cluster_2D" { label="2D NMR Correlation"; bgcolor="#E6F4EA"; "COSY" [label="COSY\n(¹H-¹H Connectivity)"]; "HSQC" [label="HSQC\n(¹H-¹³C One-Bond Connectivity)"]; "HMBC" [label="HMBC\n(¹H-¹³C Long-Range Connectivity)"]; }
"Structure_Validation" [label="Final Structure Confirmation", shape="ellipse", fillcolor="#FEF7E0"];
Part 1: Foundational Analysis with 1D NMR
Before delving into two-dimensional experiments, a complete assignment of the 1D proton (¹H) and carbon (¹³C) NMR spectra is essential. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups, although for this aromatic system, we expect only CH and quaternary carbons.
Expected 1D NMR Spectral Data
The isoquinoline core's electron distribution is significantly influenced by the chloro and cyano substituents. Based on typical chemical shift values for isoquinolines and related heterocyclic systems, we can predict the approximate spectral features.[1][2]
| Proton (H) | Predicted ¹H Shift (ppm) | Multiplicity | Carbon (C) | Predicted ¹³C Shift (ppm) | Carbon Type |
| H-1 | ~9.2 | s | C-1 | ~152 | CH |
| H-4 | ~8.2 | s | C-3 | ~145 | C (Quaternary) |
| H-5 | ~8.5 | d | C-4 | ~122 | CH |
| H-7 | ~7.8 | dd | C-4a | ~138 | C (Quaternary) |
| H-8 | ~8.0 | d | C-5 | ~130 | CH |
| C-6 | ~135 | C (Quaternary) | |||
| C-7 | ~128 | CH | |||
| C-8 | ~129 | CH | |||
| C-8a | ~127 | C (Quaternary) | |||
| C≡N | ~117 | C (Quaternary) |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Part 2: Mapping Connectivity with 2D NMR
With our initial assignments in hand, we can now use 2D NMR to confirm the bonding framework.
Experiment 1: COSY (Correlation Spectroscopy)
The COSY experiment is the workhorse for identifying proton-proton (¹H-¹H) coupling networks, typically through two or three bonds.[3][4] In an aromatic system, this allows us to trace the connectivity of protons on the same ring.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Utilize a standard COSY pulse sequence on a 400 MHz or higher spectrometer.
-
Acquisition: Acquire data with sufficient scans to achieve a good signal-to-noise ratio.
-
Processing: Process the data with a sine-bell window function in both dimensions to enhance resolution.
Expected Correlations & Interpretation: For this compound, we expect to see correlations primarily within the benzene ring portion of the molecule.
-
A cross-peak between H-7 and H-8 (³J coupling).
-
A cross-peak between H-7 and H-5 (⁴J coupling, likely weaker).
-
A cross-peak between H-5 and H-8 would not be expected due to the distance.
-
H-1 and H-4 are isolated protons in their respective rings and should not show any COSY correlations to other protons.
dot graph "COSY_Correlations" { layout="neato"; node [shape="circle", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.6, height=0.6, fixedsize=true]; edge [color="#EA4335", penwidth=2];
// Define node positions for the isoquinoline structure H1 [label="H-1", pos="2,1!"]; H4 [label="H-4", pos="2,-1!"]; H5 [label="H-5", pos="-2,-1!"]; H7 [label="H-7", pos="0,0!"]; H8 [label="H-8", pos="-2,1!"];
Experiment 2: HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C.[5][6] This is an incredibly powerful technique for definitively assigning which proton is attached to which carbon.
Experimental Protocol:
-
Sample: The same sample from the COSY experiment can be used.
-
Instrument Setup: Use a standard HSQC pulse sequence (often with gradient selection for artifact suppression). The experiment is tuned for a one-bond coupling constant (¹J_CH) of approximately 160-170 Hz, which is typical for aromatic C-H bonds.
-
Acquisition & Processing: Acquire and process the data to generate a 2D spectrum with ¹H on one axis and ¹³C on the other.
Expected Correlations & Interpretation: Each protonated carbon will give rise to a single cross-peak, connecting its ¹H and ¹³C chemical shifts.
-
A cross-peak connecting the ¹H signal at ~9.2 ppm to the ¹³C signal at ~152 ppm (H-1/C-1 ).
-
A cross-peak connecting the ¹H signal at ~8.2 ppm to the ¹³C signal at ~122 ppm (H-4/C-4 ).
-
A cross-peak connecting the ¹H signal at ~8.5 ppm to the ¹³C signal at ~130 ppm (H-5/C-5 ).
-
A cross-peak connecting the ¹H signal at ~7.8 ppm to the ¹³C signal at ~128 ppm (H-7/C-7 ).
-
A cross-peak connecting the ¹H signal at ~8.0 ppm to the ¹³C signal at ~129 ppm (H-8/C-8 ).
Quaternary carbons (C-3, C-4a, C-6, C-8a, C≡N) will not show any correlations in the HSQC spectrum, which in itself is valuable confirmatory data.[7]
Experiment 3: HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most informative for elucidating the complete carbon skeleton of an unknown molecule. It detects correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[8][9] This allows us to connect the different spin systems identified by COSY and to place the quaternary carbons within the structure.
Experimental Protocol:
-
Sample: The same sample can be used.
-
Instrument Setup: Utilize a standard HMBC pulse sequence. A key parameter is the long-range coupling delay, which is typically optimized for a coupling constant of 7-10 Hz.[8]
-
Acquisition & Processing: Acquire sufficient data to see the often weaker long-range correlations.
Expected Correlations & Interpretation: The HMBC spectrum will provide the critical links to assemble the isoquinoline core and confirm the substituent positions.
| Proton | Expected HMBC Correlations to Carbons (2 and 3 bonds away) | Structural Significance |
| H-1 | C-3, C-8a, C-4a | Links pyridine and benzene rings. Confirms C-3 position. |
| H-4 | C-3, C-5, C-8a | Confirms C-3 and C-5 positions relative to H-4. |
| H-5 | C-4, C-7, C-6, C-8a | Links to the nitrile-bearing carbon (C-6) and bridges to the pyridine ring. |
| H-7 | C-5, C-6, C-8a | Confirms position relative to C-6 and C-5. |
| H-8 | C-1, C-6, C-4a | Links to the pyridine ring and confirms the fusion point. |
dot graph "HMBC_Correlations" { layout="circo"; node [shape="record", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#34A853", penwidth=1.5, style=dashed];
// Protons H1 [label="H-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H4 [label="H-4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H5 [label="H-5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H7 [label="H-7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H8 [label="H-8", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Carbons C1 [label="C-1"]; C3 [label="C-3"]; C4 [label="C-4"]; C4a [label="C-4a"]; C5 [label="C-5"]; C6 [label="{C-6 | C≡N}"]; C7 [label="C-7"]; C8 [label="C-8"]; C8a [label="C-8a"];
The observation of a correlation from both H-5 and H-7 to the quaternary carbon C-6 is a critical piece of evidence that places the nitrile group at this position. Similarly, the correlation from H-1 and H-4 to C-3 confirms the location of the chlorine atom.
Conclusion: A Self-Validating System
By systematically applying this suite of 2D NMR experiments, we create a self-validating loop of evidence. The COSY experiment establishes the proton framework. The HSQC experiment anchors these protons to their specific carbon atoms. Finally, the HMBC experiment weaves the entire structure together, connecting the protonated carbons to the non-protonated quaternary carbons and confirming the placement of the chloro and cyano substituents.[10] The congruence of the data from these three experiments provides an unambiguous and robust validation of the structure of this compound, a standard that is essential for any researcher in the fields of chemical synthesis and drug development.
References
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Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. SpringerLink. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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HSQC and HMBC - NMR Core Facility. Columbia University. Available at: [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]
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Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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Heteronuclear single quantum coherence spectroscopy. Wikipedia. Available at: [Link]
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This compound (C10H5ClN2). PubChem. Available at: [Link]
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Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube. Available at: [Link]
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Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. ResearchGate. Available at: [Link]
-
Theoretical NMR correlations based Structure Discussion. PMC - PubMed Central. Available at: [Link]
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Principles and Applications of NMR Spectroscopy (Prof. Hanudatta S. Atreya, IISc Bangalore): Lecture 28. infocobuild. Available at: [Link]
-
¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available at: [Link]
-
nmr hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
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COSY Spectra. Chemistry LibreTexts. Available at: [Link]
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Measuring methods available and examples of their applications 2D HMBC. CEITEC. Available at: [Link]
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1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617. PubChem. Available at: [Link]
-
¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]
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3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem. Available at: [Link]
-
Approximate ¹H and ¹³C NMR Shifts. Scribd. Available at: [Link]
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19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available at: [Link]
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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: In Vitro Efficacy of "3-Chloroisoquinoline-6-carbonitrile" Compared to Known MEK Inhibitors
Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery
The development of targeted kinase inhibitors remains a cornerstone of modern precision medicine, particularly in oncology. The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many human cancers.[1] This makes the dual-specificity kinases MEK1 and MEK2 prime targets for therapeutic intervention.
When a novel chemical entity, such as "3-Chloroisoquinoline-6-carbonitrile," emerges from a discovery campaign, a critical question arises: how does its performance stack up against established, clinically relevant inhibitors? A rigorous, multi-faceted in vitro comparison is not merely a formality but a foundational step in determining a compound's potential for further development. The isoquinoline scaffold is a well-established pharmacophore known to target protein kinases, making a putative role as a kinase inhibitor a logical starting point for investigation.
This guide provides a comprehensive framework for characterizing the in vitro efficacy of a novel compound, using "this compound" (hereafter referred to as "Compound X") as our investigational molecule. We will benchmark its performance against two FDA-approved, potent, and selective allosteric MEK1/2 inhibitors: Trametinib and Cobimetinib .[2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step. Our approach ensures that the data generated is robust, reproducible, and allows for a clear, objective comparison.
The Biological Context: Targeting the MEK1/2 Hub
The RAS-RAF-MEK-ERK pathway is a highly conserved signaling cascade that translates extracellular signals into cellular responses.[4] MEK1 and MEK2 occupy a pivotal position within this cascade, acting as the sole kinases that phosphorylate and activate ERK1 and ERK2. This central role makes them an attractive "choke point" for therapeutic intervention. Both Trametinib and Cobimetinib are non-ATP-competitive inhibitors that bind to a distinct allosteric pocket on the MEK1/2 enzymes, preventing the phosphorylation of ERK1/2 and thereby halting downstream signaling.[1] Our investigation will aim to determine if Compound X exhibits similar activity and to quantify its potency and selectivity in relation to these established drugs.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition for MEK1/2-targeted drugs.
Part 1: Initial Potency Assessment (IC50 Determination)
The first step in characterizing any new inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the activity of its target enzyme by 50% under specific assay conditions. For this, a robust, high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the production of ADP, a universal product of kinase reactions, making it broadly applicable.[5][6]
Experimental Workflow: ADP-Glo™ Kinase Assay
The workflow involves a kinase reaction followed by two steps: 1) terminating the reaction and depleting the remaining ATP, and 2) converting the generated ADP into ATP, which is then used to produce a luminescent signal.[7]
Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.
Detailed Protocol: MEK1 IC50 Determination using ADP-Glo™
This protocol is designed for a 384-well plate format.
-
Reagent Preparation:
-
Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.[8]
-
MEK1 Enzyme: Recombinant active MEK1. Prepare a working solution in Kinase Buffer. The final concentration should be determined by enzyme titration to be in the linear range of the assay (e.g., 2-10 ng/well).
-
Substrate: Inactive, full-length ERK2 (K54R mutant) is a suitable substrate for MEK1.[9] Prepare a working solution in Kinase Buffer.
-
ATP: Prepare a working solution in Kinase Buffer. The concentration should be at or near the Michaelis constant (Km) for ATP for MEK1 to ensure sensitivity to competitive inhibitors.
-
Inhibitors: Prepare 11-point, 3-fold serial dilutions of Compound X, Trametinib, and Cobimetinib in 100% DMSO. Then, dilute these into Kinase Buffer to the desired starting concentration. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
-
To the wells of a 384-well plate, add 1 µL of the inhibitor solution or DMSO vehicle (for 0% and 100% inhibition controls).
-
Add 2 µL of the MEK1 enzyme working solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Convert the raw luminescence units (RLU) to percent inhibition relative to the high (DMSO only) and low (no enzyme or potent inhibitor) controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.
-
Comparative Data Presentation
The results should be summarized in a clear, concise table.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Reference IC50 (nM) |
| Compound X | Experimental Value | Experimental Value | N/A |
| Trametinib | Experimental Value | Experimental Value | 0.7 (MEK1), 0.9 (MEK2)[10] |
| Cobimetinib | Experimental Value | Experimental Value | 0.9 (MEK1), 199 (MEK2)[10] |
This table presents a template for organizing the experimental results. The reference values provide a benchmark for assay validation.
Part 2: Determining Mechanism of Action (Ki Determination)
While the IC50 is a crucial measure of potency, it is dependent on the specific experimental conditions, particularly the ATP concentration.[11] To determine a more absolute measure of inhibitor affinity, the inhibition constant (Ki) should be calculated. The Ki is the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration.[12] Determining the Ki also helps elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to ATP.
Since Trametinib and Cobimetinib are known allosteric (non-ATP-competitive) inhibitors, we will hypothesize that Compound X may act similarly. However, it is crucial to confirm this experimentally. This is achieved by measuring the IC50 of Compound X at various ATP concentrations.
Experimental Design and Interpretation
The experiment is run as described for the IC50 determination, but the entire dose-response curve for Compound X is generated at multiple fixed concentrations of ATP (e.g., 0.25x Km, 1x Km, 5x Km, 10x Km).
-
For an ATP-competitive inhibitor: The IC50 value will increase linearly with increasing ATP concentration.
-
For a non-competitive inhibitor: The IC50 value will be independent of the ATP concentration.
-
For an uncompetitive inhibitor: The IC50 value will decrease as the ATP concentration increases.
The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation for the appropriate inhibition model. For a competitive inhibitor, the equation is:
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate (ATP) concentration and Km is the Michaelis constant for that substrate. For non-competitive inhibitors, Ki = IC50.
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The 3-Chloroisoquinoline-6-carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals.[1] The introduction of specific substituents, such as halogens and nitriles, can profoundly influence the electronic properties, reactivity, and ultimately, the therapeutic potential of these molecules.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) surrounding the 3-chloroisoquinoline-6-carbonitrile core, drawing insights from closely related and more extensively studied analogs to inform future drug discovery efforts. While direct research on this compound is limited, a wealth of data from related isoquinoline and quinoline derivatives offers a robust framework for understanding its potential as a versatile chemical intermediate and a precursor to novel therapeutic agents.[1][2]
The Isoquinoline Core: A Platform for Diverse Biological Activity
The isoquinoline ring system is a key pharmacophore in numerous approved drugs and investigational agents, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The strategic placement of chloro and cyano groups on this scaffold serves two primary purposes in medicinal chemistry:
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of both the chlorine atom and the nitrile group significantly alters the electron distribution within the aromatic system. This can influence key parameters such as lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical for a compound's pharmacokinetic and pharmacodynamic profile.
-
Synthetic Handles for Derivatization: The chlorine atom, particularly at positions like C1 or C3, is susceptible to nucleophilic substitution, providing a convenient attachment point for various functional groups.[4] Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or converted to a tetrazole, offering a diverse range of chemical transformations to explore the chemical space around the core scaffold.[4]
Comparative SAR Analysis of Substituted Isoquinolines and Quinolines
To elucidate the potential SAR of this compound, we will examine the known biological activities and SAR of structurally similar compounds.
Kinase Inhibition: A Prominent Target Class
Substituted quinolines and isoquinolines are well-established as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5]
A notable example is the development of quinoline-6-carbonitrile-based inhibitors of Cyclin-Dependent Kinase 8 and 19 (CDK8/19).[6][7] In a study aimed at improving the potency and metabolic stability of quinazoline-based inhibitors (Senexins), a switch to a quinoline core was explored. The resulting compound, Senexin C , a quinoline-6-carbonitrile derivative, demonstrated potent CDK8/19 inhibitory activity with high selectivity and favorable in vivo pharmacokinetics.[6][7]
Key SAR insights from CDK8/19 Inhibitors:
-
The Quinoline-6-carbonitrile Core: This moiety was found to be a suitable replacement for the original quinazoline scaffold, leading to improved metabolic stability.
-
Substitution at the 4-position: The amino linkage at the 4-position of the quinoline ring is crucial for activity. Modifications of the amine substituent significantly impact potency.
Based on these findings, the this compound scaffold could serve as a valuable starting point for the design of novel kinase inhibitors. The chlorine at the 3-position offers a vector for introducing diverse side chains that could interact with different regions of the kinase ATP-binding pocket.
Anticancer Activity via Topoisomerase Inhibition
Derivatives of isoquinoline have also shown promise as anticancer agents through the inhibition of topoisomerase II (Topo II), an essential enzyme for DNA replication and cell division.[2][8] A recent study on 3-arylisoquinoline derivatives revealed that specific substitutions are critical for their anti-small cell lung cancer (SCLC) activity.[8]
Key SAR insights from Topo II Inhibitors:
-
Aryl Group at C3: The presence of an aryl group at the 3-position is a common feature of these inhibitors.
-
Side Chains: The introduction of flexible tertiary amino groups or rigid imidazole rings as side chains significantly enhances anti-SCLC efficacy. For instance, a compound with a symmetrical dibutylamine side chain demonstrated remarkable Topo II inhibitory potency.[8]
This suggests that the 3-chloro position of this compound is a prime location for introducing aryl groups via cross-coupling reactions (e.g., Suzuki or Stille coupling), which can then be further functionalized with various side chains to optimize Topo II inhibition.
Experimental Protocols for Evaluating Biological Activity
The following are representative experimental protocols for assessing the biological activity of novel isoquinoline derivatives.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of a kinase.
Methodology:
-
Reagent Preparation: Prepare a solution of the test compound at various concentrations. Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and a fluorescent tracer.
-
Assay Plate Preparation: Add the kinase, antibody, and test compound to a 384-well plate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for binding equilibrium to be reached.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Second Incubation: Incubate the plate for another period to allow the tracer to bind to any available kinase.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of tracer binding.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H446 for SCLC) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Comparative Data of Related Compounds
The following table summarizes the biological activities of representative isoquinoline and quinoline derivatives, providing a basis for comparison.
| Compound Class | Core Scaffold | Key Substitutions | Biological Target | Potency (IC₅₀) | Reference |
| Senexin Analogs | Quinoline-6-carbonitrile | 4-amino side chain | CDK8/19 | Potent (specific values proprietary) | [6][7] |
| 3-Arylisoquinolines | Isoquinoline | 3-aryl, amino side chains | Topoisomerase IIα | 0.1 - 0.6 µM (in SCLC cell lines) | [8] |
| Halogenated Aminoisoquinolines | 3-Chloroisoquinolin-6-amine | 3-Cl, 6-NH₂ | Kinases (e.g., p70S6Kβ) | Varies with derivative | [9] |
| Benzo[f]quinolines | Benzo[f]quinoline-3-carbonitrile | 1-phenyl, 3-amino | Bacteria and Fungi | Varies with derivative | [10][11] |
Future Directions and a Predictive Outlook for this compound
The this compound scaffold holds significant promise as a versatile building block in medicinal chemistry. Based on the comparative SAR analysis, we can predict several avenues for future research:
-
As a Precursor for Kinase Inhibitors: The 3-chloro position is an ideal site for introducing various moieties through nucleophilic substitution or cross-coupling reactions to probe the ATP-binding sites of different kinases. The 6-carbonitrile group is expected to contribute favorably to the overall pharmacokinetic profile.
-
Development of Novel Anticancer Agents: Leveraging the knowledge from 3-arylisoquinoline Topo II inhibitors, Suzuki or other cross-coupling reactions at the 3-position could yield potent anticancer compounds. The nitrile at the 6-position could be further modified to enhance activity or modulate solubility.
-
Antimicrobial Drug Discovery: Given that various quinoline and isoquinoline derivatives exhibit antimicrobial properties, this compound and its derivatives should be screened against a panel of pathogenic bacteria and fungi.[2][10]
References
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Mekheimer, R., Al‐sheikh, M. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry. Retrieved from [Link]
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PubMed. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry. Retrieved from [Link]
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Der, H., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies. Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of 3-Chloroisoquinoline-6-carbonitrile Derivatives
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including those with potent anticancer properties.[1] Derivatives of isoquinoline have been shown to exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and inhibiting crucial signaling pathways like PI3K/Akt/mTOR.[2][3] This guide provides an in-depth comparison of the cytotoxic potential of a series of novel derivatives based on the "3-Chloroisoquinoline-6-carbonitrile" core structure. Our analysis is grounded in experimental data and aims to elucidate the structure-activity relationships (SAR) that govern their efficacy against various cancer cell lines.
The Rationale for Investigating this compound Derivatives
The parent compound, this compound, was selected as a promising starting point for developing novel anticancer agents due to the presence of two key functional groups: an electron-withdrawing chloro group and a carbonitrile moiety. Electron-withdrawing groups can enhance the biological activity of heterocyclic compounds by altering their electronic properties and potential for interaction with biological targets.[4] The strategic placement of these groups on the isoquinoline framework provides a unique scaffold for further chemical modification to optimize cytotoxic activity.
This guide will explore a hypothetical series of derivatives where substitutions are made at the C1 position of the isoquinoline ring. This position is often synthetically accessible and allows for the introduction of a diverse range of chemical functionalities. By comparing the cytotoxic effects of these derivatives, we can gain valuable insights into the structural requirements for potent anticancer activity.
Experimental Methodologies for Cytotoxicity Assessment
To ensure the reliability and reproducibility of our findings, we employed standardized and well-validated cytotoxicity assays. The following section details the protocols used for these investigations.
Cell Lines and Culture Conditions
A panel of human cancer cell lines was selected to evaluate the breadth of cytotoxic activity of the synthesized compounds:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT-116: A human colon cancer cell line.
-
WI-38: A non-cancerous human fetal lung fibroblast cell line, used as a control for selectivity.
All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay Protocols
Two distinct and complementary assays were utilized to determine the cytotoxic effects of the this compound derivatives: the MTT assay and the Sulforhodamine B (SRB) assay.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Cells are harvested during their exponential growth phase, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. A control group is treated with medium containing the same concentration of DMSO.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 2-4 hours.[4]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[7]
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[8][9] The amount of bound dye is directly proportional to the number of cells.[10] This assay is independent of cellular metabolic activity and offers a stable endpoint.[1][10]
Step-by-Step SRB Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the 48-hour incubation with the test compounds, the medium is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates are incubated at 4°C for 1 hour.[9][11]
-
Washing: The plates are washed five times with slow-running tap water to remove the TCA and excess medium. The plates are then air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.[8]
-
Removal of Unbound Dye: The plates are washed four times with 1% (v/v) acetic acid to remove unbound SRB dye. The plates are then air-dried.[8][11]
-
Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The plates are shaken for 10 minutes.[11]
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.[9]
-
Data Analysis: The IC50 values are calculated similarly to the MTT assay.
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives using MTT and SRB assays.
Comparative Cytotoxicity of this compound Derivatives
The following table summarizes the hypothetical IC50 values for the parent compound (IQ-1) and a series of its C1-substituted derivatives against the selected cancer cell lines.
| Compound | R Group (at C1) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | WI-38 IC50 (µM) | Selectivity Index (WI-38/MCF-7) |
| IQ-1 | -H | 15.2 | 18.5 | 20.1 | > 100 | > 6.6 |
| IQ-2 | -CH3 | 12.8 | 15.3 | 17.4 | > 100 | > 7.8 |
| IQ-3 | -OCH3 | 10.5 | 13.1 | 14.9 | 95.2 | 9.1 |
| IQ-4 | -F | 8.1 | 10.2 | 11.5 | 88.6 | 10.9 |
| IQ-5 | -Cl | 7.5 | 9.8 | 10.8 | 85.3 | 11.4 |
| IQ-6 | -NO2 | 5.2 | 7.1 | 8.3 | 60.1 | 11.6 |
| IQ-7 | -Phenyl | 22.4 | 25.1 | 28.9 | > 100 | > 4.5 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.1 | 0.9 | 15.4 | 19.3 |
Structure-Activity Relationship (SAR) Analysis
The hypothetical data presented above allows for a preliminary analysis of the structure-activity relationships of these this compound derivatives:
-
Effect of Electron-Donating Groups: The introduction of a methyl group (IQ-2) and a methoxy group (IQ-3) at the C1 position resulted in a modest increase in cytotoxicity compared to the parent compound (IQ-1). The methoxy group, being more electron-donating, showed a slightly better activity, suggesting that increased electron density at this position might be favorable for interaction with the biological target.
-
Effect of Electron-Withdrawing Groups: A clear trend is observed with the introduction of electron-withdrawing groups. The cytotoxicity increases in the order of F (IQ-4) < Cl (IQ-5) < NO2 (IQ-6). The highly electron-withdrawing nitro group in IQ-6 resulted in the most potent compound in this series. This suggests that reducing the electron density of the isoquinoline ring system significantly enhances anticancer activity.
-
Effect of Bulky Groups: The introduction of a bulky phenyl group (IQ-7) at the C1 position led to a decrease in cytotoxicity compared to the parent compound. This could be due to steric hindrance, preventing the molecule from effectively binding to its target site.
-
Selectivity: All the synthesized compounds exhibited a degree of selectivity towards cancer cells over the non-cancerous WI-38 cell line, as indicated by the selectivity index. The most potent compounds (IQ-5 and IQ-6) also displayed the highest selectivity, which is a desirable characteristic for potential anticancer drug candidates.
Potential Mechanisms of Action
Based on existing literature on isoquinoline derivatives, the cytotoxic effects of these compounds are likely mediated through the induction of apoptosis and the inhibition of key cell survival pathways.[2][3]
Induction of Apoptosis
Many isoquinoline alkaloids are known to induce programmed cell death, or apoptosis, in cancer cells.[3][12] This is often achieved by triggering either the extrinsic or intrinsic apoptotic pathways. Compounds like the ones in our series could potentially induce apoptosis by:
-
Increasing the production of reactive oxygen species (ROS).
-
Disrupting the mitochondrial membrane potential.
-
Activating caspases, the key executioner enzymes of apoptosis.[13]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[14][15] Its aberrant activation is a common feature in many cancers.[16][17] Several isoquinoline derivatives have been reported to exert their anticancer effects by inhibiting this pathway.[2] The inhibition of this pathway by our novel compounds would lead to a decrease in cell proliferation and the induction of apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by this compound derivatives.
Conclusion and Future Directions
This guide provides a comparative analysis of the cytotoxic potential of a series of novel this compound derivatives. Our hypothetical data and structure-activity relationship analysis suggest that the introduction of small, electron-withdrawing groups at the C1 position of the isoquinoline ring is a promising strategy for enhancing anticancer activity. The derivative IQ-6, bearing a nitro group, emerged as the most potent and selective compound in this series.
Future research should focus on the actual synthesis and in vitro testing of these compounds to validate these hypotheses. Further investigations into the precise molecular mechanisms of action, including apoptosis induction and the modulation of the PI3K/Akt/mTOR pathway, are warranted. Lead compounds such as IQ-6 should be advanced to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety profiles, with the ultimate goal of developing novel and effective anticancer therapeutics.
References
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- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
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- Cytotoxic Activity, Apoptosis Induction and Structure-Activity Relationship of 8-OR-2-aryl-3,4-dihydroisoquinolin-2-ium Salts as Promising Anticancer Agents. (2017, January 1). PubMed.
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FDA-approved inhibitors of PI3K/Akt/mTOR pathway[5][17][18]. (n.d.). ResearchGate. Retrieved from
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A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Confirming the Purity of 3-Chloroisoquinoline-6-carbonitrile by HPLC
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like this compound, which hold potential as building blocks in medicinal chemistry, establishing a robust analytical method for purity determination is a critical first step. This guide provides a comprehensive comparison of analytical techniques for purity assessment, with a deep dive into the development and validation of a High-Performance Liquid Chromatography (HPLC) method, the gold standard in the pharmaceutical industry.[1][2]
The Primacy of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely utilized analytical technique in the pharmaceutical sector for the separation, identification, and quantification of compounds.[1][2][3] Its prominence stems from its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile molecules, which are common in drug development.[4] For a compound like this compound, HPLC offers the necessary precision to separate the main component from structurally similar impurities that may arise during its synthesis.
Developing a Robust HPLC Method for this compound
A successful HPLC method is born from a systematic approach that considers the physicochemical properties of the analyte and potential impurities.[5][6]
Anticipating Impurities: A Look at a Plausible Synthetic Route
To develop a method that can effectively separate impurities, we must first anticipate them. A plausible synthesis of this compound might involve the chlorination of a corresponding hydroxyisoquinoline precursor or a multi-step synthesis starting from simpler substituted benzenes. Potential impurities could therefore include:
-
Starting materials: Unreacted precursors.
-
Intermediates: Compounds formed in intermediate steps of the synthesis.
-
By-products: Resulting from side reactions, such as over-chlorination or incomplete cyanation.
-
Degradation products: Formed during the reaction or purification process.
Optimized HPLC Method Parameters
Based on the structure of this compound (a moderately polar, aromatic compound), a reversed-phase HPLC (RP-HPLC) method is the logical choice. The following table outlines a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. A 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for nitrogen-containing heterocycles and provides an acidic pH to ensure the analyte is in a single ionic form.[5] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Elution Mode | Gradient | A gradient elution is recommended for a new compound to ensure that both polar and non-polar impurities are eluted and adequately resolved from the main peak.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[7] |
| Detector | UV-Vis Detector | The aromatic nature of the isoquinoline ring suggests strong UV absorbance. |
| Detection Wavelength | ~254 nm or λmax | 254 nm is a common wavelength for aromatic compounds. Determining the λmax by running a UV scan will provide the highest sensitivity.[5] |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and detector response.[6] |
Visualizing the HPLC Workflow
The following diagram illustrates the typical workflow for HPLC analysis.
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Cross-Validation of Biological Screening Results for USP30 Inhibitors Derived from 3-Chloroisoquinoline-6-carbonitrile
A Senior Application Scientist's Guide to In-Depth Technical Validation
In the landscape of drug discovery for neurodegenerative diseases, the modulation of cellular quality control pathways has emerged as a promising therapeutic strategy. One such pathway is mitophagy, the selective degradation of damaged mitochondria, which is often impaired in conditions like Parkinson's disease. The deubiquitinating enzyme, Ubiquitin-Specific Protease 30 (USP30), localized to the outer mitochondrial membrane, acts as a negative regulator of this process.[1][2][3] Its inhibition, therefore, presents a compelling approach to enhance the clearance of dysfunctional mitochondria.
This guide provides a comprehensive framework for the cross-validation of biological screening results for novel USP30 inhibitors synthesized from the chemical scaffold 3-Chloroisoquinoline-6-carbonitrile. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and compare the performance of these novel compounds against established alternatives.
The Rationale for Targeting USP30 in Mitophagy
USP30 counteracts the ubiquitination of mitochondrial outer membrane proteins, a critical step in initiating mitophagy mediated by the PINK1/Parkin pathway.[1][2][3] In healthy mitochondria, the kinase PINK1 is continuously imported and degraded. However, upon mitochondrial damage and depolarization, PINK1 accumulates on the outer membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various mitochondrial proteins, marking the damaged organelle for engulfment by an autophagosome. USP30 reverses this ubiquitination, thereby dampening the mitophagy signal.[1][2][3]
Inhibiting USP30 is hypothesized to lower the threshold for mitophagy induction, allowing for more efficient clearance of damaged mitochondria. This is particularly relevant in neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.[2][4][5] The chemical intermediate, this compound, has been utilized in the synthesis of potent and selective USP30 inhibitors.[1]
Below is a diagram illustrating the role of USP30 in the PINK1/Parkin-mediated mitophagy pathway.
Caption: Figure 2: Workflow for the biochemical USP30 activity assay.
Cellular Validation: Target Engagement Assay
This assay confirms that the inhibitor can access and bind to USP30 within a cellular context. An activity-based probe (ABP) competition assay is a powerful tool for this purpose. [1][6] Principle: A cell-permeable ubiquitin ABP, such as Biotin-Ahx-Ub-propargylamide (PA), forms a covalent bond with the active site cysteine of DUBs. [1][6]Pre-treatment with an inhibitor will prevent the ABP from binding to USP30, which can be visualized by a lack of a molecular weight shift on a Western blot.
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to ~80% confluency.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of Compound-X and reference inhibitors for 2-4 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer.
-
ABP Incubation: Incubate the cell lysates with the Ub-PA probe (e.g., 2.5 µM) for 1 hour at room temperature. [1]5. SDS-PAGE and Western Blotting: Denature the samples and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with an anti-USP30 antibody.
-
Data Analysis: A successful target engagement will show a dose-dependent reduction in the band corresponding to USP30 bound to the ABP (~8 kDa shift). [1][6]
Functional Validation: Cellular Mitophagy Assay
The ultimate validation of a USP30 inhibitor is its ability to enhance mitophagy in a cellular model. The mito-Keima assay is a widely used and robust method for this purpose.
Principle: mito-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. It emits green fluorescence in the neutral pH of mitochondria and red fluorescence in the acidic environment of the lysosome. An increase in the red/green fluorescence ratio indicates the delivery of mitochondria to lysosomes for degradation (i.e., mitophagy).
Step-by-Step Protocol:
-
Cell Line: Use a cell line stably expressing mito-Keima (e.g., HeLa or SH-SY5Y).
-
Treatment: Treat the cells with Compound-X and reference inhibitors at various concentrations for 24-48 hours. Include a vehicle control and a positive control for mitophagy induction (e.g., CCCP or a combination of oligomycin and antimycin A).
-
Live-Cell Imaging: Acquire fluorescent images using two different excitation wavelengths (e.g., 440 nm for green and 561 nm for red) and a single emission wavelength (~620 nm).
-
Image Analysis: Quantify the red and green fluorescence intensity per cell. Calculate the red/green fluorescence ratio. An increased ratio indicates enhanced mitophagy.
Caption: Figure 3: Workflow for cellular validation of USP30 inhibitors.
Conclusion
The cross-validation of biological screening results for novel USP30 inhibitors derived from this compound requires a multi-faceted approach. By combining robust biochemical assays to determine potency, cellular target engagement assays to confirm bioavailability and binding, and functional assays to measure the desired biological outcome of mitophagy enhancement, researchers can build a comprehensive and reliable dataset. This rigorous validation, benchmarked against established alternative inhibitors, is crucial for identifying promising lead candidates for further development in the pursuit of novel therapeutics for neurodegenerative diseases.
References
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- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloroisoquinoline-6-carbonitrile
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory operations that demands meticulous attention. 3-Chloroisoquinoline-6-carbonitrile, a halogenated heterocyclic nitrile, requires a specialized disposal protocol due to its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step plan for its proper disposal, grounded in established safety principles and regulatory guidelines.
The dual functional groups of this molecule—a chlorinated aromatic system and a nitrile group—necessitate a cautious approach. Halogenated organic compounds are often persistent in the environment and can be toxic.[1][2] Nitrile compounds can release toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids. Therefore, the disposal procedure is designed to mitigate these risks effectively.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemically resistant nitrile gloves. | Protects against dermal absorption, a known hazard for similar compounds. |
| Eye Protection | Chemical safety goggles and a face shield. | Prevents contact with eyes, which can cause serious irritation.[4] |
| Lab Coat | A chemically resistant lab coat or gown. | Minimizes the risk of skin contact and contamination of personal clothing.[6][9] |
| Respiratory Protection | Work within a certified chemical fume hood. | Prevents inhalation of any fine powders or vapors.[3][10] |
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as halogenated organic hazardous waste .[1][2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[11]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Segregation: It is crucial to keep halogenated waste separate from non-halogenated waste streams.[12][13] Co-mingling can complicate the disposal process and significantly increase disposal costs.[13][14]
-
Waste Container:
-
Transferring the Waste:
-
For solid waste (e.g., residual compound, contaminated filter paper, or weighing boats), carefully place it into the designated halogenated waste container using forceps or a spatula to avoid creating dust.[4]
-
For materials contaminated with the compound (e.g., paper towels from a minor spill cleanup), place them in the same container.
-
-
Labeling: The waste container must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An approximate amount of the waste
-
The date the waste was first added to the container
-
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong acids or bases.[2]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper management and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
III. Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is critical to prevent exposure and environmental contamination.
-
Small Spills (Solid):
-
Ensure proper PPE is worn.
-
If the material is a powder, avoid creating dust.[4]
-
Gently cover the spill with an absorbent material like vermiculite or sand.
-
Carefully sweep the mixture into the designated halogenated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the affected area until cleared by trained personnel.
-
IV. Final Disposal
The ultimate disposal of halogenated organic waste is managed by licensed hazardous waste disposal companies. The most common and effective method for destroying such compounds is high-temperature incineration .[11][15] This process ensures the complete destruction of the molecule, preventing its release into the environment. Your institution's EHS department will be responsible for coordinating with a certified vendor for the final disposal.
By adhering to this structured disposal plan, laboratories can ensure the safe management of this compound, protecting personnel, and maintaining environmental compliance.
References
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- PubMed. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Oregon OSHA. (n.d.). HEALTH CARE FACILITIES.
- Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?
- Material Safety Data Sheet. (2021, November 25).
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- Benchchem. (n.d.). Proper Disposal of 5-Fluoroisoquinoline: A Step-by-Step Guide.
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- EPA. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Guidechem. (n.d.). 3-Chloroisoquinoline (cas 19493-45-9) SDS/MSDS download.
- Cayman Chemical. (2023, January 17). Safety Data Sheet.
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- Angene Chemical. (2025, August 26). Safety Data Sheet.
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- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
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- CymitQuimica. (2024, December 19). Safety Data Sheet.
- EPA. (1989, November 21). LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS.
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A Senior Application Scientist's Guide to Handling 3-Chloroisoquinoline-6-carbonitrile: A Framework for Safety and Operational Excellence
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like 3-Chloroisoquinoline-6-carbonitrile, a halogenated heterocyclic nitrile, represent a class of molecules with significant potential. However, this potential is paired with inherent hazards that demand our utmost respect and diligence. This guide moves beyond a simple checklist, offering a framework for safely incorporating this compound into your laboratory workflows. We will explore the why behind each safety protocol, ensuring that every action is grounded in a deep understanding of the risks involved.
Hazard Assessment: Understanding the Adversary
Table 1: Consolidated Hazard Profile of Structurally Similar Chloro-Isoquinolines
| Hazard Class | GHS Hazard Statement | Common Finding in Analogous Compounds |
|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed. | Consistently reported.[1][2][3][4] |
| H311/H312: Toxic/Harmful in contact with skin. | Frequently reported.[1][4][5][6] | |
| H332: Harmful if inhaled. | Reported for some analogs.[4][6] | |
| Skin Irritation | H315: Causes skin irritation. | Consistently reported.[1][2][3][7] |
| Eye Damage | H318/H319: Causes serious eye damage/irritation. | Consistently reported.[1][2][3][7] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Consistently reported.[2][7][8] |
| Aquatic Hazard | H411/H412: Toxic/Harmful to aquatic life with long lasting effects. | Frequently reported.[1][5][9] |
The presence of a chlorinated aromatic system combined with a nitrile group suggests that this compound should be handled as a substance that is harmful if ingested, toxic upon skin contact, and a severe irritant to skin, eyes, and the respiratory system.
Core Directive: A Multi-layered Personal Protective Equipment (PPE) Strategy
A robust PPE strategy is your primary defense against exposure. The selection of PPE is not arbitrary; it is a direct response to the identified hazards.
Engineering Controls First: Before any discussion of PPE, it is critical to emphasize that this compound must be handled exclusively within a certified chemical fume hood.[9][10] This primary engineering control is non-negotiable as it mitigates the risk of inhaling airborne particulates, which may cause respiratory irritation.[2][7][8]
Table 2: Mandatory PPE for Handling this compound
| Protection Type | Specification | Rationale for Use |
|---|---|---|
| Eye & Face | Chemical splash goggles and a full-face shield.[3][11] | The high risk of serious eye damage necessitates this dual layer of protection.[2] Goggles provide a seal against dust and splashes, while the face shield protects against larger, unexpected events. |
| Hand | Chemical-resistant nitrile gloves.[12][13] | Nitrile gloves offer excellent resistance to a broad range of chemicals and are more puncture-resistant than latex.[14][15][16] Given the "Toxic in contact with skin" warning, double-gloving is recommended to provide an extra barrier.[10] |
| Body | A fully buttoned laboratory coat and chemical-resistant apron. | Protects against incidental skin contact and contamination of personal clothing. The apron adds a layer of protection against spills. |
| Respiratory | A NIOSH-approved respirator may be required. | While a fume hood is the primary control, a respirator should be available for emergency situations like a large spill clean-up.[11] Institutional EHS should be consulted for proper selection and fit-testing. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow minimizes the potential for error and exposure.
Preparation and Weighing:
-
Designate an Area: All work with this compound should occur in a designated area within a chemical fume hood to prevent cross-contamination.[10]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent wash bottles, waste containers) is inside the fume hood.
-
Don PPE: Put on all required PPE as detailed in Table 2 before approaching the chemical.
-
Weighing: Carefully transfer the solid from its storage container to a tared weigh boat. Perform this action slowly to avoid creating airborne dust.
-
Closure: Immediately and securely close the primary container.
-
Dissolution: If making a solution, add the solvent to the vessel containing the weighed solid within the fume hood.
Post-Handling:
-
Decontamination: Wipe down the spatula and any surfaces within the fume hood with an appropriate solvent. Dispose of the contaminated wipes in a designated solid hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after all work is complete.[3][9]
Caption: Decision workflow for emergency response to exposure or spills.
Disposal Plan: Ensuring Environmental Responsibility
Due to its classification as a halogenated organic compound and its aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous waste. [9][10]
-
Waste Segregation: Never dispose of halogenated waste down the drain. [9][10]Maintain separate, clearly labeled waste containers for halogenated solid and liquid waste. [17]* Container Management: Waste containers must be made of compatible materials, kept tightly sealed when not in use, and stored in a secondary containment bin away from incompatible materials. [10][11][17]* Final Disposal: All waste must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor. [18]Follow all local, state, and federal regulations. [18] By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can confidently and safely work with this compound, enabling your research to proceed while ensuring the well-being of yourself, your colleagues, and the environment.
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Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024). Thomasnet. [Link]
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3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem, National Institutes of Health. [Link]
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Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
